Azido-PEG12-alcohol
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C26H53N3O13 |
|---|---|
Peso molecular |
615.7 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C26H53N3O13/c27-29-28-1-3-31-5-7-33-9-11-35-13-15-37-17-19-39-21-23-41-25-26-42-24-22-40-20-18-38-16-14-36-12-10-34-8-6-32-4-2-30/h30H,1-26H2 |
Clave InChI |
QTOHMSLEMQLKDH-UHFFFAOYSA-N |
SMILES canónico |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-] |
Origen del producto |
United States |
Foundational & Exploratory
Azido-PEG12-alcohol: A Technical Guide for Biochemical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG12-alcohol is a heterobifunctional linker widely utilized in biochemistry and drug development. It features a terminal azide (B81097) group (N₃) and a primary alcohol (-OH) group, separated by a discrete 12-unit polyethylene (B3416737) glycol (PEG) chain. This structure provides a versatile platform for bioconjugation, enabling the covalent linkage of diverse molecules through "click chemistry." The PEG spacer is a critical component, imparting hydrophilicity to the linked molecules, which can enhance solubility, reduce aggregation, and improve pharmacokinetic profiles.[1][2][3] This guide provides an in-depth overview of the applications of this compound, with a focus on its use in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), supported by quantitative data, detailed experimental protocols, and workflow diagrams.
Core Applications in Biochemistry
The primary utility of this compound stems from its bifunctional nature, allowing for sequential or orthogonal conjugation strategies. The azide group is a key participant in bioorthogonal click chemistry reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][4] These reactions are highly efficient and specific, proceeding under mild, aqueous conditions, making them ideal for modifying sensitive biological molecules. The terminal alcohol can be further functionalized or used as a point of attachment for other molecules.
The 12-unit PEG chain offers a balance of linker length and hydrophilicity. It is long enough to bridge significant distances between two conjugated molecules, which is crucial for applications like PROTACs, while enhancing the aqueous solubility of hydrophobic molecules, a common challenge in drug development.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. This compound is a valuable tool for constructing PROTACs, often serving as a segment of the linker. The azide group allows for the efficient connection of the target-binding or E3 ligase-binding moiety via click chemistry.
The length and composition of the linker are critical for the efficacy of a PROTAC, as they dictate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimal linker length is essential for effective ubiquitination and subsequent degradation of the target protein.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. The linker in an ADC is a critical component that connects the antibody to the drug payload, influencing the ADC's stability, solubility, and pharmacokinetic properties. The inclusion of hydrophilic PEG linkers, such as those derived from this compound, can mitigate the aggregation often caused by hydrophobic drug payloads, allowing for higher drug-to-antibody ratios (DARs) without compromising the ADC's properties. A PEG12 linker often represents a balance, providing significant improvements in pharmacokinetics without a substantial loss of in vitro potency.
Quantitative Data on PEG Linker Length
The length of the PEG linker is a critical parameter that must be optimized for each specific application. The following tables summarize data from various studies, illustrating the impact of PEG linker length on the performance of PROTACs and ADCs.
Table 1: Impact of PEG Linker Length on PROTAC Efficacy
| Target Protein | E3 Ligase | Linker Length (atoms) | DC₅₀ (Degradation) | Dₘₐₓ (%) | Reference |
| Estrogen Receptor α (ERα) | VHL | 12 | Less Potent | - | |
| Estrogen Receptor α (ERα) | VHL | 16 | More Potent | >90 | |
| TANK-binding kinase 1 (TBK1) | VHL | < 12 | No Degradation | - | |
| TANK-binding kinase 1 (TBK1) | VHL | 21 | 3 nM | 96 | |
| Bromodomain-containing protein 4 (BRD4) | CRBN | PEG3 | 3.1 nM | >98 | |
| Bromodomain-containing protein 4 (BRD4) | CRBN | PEG5 | 1.3 nM | >98 |
Note: Data is compiled from multiple sources and may not be directly comparable due to different experimental systems. A 12-unit PEG linker corresponds to approximately 37 atoms.
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics
| ADC Target | Payload | Linker Length | Clearance (mL/day/kg) in Rats | In Vivo Efficacy | Reference |
| Generic | MMAE | No PEG | ~15 | - | |
| Generic | MMAE | PEG4 | ~7 | - | |
| Generic | MMAE | PEG8 | ~5 | Improved | |
| Generic | MMAE | PEG12 | ~5 | Further Improved | |
| Generic | MMAE | PEG24 | ~5 | Similar to PEG12 | |
| Brentuximab | MMAE | PEG12 | - | Enhanced vs. non-PEGylated |
Note: This table summarizes general trends. Absolute values are highly dependent on the specific antibody, payload, and conjugation chemistry.
Experimental Protocols
The following protocols provide detailed methodologies for common applications of this compound. These are representative procedures and may require optimization for specific molecules and experimental conditions.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Conjugation
This protocol describes the conjugation of an alkyne-modified protein with an azide-functionalized molecule, which could be a payload pre-conjugated to this compound.
Materials:
-
Alkyne-modified protein
-
Azido-PEG12-functionalized molecule (e.g., Azido-PEG12-Payload)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Preparation of Reagents:
-
Prepare a fresh solution of sodium ascorbate.
-
Prepare a premix of CuSO₄ and THPTA by combining them in a 1:5 molar ratio and allowing them to incubate at room temperature for 5 minutes.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 2-10 mg/mL.
-
Add the Azido-PEG12-functionalized molecule to the protein solution. A 5- to 10-fold molar excess over the protein is a good starting point.
-
Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 0.1-0.5 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Reaction Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or SDS-PAGE.
-
-
Purification:
-
Upon completion, purify the conjugate from excess reagents and unreacted starting materials using SEC. The column should be equilibrated with a suitable storage buffer for the protein conjugate.
-
-
Characterization:
-
Characterize the purified conjugate by mass spectrometry to confirm the addition of the Azido-PEG12-payload and by SEC to assess purity and aggregation. The drug-to-antibody ratio (DAR) can be determined by Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.
-
Protocol 2: Synthesis of a PROTAC using this compound and Click Chemistry
This protocol outlines the final step in a modular PROTAC synthesis, where an alkyne-functionalized target-binding ligand is conjugated to an azide-functionalized E3 ligase ligand connected via a PEG12 linker.
Materials:
-
Alkyne-functionalized target-binding ligand
-
E3 ligase ligand-PEG12-Azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of t-BuOH and water, or DMF)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Reaction Setup:
-
In a reaction vial, dissolve the alkyne-functionalized target-binding ligand (1.0 eq) and the E3 ligase ligand-PEG12-Azide (1.0-1.2 eq) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1-0.2 eq) in water.
-
-
Reaction:
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative HPLC to obtain the desired product.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.
-
Conclusion
This compound is a powerful and versatile tool in modern biochemistry and drug development. Its well-defined structure, combining the reactivity of an azide group for click chemistry with the beneficial properties of a 12-unit PEG spacer, makes it an excellent choice for constructing complex biomolecules like PROTACs and ADCs. The ability of the PEG12 linker to enhance solubility and improve pharmacokinetic profiles, while providing an optimal spatial separation between conjugated moieties, underscores its importance in the rational design of next-generation therapeutics. The experimental protocols provided herein offer a starting point for researchers to harness the potential of this compound in their own investigations.
References
An In-depth Technical Guide to Azido-PEG12-alcohol: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and common applications of Azido-PEG12-alcohol. This bifunctional molecule is a cornerstone in the field of bioconjugation and drug development, primarily utilized as a hydrophilic linker to connect molecules of interest. Its unique combination of an azide (B81097) group, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl group offers researchers a versatile tool for creating complex bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Core Chemical Properties
This compound, systematically named 35-azido-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-ol, is a well-defined, monodisperse PEG linker.[1] The presence of the twelve ethylene (B1197577) glycol units confers high water solubility to the molecule and any conjugate it is a part of.[1][2] This increased hydrophilicity can improve the pharmacokinetic properties of therapeutic molecules by reducing aggregation and improving in vivo stability.
| Property | Value | References |
| Chemical Formula | C24H49N3O12 | [1] |
| Molecular Weight | 571.67 g/mol | [1] |
| CAS Number | 1821464-55-4, 73342-16-2 | |
| Appearance | Liquid or White Solid | |
| Purity | Typically >95% | |
| Solubility | Soluble in water, DMSO, DMF, and DCM. |
Table 1: Key Chemical and Physical Properties of this compound
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of this compound. For long-term storage (months to years), it is recommended to store the compound at -20°C in a dry, dark environment. For short-term storage (days to weeks), refrigeration at 0-4°C is sufficient. The compound is stable enough for shipping at ambient temperatures for a few weeks.
Reactivity and Functional Groups
The utility of this compound stems from its two distinct functional groups: the terminal azide and the terminal hydroxyl group.
The Azide Group: A Gateway to "Click" Chemistry
The azide moiety is a key player in "click" chemistry, a class of reactions known for their high efficiency, specificity, and biocompatibility. This makes the azide group on this compound an ideal handle for conjugation to a wide range of molecules. It readily participates in two main types of cycloaddition reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and highly reliable reaction joins the azide with a terminal alkyne to form a stable triazole linkage. The reaction is typically catalyzed by a Cu(I) source, often generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate (B8700270).
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with the azide. The release of ring strain drives the reaction forward, eliminating the need for a potentially cytotoxic copper catalyst and making it highly suitable for applications in living systems.
The Hydroxyl Group: A Site for Further Derivatization
The terminal hydroxyl group provides an additional site for chemical modification. It can be functionalized through various standard organic chemistry reactions, such as esterification or etherification, to introduce other reactive groups or to attach it to a solid support. This dual functionality allows for the sequential or orthogonal synthesis of complex molecular architectures.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound. These protocols are intended as a starting point and may require optimization based on the specific substrates and desired outcomes.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the conjugation of this compound to a molecule containing a terminal alkyne.
Materials:
-
This compound
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a Cu(I)-stabilizing ligand
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Degassing equipment (e.g., nitrogen or argon gas)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent.
-
Prepare a stock solution of CuSO4 (e.g., 100 mM in deionized water).
-
Prepare a fresh stock solution of Sodium Ascorbate (e.g., 1 M in deionized water) immediately before use.
-
Prepare a stock solution of the THPTA or TBTA ligand (e.g., 50 mM in DMSO/water).
-
-
Reaction Setup:
-
In a reaction vessel, add the alkyne-functionalized molecule to the reaction buffer to achieve the desired final concentration.
-
Add this compound to the reaction mixture, typically at a 1.1 to 1.5 molar excess relative to the alkyne.
-
Add the Cu(I)-stabilizing ligand to the mixture. A 5-fold molar excess of ligand to copper is often used.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the CuSO4 stock solution, followed immediately by the freshly prepared sodium ascorbate stock solution. A final concentration of 0.1-1 mM CuSO4 and 1-5 mM sodium ascorbate is common.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or TLC.
-
-
Purification:
-
Upon completion, the product can be purified using methods appropriate for the conjugate, such as size exclusion chromatography, reversed-phase HPLC, or dialysis to remove unreacted reagents and the copper catalyst.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for the copper-free conjugation of this compound to a molecule functionalized with a DBCO group.
Materials:
-
This compound
-
DBCO-functionalized molecule of interest
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
DMSO or other suitable organic solvent
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the DBCO-functionalized molecule in a compatible solvent. Ensure the solvent is miscible with the aqueous reaction buffer.
-
-
Reaction Setup:
-
In a reaction vessel, dissolve the DBCO-functionalized molecule in the reaction buffer.
-
Add the this compound stock solution to the reaction mixture. A molar excess of 1.5 to 10-fold of one reactant can be used to drive the reaction to completion. The final concentration of the organic solvent should typically be kept below 10-15% to avoid precipitation of biomolecules.
-
-
Reaction Incubation:
-
Incubate the reaction at room temperature for 4-12 hours, or at 4°C overnight. The reaction progress can be monitored by observing the disappearance of the DBCO absorbance at approximately 310 nm using UV-Vis spectroscopy, or by LC-MS.
-
-
Purification:
-
Purify the conjugate using a method suitable for the product, such as size exclusion chromatography or HPLC, to remove any unreacted starting materials.
-
Applications and Workflows
This compound is a versatile tool in the development of complex biomolecules and therapeutic agents. Below are diagrams illustrating its application in two key areas.
The workflow in Figure 1 illustrates the conjugation of this compound to a protein. Initially, the protein is functionalized with an alkyne group. Subsequently, the alkyne-modified protein is reacted with this compound through a copper-catalyzed click reaction to form a stable conjugate. The terminal hydroxyl group on the PEG linker remains available for further modification if desired.
Figure 2 depicts a common strategy for synthesizing a PROTAC molecule. The hydroxyl group of this compound is first activated to allow for the attachment of an E3 ligase ligand. The resulting azide-functionalized linker-ligand construct is then "clicked" to a ligand for the protein of interest (POI) that has been modified with an alkyne. The final PROTAC molecule acts by forming a ternary complex between the POI and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Conclusion
This compound is a highly valuable and versatile chemical tool for researchers in the life sciences. Its well-defined structure, hydrophilicity, and dual-functionality make it an ideal linker for a wide array of applications, from fundamental biological studies to the development of next-generation therapeutics. The robust and efficient click chemistry reactions enabled by its azide group, coupled with the potential for further modification at its hydroxyl terminus, provide a powerful platform for the construction of complex and precisely defined molecular architectures.
References
Azido-PEG12-alcohol structure and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, molecular weight, and applications of Azido-PEG12-alcohol, a versatile heterobifunctional linker molecule. This guide is intended for researchers and professionals in the fields of chemistry, biology, and drug development who are interested in utilizing this reagent for bioconjugation, drug delivery, and the development of novel therapeutics such as PROTACs (Proteolysis Targeting Chimeras).
Core Properties of this compound
This compound is a polyethylene (B3416737) glycol (PEG) derivative featuring a terminal azide (B81097) group (-N₃) and a hydroxyl group (-OH). The PEG linker is hydrophilic, which enhances the solubility of the molecule and its conjugates in aqueous media. The azide and hydroxyl groups provide orthogonal reactivity, allowing for sequential conjugation to different molecules.
| Property | Value |
| Molecular Formula | C₂₄H₄₉N₃O₁₂ |
| Molecular Weight | 571.67 g/mol [1][2] |
| Exact Mass | 571.3316 g/mol [2] |
| Appearance | Viscous liquid or white solid[3] |
| Purity | Typically >95% |
| Solubility | Soluble in water, DMSO, DMF, and DCM[4] |
| Storage | Recommended storage at -20°C for long-term stability |
Chemical Structure
The structure of this compound consists of a twelve-unit polyethylene glycol chain flanked by an azidoethyl group at one end and a hydroxyl group at the other.
Caption: Chemical structure of this compound.
Applications in Bioconjugation and Drug Development
The primary application of this compound is in "click chemistry," a set of biocompatible reactions that are rapid, specific, and high-yielding. The azide group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. These reactions are widely used to conjugate molecules of interest, such as small molecule drugs, peptides, proteins, and fluorescent dyes.
A significant area of application is in the synthesis of PROTACs. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This compound can serve as the linker component that connects the target protein-binding ligand to the E3 ligase-binding ligand.
Experimental Protocols
The following is a representative, generalized protocol for the conjugation of an alkyne-functionalized molecule to this compound via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This is a common step in the synthesis of more complex molecules like PROTACs.
Materials:
-
This compound
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a mixture of tert-butanol (B103910) and water, or DMF)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve the alkyne-functionalized molecule (1.0 equivalent) and this compound (1.0 equivalent) in the chosen solvent system.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 equivalents). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 equivalents).
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the addition of the CuSO₄·5H₂O solution.
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as LC-MS.
-
Work-up: Upon completion of the reaction, dilute the mixture with deionized water and extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography or preparative HPLC to yield the final conjugate.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the synthesis of a PROTAC, where this compound is first functionalized and then conjugated to a target-binding ligand via a CuAAC reaction.
Caption: Generalized workflow for PROTAC synthesis using an azide-PEG linker.
References
An In-depth Technical Guide to the Synthesis and Purification of Azido-PEG12-alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Azido-PEG12-alcohol, a valuable heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This document outlines a detailed, two-step synthetic protocol, a robust purification methodology using column chromatography, and the expected analytical data for the final product.
Overview of this compound
This compound is a chemical reagent characterized by a discrete-length polyethylene (B3416737) glycol (PEG) chain of twelve ethylene (B1197577) oxide units, capped at one end with a reactive azide (B81097) group and at the other with a primary alcohol. The azide functionality allows for efficient and specific covalent bond formation with alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly referred to as "click chemistry". The terminal hydroxyl group offers a versatile handle for further chemical modification. The hydrophilic PEG linker enhances the aqueous solubility and pharmacokinetic properties of the resulting conjugates.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₄H₄₉N₃O₁₂ |
| Molecular Weight | 571.66 g/mol |
| Appearance | Colorless to pale yellow oil or solid |
| Purity (Typical) | >95% |
| Solubility | Soluble in water, DMSO, DMF, dichloromethane (B109758) |
| Storage Conditions | -20°C, desiccated |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available dodecaethylene glycol (HO-PEG12-OH). The first step involves the selective mono-tosylation of one of the terminal hydroxyl groups, followed by nucleophilic substitution of the tosylate with sodium azide.
Synthesis Workflow
Experimental Protocol: Synthesis
Step 1: Mono-tosylation of Dodecaethylene Glycol
-
Preparation: To a solution of dodecaethylene glycol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M) under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (1.1 eq).
-
Reaction: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of p-toluenesulfonyl chloride (1.05 eq) in anhydrous DCM dropwise over 30 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10:1 dichloromethane:methanol (B129727). The product, mono-tosyl-PEG12-alcohol, will have a higher Rf value than the starting diol.
-
Work-up: Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mono-tosyl-PEG12-alcohol as a viscous oil. The crude product can be used in the next step without further purification.
Step 2: Azidation of Mono-tosyl-PEG12-alcohol
-
Preparation: Dissolve the crude mono-tosyl-PEG12-alcohol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M).
-
Reaction: Add sodium azide (3.0 eq) to the solution. Heat the reaction mixture to 80-90 °C and stir for 12-24 hours under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC using a mobile phase of 10:1 dichloromethane:methanol. The product, this compound, will have a slightly higher Rf than the tosylated intermediate.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether. Extract the aqueous layer three times with diethyl ether. Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Table 2: Typical Reaction Parameters and Expected Yields
| Step | Reactant | Stoichiometry | Solvent | Temperature | Time (h) | Typical Yield |
| 1. Tosylation | Dodecaethylene Glycol | 1.0 eq | Dichloromethane | 0 °C to RT | 12-16 | >90% (crude) |
| p-Toluenesulfonyl Chloride | 1.05 eq | |||||
| Triethylamine | 1.1 eq | |||||
| 2. Azidation | Mono-tosyl-PEG12-alcohol | 1.0 eq | DMF | 80-90 °C | 12-24 | 85-95% (crude) |
| Sodium Azide | 3.0 eq |
Purification of this compound
Purification of the crude product is essential to remove any unreacted starting materials, byproducts such as di-azido-PEG12, and residual solvents. The primary method for purification is flash column chromatography on silica (B1680970) gel.
Purification Workflow
Experimental Protocol: Purification
-
TLC Analysis: Before performing column chromatography, determine an appropriate solvent system using TLC. A common mobile phase for PEG compounds is a mixture of dichloromethane and methanol. A gradient elution will likely be necessary. For visualization, Dragendorff's stain or a ceric ammonium (B1175870) molybdate (B1676688) stain can be used.
-
Column Preparation: Prepare a silica gel column with a diameter and length appropriate for the amount of crude material. A typical ratio of silica gel to crude product is 50:1 to 100:1 by weight. Equilibrate the column with the initial, less polar eluent (e.g., 100% dichloromethane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and load it onto the top of the silica gel column.
-
Elution: Begin elution with 100% dichloromethane and gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 10% methanol in dichloromethane.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a clear, viscous oil or a white solid.
Table 3: Purity Profile of this compound
| Stage | Typical Purity | Analytical Method |
| Crude Product | 70-85% | ¹H NMR, TLC |
| After Column Chromatography | >95% | ¹H NMR, HPLC, Mass Spectrometry |
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum should show the characteristic peaks for the ethylene glycol backbone (a broad multiplet around 3.6 ppm), the methylene (B1212753) protons adjacent to the azide group (a triplet around 3.4 ppm), and the methylene protons adjacent to the hydroxyl group (a triplet around 3.7 ppm).
-
Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry will confirm the molecular weight of the product. The expected [M+Na]⁺ ion would be at m/z 594.3.
-
HPLC: High-performance liquid chromatography can be used to assess the purity of the final product. A reversed-phase C18 column with a water/acetonitrile gradient is a common method.
This comprehensive guide provides a robust framework for the successful synthesis and purification of this compound, enabling researchers and drug development professionals to produce this key linker for their bioconjugation needs.
solubility of Azido-PEG12-alcohol in different solvents
An In-depth Technical Guide to the Solubility of Azido-PEG12-alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a bifunctional linker commonly utilized in bioconjugation, drug delivery, and proteomics. This document outlines the qualitative and quantitative solubility of this reagent in various common laboratory solvents, details experimental protocols for solubility determination, and provides a logical workflow for assessing its solubility.
Introduction to this compound
This compound is a polyethylene (B3416737) glycol (PEG) derivative featuring a terminal azide (B81097) group and a hydroxyl group. The presence of the 12-unit PEG chain imparts significant hydrophilicity to the molecule, influencing its solubility profile. The azide group allows for covalent modification via "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The hydroxyl group offers an additional site for further chemical derivatization. Understanding the solubility of this linker is critical for its effective use in aqueous and organic media for various bioconjugation applications.
Solubility Profile of this compound
The solubility of this compound is largely dictated by its PEG chain, which readily forms hydrogen bonds with protic solvents. Generally, PEG compounds are known to be soluble in water and a range of organic solvents.
Qualitative Solubility
Multiple suppliers of this compound and similar Azido-PEG-alcohol compounds consistently report its solubility in the following solvents:
The hydrophilic nature of the PEG spacer enhances the aqueous solubility of molecules it is conjugated to.
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not extensively published, data for analogous Azido-PEG-alcohol compounds with shorter PEG chains provide valuable insights. The following table summarizes available data and provides estimations for this compound. It is important to note that as the PEG chain length increases, the mass of the compound increases, which can influence the mg/mL solubility. However, the overall hydrophilicity also increases, often leading to very high solubility in polar solvents.
| Solvent | Compound | Reported Solubility | Estimated Solubility of this compound (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | Azido-PEG3-alcohol | 100 mg/mL | > 100 mg/mL |
| Water | Azido-PEG3-alcohol | 100 mg/mL | > 100 mg/mL |
| Dimethyl Sulfoxide (DMSO) | Azido-PEG4-alcohol | ≥ 33.33 mg/mL | > 30 mg/mL |
| Water | Azido-PEG4-alcohol | ≥ 100 mg/mL | > 100 mg/mL |
Disclaimer: The estimated solubility values for this compound are based on data from shorter-chain analogs and the general understanding of PEG solubility. Experimental verification is recommended for precise applications.
Experimental Protocol for Solubility Determination
The following protocol outlines a method for determining the quantitative solubility of this compound in a given solvent. This method is based on the principle of preparing a saturated solution and then quantifying the concentration of the dissolved solute.
Materials
-
This compound
-
Solvents of interest (e.g., Water, DMSO, DMF, DCM, Ethanol)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
Analytical balance
-
Micropipettes
-
HPLC-UV or a UV-Vis spectrophotometer
Procedure
-
Preparation of Stock Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent in which it is highly soluble (e.g., DMSO) to prepare a stock solution of known concentration. This stock will be used to prepare a calibration curve.
-
-
Generation of Calibration Curve:
-
Prepare a series of standard solutions of known concentrations by diluting the stock solution.
-
Analyze these standards using HPLC-UV or a UV-Vis spectrophotometer to measure the absorbance at a wavelength where the compound absorbs.
-
Plot a graph of absorbance versus concentration to generate a calibration curve.
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the test solvent in a series of vials. The amount should be sufficient to ensure that not all of the compound dissolves.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
-
Separation of Undissolved Solute:
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Quantification of Dissolved Solute:
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent if necessary to bring the concentration within the range of the calibration curve.
-
Analyze the diluted supernatant using the same analytical method (HPLC-UV or UV-Vis spectrophotometry) used for the calibration curve.
-
Determine the absorbance of the sample and use the calibration curve to calculate the concentration of this compound in the saturated solution.
-
-
Calculation of Solubility:
-
The concentration determined in the previous step represents the solubility of this compound in the test solvent at the specified temperature. This can be expressed in mg/mL or molarity.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of a compound like this compound.
Caption: Workflow for determining the solubility of this compound.
Conclusion
This compound exhibits excellent solubility in water and common polar organic solvents such as DMSO, DMF, and DCM, which is a key advantage for its application in bioconjugation and drug delivery research. While precise quantitative data for this specific molecule is limited, the available information for shorter PEG analogs suggests very high solubility in these solvents. The provided experimental protocol offers a reliable method for researchers to determine the exact solubility in their specific solvent systems and experimental conditions. This technical guide serves as a valuable resource for scientists and professionals in the field of drug development, enabling the effective and efficient use of this compound in their research endeavors.
References
Azido-PEG12-alcohol CAS number and chemical information
For researchers, scientists, and professionals in drug development, Azido-PEG12-alcohol is a critical tool in the field of bioconjugation and targeted therapeutics. This technical guide provides comprehensive information on its chemical properties, applications, and detailed experimental protocols.
Chemical and Physical Properties
This compound is a heterobifunctional linker molecule featuring a terminal azide (B81097) group and a hydroxyl group, connected by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. This structure imparts unique characteristics crucial for its application in bioconjugation. The azide group serves as a reactive handle for "click chemistry," while the hydroxyl group can be further modified. The PEG spacer enhances solubility in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugates.[1]
It is important to note that several CAS (Chemical Abstracts Service) numbers are associated with this compound and its variations. The most commonly cited CAS number is 73342-16-2 .[][3] Other reported CAS numbers include 1821464-55-4 and 1111239-69-0 .[4][5] Researchers should verify the specific product information with their supplier.
A summary of its key chemical and physical properties is presented below:
| Property | Value | References |
| Molecular Formula | C₂₄H₄₉N₃O₁₂ | |
| Molecular Weight | ~571.66 g/mol | |
| Appearance | Viscous liquid or white solid | |
| Purity | Typically >95% | |
| Solubility | Soluble in water, DMSO, DMF, and DCM | |
| Storage | Recommended at -20°C for long-term stability |
Core Applications in Research and Drug Development
The unique bifunctional nature of this compound makes it a versatile reagent in several advanced applications:
Click Chemistry
The azide moiety of this compound is a key component in azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry." This reaction is highly efficient and specific, forming a stable triazole linkage under mild, aqueous conditions. It is widely used for:
-
Bioconjugation: Attaching molecules to proteins, peptides, nucleic acids, and other biomolecules that have been modified to contain an alkyne group.
-
Surface Modification: Functionalizing surfaces of materials for biological applications.
-
Fluorescent Labeling: Conjugating fluorescent dyes for imaging and tracking studies.
There are two primary types of azide-alkyne click chemistry:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction requires a copper catalyst, which can be toxic to living cells, making it more suitable for in vitro applications.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes strained cyclooctynes (e.g., DBCO, BCN), making it ideal for applications in living systems.
PROTAC Synthesis
This compound is extensively used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this compound provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for the conjugation of an alkyne-containing molecule to this compound using a copper catalyst. Optimization may be required for specific applications.
Materials:
-
This compound
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) solution (e.g., 50 mM in water, freshly prepared)
-
Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)) solution (e.g., 10 mM in DMSO)
-
Reaction buffer (e.g., PBS)
-
Solvent for dissolving reactants (e.g., DMSO, water)
Procedure:
-
Preparation of Reactants:
-
Dissolve this compound and the alkyne-containing molecule in a suitable solvent to the desired concentrations.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-containing molecule and a molar excess (typically 1.5-5 equivalents) of this compound in the reaction buffer.
-
-
Addition of Catalyst Components:
-
Add the copper ligand to the reaction mixture to a final concentration of 0.1 mM. Vortex gently to mix.
-
Add the CuSO₄ solution to a final concentration of 1 mM. Vortex gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 mM. Vortex gently to mix.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours, protected from light. Reaction times may vary depending on the specific reactants.
-
-
Quenching (Optional):
-
The reaction can be quenched by adding a chelating agent like EDTA or by proceeding directly to purification.
-
-
Purification:
-
Purify the resulting conjugate using appropriate methods such as dialysis, size exclusion chromatography, or HPLC to remove unreacted reagents and catalyst.
-
Visualizing Workflows and Pathways
To better illustrate the utility of this compound, the following diagrams depict key processes.
References
The Strategic Imperative of PEG Linkers in PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the unprecedented ability to selectively eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules are composed of two distinct ligands—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[2] Far from being a mere spacer, this linker is a critical determinant of the PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[3] Among the various linker archetypes, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of PROTAC design, valued for their hydrophilicity, biocompatibility, and tunable length.[4][5] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC development, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.
The Core Function of PEG Linkers in PROTACs
PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a unique and advantageous balance of flexibility and hydrophilicity. This characteristic is fundamental to addressing a key challenge in PROTAC development: the often large and lipophilic nature of these molecules, which can lead to poor solubility and limited cell permeability.
Enhancing Solubility and Physicochemical Properties
The incorporation of PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs. The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving the molecule's interaction with aqueous environments. This enhanced solubility is crucial for both in vitro assays and in vivo applications.
Modulating Cellular Permeability
The relationship between PEG linkers and cell permeability is complex. While the increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous. PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts. This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane. However, it is crucial to note that excessive PEGylation can lead to decreased cellular uptake. Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.
Optimizing Ternary Complex Formation
The primary role of the linker in a PROTAC is to facilitate the formation of a stable and productive ternary complex between the POI, the PROTAC, and an E3 ligase. The length and flexibility of the PEG linker are critical parameters in this process.
-
Linker Length: An optimal linker length is crucial as it dictates the spatial orientation and proximity of the target protein and the E3 ligase. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.
-
Flexibility: The inherent flexibility of PEG linkers allows the PROTAC to adopt multiple conformations, increasing the probability of achieving a productive ternary complex geometry. This can be particularly beneficial when dealing with challenging targets or E3 ligases.
Data Presentation: Quantitative Impact of PEG Linkers
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and biological activity of PROTACs.
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Number of Rotatable Bonds |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |
| Data compiled from publicly available research. |
| PROTAC | Target Protein | E3 Ligase | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Permeability (10⁻⁷ cm s⁻¹) |
| PROTAC A | SMARCA2 | VHL | Alkyl | >1000 | <20 | 2.5 |
| PROTAC B | SMARCA2 | VHL | PEG2 | 500 | 55 | 1.8 |
| PROTAC C | SMARCA2 | VHL | PEG4 | 250 | 70 | 1.1 |
| ERα PROTAC 1 | ERα | VHL | 12 | >100 | - | - |
| ERα PROTAC 2 | ERα | VHL | 16 | ~10 | >90 | - |
| TBK1 PROTAC 1 | TBK1 | VHL | < 12 | No degradation | - | - |
| TBK1 PROTAC 2 | TBK1 | VHL | 21 | 3 | 96 | - |
| Data is illustrative and compiled from various sources in the literature. |
Mandatory Visualization
PROTAC-mediated protein degradation pathway.
A typical workflow for the design and evaluation of PROTACs.
Impact of BTK degradation by PROTACs on B-cell receptor signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments in the development and evaluation of PROTACs with PEG linkers.
Protocol 1: General Synthesis of a PEGylated PROTAC (Amide Coupling)
This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker via amide bond formation.
Materials:
-
POI ligand with a carboxylic acid functional group (Component A-COOH)
-
E3 ligase ligand with an amine functional group (e.g., pomalidomide (B1683931) derivative)
-
Amine-PEGn-Boc (Boc-protected amine PEG linker)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Standard glassware for organic synthesis
-
HPLC for purification
Procedure:
Step 1: Coupling of Component A with Amine-PEGn-Boc
-
Dissolve Component A-COOH (1.0 eq) and Amine-PEGn-Boc (1.1 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Component A-PEGn-Boc.
Step 2: Boc Deprotection
-
Dissolve the purified Component A-PEGn-Boc in DCM.
-
Add TFA (20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt (Component A-PEGn-NH₂) is often used in the next step without further purification.
Step 3: Final Coupling with E3 Ligase Ligand
-
Follow the procedure outlined in Step 1, using the deprotected Component A-PEGn-NH₂ and an E3 ligase ligand with a carboxylic acid functional group as the coupling partners.
-
Purify the final PROTAC by preparative HPLC to obtain the desired product.
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol details the steps for quantifying the degradation of a target protein in cultured cells following treatment with a PROTAC.
Materials:
-
Cultured cells expressing the POI
-
PROTAC compound
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading for the western blot.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
-
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to predict the passive permeability of a PROTAC across an artificial lipid membrane.
Materials:
-
PAMPA plate (donor and acceptor plates)
-
Artificial membrane solution (e.g., 1% lecithin (B1663433) in dodecane)
-
PROTAC stock solution in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
UV-Vis spectrophotometer or LC-MS/MS for analysis
Procedure:
-
Membrane Coating: Add the artificial membrane solution to the filter of the donor plate and allow it to impregnate the filter.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS.
-
Prepare Donor Plate: Add the PROTAC solution (diluted in PBS from the DMSO stock) to the wells of the donor plate.
-
Incubation: Assemble the PAMPA plate by placing the donor plate into the acceptor plate. Incubate at room temperature for a specified period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_a(t) / C_eq) Where:
-
Vd = Volume of donor well
-
Va = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
C_a(t) = Concentration in the acceptor well at time t
-
C_eq = Equilibrium concentration
-
Protocol 4: Caco-2 Permeability Assay
The Caco-2 permeability assay is a cell-based method that models human intestinal absorption and can assess both passive and active transport of a PROTAC.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium
-
Hank's Balanced Salt Solution (HBSS)
-
PROTAC stock solution in DMSO
-
LC-MS/MS for analysis
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the PROTAC solution (in HBSS) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At various time points, take samples from the basolateral chamber and replace with fresh HBSS.
-
-
Permeability Assay (Basolateral to Apical): Perform the assay in the reverse direction to assess efflux.
-
Quantification: Analyze the concentration of the PROTAC in the collected samples by LC-MS/MS.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated as described in the PAMPA protocol. The efflux ratio (Papp(B-A) / Papp(A-B)) can also be determined to assess active efflux.
Protocol 5: NanoBRET™ Ternary Complex Formation Assay
This live-cell assay measures the formation of the ternary complex by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged POI and a HaloTag®-labeled E3 ligase.
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc®-POI and HaloTag®-E3 ligase
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
PROTAC of interest
-
Luminometer with 460 nm and >610 nm filters
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression vectors.
-
Cell Plating: Plate the transfected cells in a white, 96-well assay plate.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (>610 nm) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.
Protocol 6: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR is a label-free technique used to measure the kinetics (on- and off-rates) and affinity of binary and ternary complex formation in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, SA)
-
Purified POI
-
Purified E3 ligase complex (e.g., VCB)
-
PROTAC
-
Running buffer
Procedure:
-
Ligand Immobilization: Immobilize the E3 ligase onto the sensor chip surface.
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics and affinity (KD).
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase.
-
The increase in response compared to the binary interaction represents the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgrams to appropriate binding models to determine the kinetic rate constants (ka and kd) and the affinity (KD) for both the binary and ternary interactions.
-
Calculate the cooperativity (α), which is the ratio of the binary KD to the ternary KD. A value of α > 1 indicates positive cooperativity.
-
Conclusion
PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of PEG linkers in the development of next-generation protein degraders.
References
An In-depth Technical Guide to Bioconjugation with PEG Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bioconjugation and PEGylation
Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to form a stable conjugate with combined or enhanced properties. A widely utilized and impactful strategy within this field is PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to biomolecules, most notably proteins, peptides, and antibody fragments. This modification has become a cornerstone in pharmaceutical development, offering a powerful method to improve the therapeutic efficacy and safety of many drugs.
The addition of PEG imparts several advantageous physicochemical properties to the conjugated molecule. These include an increased hydrodynamic size, enhanced solubility, and steric shielding of the biomolecule's surface. Consequently, PEGylation can lead to a range of clinically significant benefits:
-
Prolonged Plasma Half-Life: The increased size of the PEG-protein conjugate reduces its rate of clearance by the kidneys, extending its circulation time in the bloodstream.
-
Reduced Immunogenicity and Antigenicity: The flexible PEG chains can mask epitopes on the protein surface, diminishing its recognition by the immune system and reducing the likelihood of an adverse immune response.
-
Enhanced Stability: PEGylation can protect biomolecules from enzymatic degradation, increasing their stability in biological environments.
-
Improved Solubility: The hydrophilic nature of PEG can enhance the solubility of hydrophobic drugs and proteins.
These benefits have led to the successful development and regulatory approval of numerous PEGylated therapeutics for a variety of diseases, including cancer, hepatitis, and chronic kidney disease.
Core Principles of PEGylation Chemistry
The foundation of PEGylation lies in the reaction between a functionalized PEG reagent and a specific functional group on the target biomolecule. The choice of PEG reagent and reaction conditions is critical for controlling the site of attachment and the degree of PEGylation, which in turn influences the biological activity and pharmacokinetic profile of the resulting conjugate.
Common PEGylation Strategies
Two of the most prevalent strategies for protein PEGylation target the primary amines of lysine (B10760008) residues and the N-terminus, or the thiol groups of cysteine residues.
-
Amine-Reactive PEGylation (e.g., NHS Esters): N-hydroxysuccinimide (NHS) ester-activated PEGs are widely used to modify the primary amine groups found on lysine residues and the N-terminus of proteins. This reaction proceeds efficiently under mild pH conditions (typically pH 7-9) to form a stable amide bond.
-
Thiol-Reactive PEGylation (e.g., Maleimides): PEG reagents containing a maleimide (B117702) group react specifically with the sulfhydryl (thiol) group of cysteine residues. This reaction is highly selective and occurs readily at neutral or slightly basic pH (pH 6.5-7.5), forming a stable thioether bond.
The choice between these strategies often depends on the amino acid composition and structure of the target protein, as well as the desired level of site-specificity.
Quantitative Data on PEGylation
The effectiveness of a PEGylation strategy is evaluated through various quantitative parameters, including PEGylation efficiency, the impact on the biomolecule's in vitro bioactivity, and the resulting changes in its pharmacokinetic profile.
Table 1: Comparative PEGylation Efficiency
| PEGylation Strategy | Target Residue | Typical Molar Excess of PEG Reagent | Reaction pH | Typical Reaction Time | Reported Efficiency/Yield |
| NHS Ester | Lysine, N-terminus | 5 to 50-fold | 7.0 - 9.0 | 30 min - 2 hours | Can result in a heterogeneous mixture of mono-, di-, and multi-PEGylated species. Yield of mono-PEGylated protein can be around 60%. |
| Maleimide | Cysteine | 10 to 20-fold | 6.5 - 7.5 | 2 - 4 hours | Generally high due to the specificity of the thiol-maleimide reaction. |
| Aldehyde | N-terminus | 2 to 5-fold | 4.0 - 7.0 | Up to 20 hours | Can achieve high selectivity for the N-terminus, leading to a more homogeneous product. |
Table 2: Impact of PEGylation on In Vitro Bioactivity
| Protein | PEG Size (kDa) | PEGylation Site | Retained In Vitro Bioactivity (%) | Reference |
| Interferon-α2a | 40 (branched) | Lysine | 7% | |
| Interferon-α2a | 20 (linear) | Lysine | 14.2% | |
| Interferon-α2a | 10 (linear) | Lysine | 20.9% | |
| Growth Hormone-Releasing Factor (GRF) Analog | 2 or 5 | N-terminus | Reduced potency | |
| GRF Analog | 2 or 5 | Asp8 or Lys12 | Decreased potency | |
| GRF Analog | 2 or 5 | Lys21 or Asp25 | Not significantly affected | |
| GRF Analog | 2 or 5 | C-terminus | Retained high potency |
Table 3: Pharmacokinetic Profile of PEGylated vs. Non-PEGylated Proteins
| Protein | PEG Size (kDa) | Elimination Half-Life (PEGylated) | Elimination Half-Life (Non-PEGylated) | Fold Increase | Reference |
| Interferon-α2a | 40 (branched) | 61-110 hours | ~2-3 hours | ~20-55 | |
| Interferon-α2b | 12 (linear) | 27.2-39.3 hours | ~2-3 hours | ~9-20 | |
| G-CSF (Filgrastim) | 20 (linear) | up to 42 hours | 3.5-3.8 hours | ~11-12 | |
| Adenosine Deaminase | 5 (linear) | ~48-72 hours | minutes | Significant increase | |
| Interferon-α2a | 20 (linear) | 26.6-fold increase vs. native | - | 26.6 | |
| Interferon-α2a | 10 (linear) | 11.9-fold increase vs. native | - | 11.9 | |
| Proticles (nanoparticles) | - | 0.23 ± 0.01 % ID/g (1 h p.i.) | 0.06 ± 0.01 % ID/g (1 h p.i.) | 3.8 |
Experimental Protocols
Detailed methodologies are crucial for successful and reproducible bioconjugation experiments. Below are protocols for common PEGylation and characterization techniques.
Protocol 1: NHS Ester PEGylation of a Protein
Objective: To covalently attach an NHS-activated PEG to the primary amines of a protein.
Materials:
-
Protein solution (e.g., 1-10 mg/mL in a suitable buffer)
-
Amine-reactive PEG-NHS ester
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.4 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size exclusion or ion-exchange chromatography)
Procedure:
-
Protein Preparation: Prepare the protein solution in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the PEG-NHS ester.
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mg/mL).
-
PEGylation Reaction: Add the desired molar excess of the PEG-NHS ester solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours. The optimal reaction time and temperature may need to be determined empirically for each specific protein.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM. Incubate for an additional 15-30 minutes to hydrolyze any unreacted PEG-NHS ester.
-
Purification: Remove unreacted PEG and byproducts by purifying the PEGylated protein using size exclusion or ion-exchange chromatography.
-
Characterization: Analyze the purified conjugate to determine the degree of PEGylation and confirm its integrity using techniques such as SDS-PAGE and mass spectrometry.
Protocol 2: Maleimide PEGylation of a Thiol-Containing Protein
Objective: To selectively conjugate a maleimide-activated PEG to the free sulfhydryl groups of a protein.
Materials:
-
Thiol-containing protein solution
-
PEG-Maleimide
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5 (thiol-free)
-
Purification system (e.g., size exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer. If the protein contains disulfide bonds that need to be reduced to generate free thiols, a reduction step with a reagent like DTT or TCEP should be performed, followed by removal of the reducing agent.
-
PEG-Maleimide Solution Preparation: Prepare a stock solution of PEG-Maleimide in the reaction buffer or a compatible organic solvent (e.g., DMSO).
-
PEGylation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.
-
Purification: Purify the PEGylated protein from unreacted PEG-Maleimide and protein using size exclusion chromatography.
-
Characterization: Characterize the purified conjugate using SDS-PAGE and mass spectrometry to confirm successful conjugation and assess purity.
Protocol 3: Characterization of PEGylated Proteins by SDS-PAGE
Objective: To visualize the increase in molecular weight of a protein after PEGylation.
Materials:
-
Unmodified protein (control)
-
PEGylated protein sample
-
Protein molecular weight markers
-
SDS-PAGE gels (appropriate percentage for the protein size)
-
Running buffer (e.g., Tris-Glycine-SDS)
-
Sample loading buffer (e.g., Laemmli buffer)
-
Coomassie Brilliant Blue or other protein stain
-
Destaining solution
Procedure:
-
Sample Preparation: Prepare the protein samples (unmodified and PEGylated) by diluting them in sample loading buffer. Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
Gel Loading: Load the molecular weight markers and the protein samples into the wells of the SDS-PAGE gel.
-
Electrophoresis: Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
-
Staining: Stain the gel with Coomassie Brilliant Blue for a sufficient amount of time to visualize the protein bands.
-
Destaining: Destain the gel to reduce the background and enhance the visibility of the protein bands.
-
Analysis: The PEGylated protein will migrate slower than the unmodified protein, appearing as a band or a smear at a higher apparent molecular weight. The degree of PEGylation can be qualitatively assessed by the extent of the molecular weight shift.
Visualization of Pathways and Workflows
Signaling Pathways Involving PEGylated Molecules
PEGylated molecules are not only therapeutic agents but also valuable tools for studying biological signaling pathways. By altering the pharmacokinetic and pharmacodynamic properties of ligands, PEGylation allows for sustained receptor activation and detailed investigation of downstream signaling events.
Caption: PEG-IFN binds to its receptor, initiating the JAK-STAT pathway.
Caption: PEG-G-CSF activates the JAK-STAT pathway to promote neutrophil development.
Caption: PEGylated TLR7 ligands activate the MyD88-dependent signaling pathway.
Experimental and Logical Workflows
A well-defined workflow is essential for the successful design, execution, and analysis of bioconjugation experiments.
Caption: A structured workflow for protein PEGylation from planning to characterization.
Azido-PEG12-alcohol: An In-Depth Technical Guide for Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Azido-PEG12-alcohol, a versatile heterobifunctional linker, and its critical role in the development of targeted drug delivery systems. This document details its physicochemical properties, experimental protocols for its use in creating antibody-drug conjugates (ADCs) and functionalized nanoparticles, and its application in targeting key signaling pathways in oncology.
Introduction to this compound
This compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker featuring a terminal azide (B81097) group and a terminal hydroxyl group.[1][2] The presence of a 12-unit polyethylene glycol chain imparts hydrophilicity to the linker, which can enhance the solubility and pharmacokinetic properties of the resulting bioconjugate.[3][4] The azide and hydroxyl functionalities allow for sequential and orthogonal conjugation reactions, making it a valuable tool in the construction of complex biomolecules.[1]
The primary application of this compound is in "click chemistry," specifically in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These reactions are highly efficient and bioorthogonal, meaning they proceed with high specificity in complex biological environments without interfering with native biochemical processes. This makes this compound an ideal candidate for linking targeting moieties, such as antibodies, to therapeutic payloads, such as small molecule drugs or nanoparticles.
Physicochemical Properties
The well-defined structure of this compound ensures batch-to-batch consistency and reproducibility in conjugation reactions. Its key physicochemical properties are summarized in the table below.
| Property | Value | References |
| Chemical Formula | C24H49N3O12 | |
| Molecular Weight | 571.66 g/mol | |
| Purity | >95% | |
| Appearance | Colorless to pale yellow oil or solid | |
| Solubility | Water, DMSO, DMF, DCM | |
| Storage Conditions | -20°C, desiccated |
Experimental Protocols
The following sections provide detailed protocols for the use of this compound in the synthesis of antibody-drug conjugates and the functionalization of nanoparticles.
Synthesis of Antibody-Drug Conjugates (ADCs)
The synthesis of an ADC using this compound typically involves a two-step process: first, the modification of the antibody with an alkyne-bearing moiety, and second, the "click" reaction with the azide-functionalized drug, which is often pre-conjugated to the this compound linker.
Step 1: Antibody Modification with an Alkyne Handle
This protocol describes the introduction of an alkyne group onto an antibody using an NHS-ester functionalized alkyne linker.
-
Materials:
-
Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Alkyne-PEG4-NHS ester (or similar alkyne linker)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
-
Procedure:
-
Prepare a stock solution of the Alkyne-PEG4-NHS ester in DMSO (e.g., 10 mM).
-
Exchange the antibody buffer to the reaction buffer using a desalting column.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
Add a 10-20 fold molar excess of the alkyne linker to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Remove the excess alkyne linker by buffer exchange into PBS using a desalting column.
-
Characterize the alkyne-modified antibody to determine the degree of labeling (DOL).
-
Step 2: Drug Conjugation via Click Chemistry
This section provides protocols for both CuAAC and SPAAC reactions.
a) Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Materials:
-
Alkyne-modified antibody
-
This compound conjugated to the drug of interest
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
Reaction buffer (e.g., PBS)
-
-
Procedure:
-
Prepare stock solutions of CuSO4 (e.g., 20 mM in water), THPTA (e.g., 100 mM in water), and sodium ascorbate (e.g., 1 M in water, freshly prepared).
-
In a reaction tube, combine the alkyne-modified antibody and a 1.5-3 fold molar excess of the azido-drug conjugate.
-
Add the THPTA solution to the reaction mixture, followed by the CuSO4 solution. The final concentration of copper is typically 50-200 µM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purify the ADC using size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted drug and catalyst.
-
b) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Materials:
-
Antibody modified with a strained alkyne (e.g., DBCO)
-
This compound conjugated to the drug of interest
-
Reaction buffer (e.g., PBS)
-
-
Procedure:
-
Prepare a stock solution of the azido-drug conjugate in a suitable solvent (e.g., DMSO).
-
In a reaction tube, combine the DBCO-modified antibody with a 1.5-3 fold molar excess of the azido-drug conjugate.
-
Incubate the reaction for 4-24 hours at room temperature or 37°C.
-
Monitor the reaction progress using a suitable analytical technique (e.g., HPLC).
-
Purify the ADC using SEC or affinity chromatography.
-
Functionalization of Nanoparticles
This protocol describes the surface modification of pre-formed nanoparticles with this compound.
-
Materials:
-
Nanoparticles with a reactive surface (e.g., amine-functionalized nanoparticles)
-
Azido-PEG12-acid (a derivative of this compound)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)
-
-
Procedure:
-
Activate the carboxyl group of Azido-PEG12-acid by dissolving it in the activation buffer and adding EDC and NHS. Incubate for 15-30 minutes at room temperature.
-
Add the activated Azido-PEG12-acid to the amine-functionalized nanoparticles suspended in the coupling buffer.
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
Quench the reaction by adding the quenching solution.
-
Purify the azide-functionalized nanoparticles by centrifugation or dialysis to remove unreacted reagents.
-
The azide-functionalized nanoparticles can then be conjugated to an alkyne-modified drug or targeting ligand using the click chemistry protocols described in section 3.1.2.
-
Characterization of Drug Delivery Systems
Thorough characterization of the synthesized drug delivery systems is crucial to ensure their quality, efficacy, and safety.
| Parameter | Method(s) | Description | References |
| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS) | Determines the average number of drug molecules conjugated to each antibody. | |
| Drug Loading Efficiency | UV-Vis Spectroscopy, HPLC | Quantifies the amount of drug successfully loaded onto the nanoparticles. | |
| Size and Aggregation | Dynamic Light Scattering (DLS), Size Exclusion Chromatography (SEC) | Measures the size distribution and the presence of aggregates in the final product. | |
| Purity | SDS-PAGE, SEC-HPLC | Assesses the presence of unconjugated antibody, free drug, and other impurities. | |
| In vitro Cell Viability | MTT assay, CellTiter-Glo® assay | Evaluates the cytotoxic effect of the drug delivery system on cancer cell lines. | |
| Cellular Uptake | Flow Cytometry, Confocal Microscopy | Measures the internalization of the drug delivery system by target cells. |
Targeted Signaling Pathways
ADCs and functionalized nanoparticles developed using this compound are often designed to target specific signaling pathways that are dysregulated in cancer. Two prominent examples are the HER2 and EGFR pathways.
HER2 Signaling Pathway
The Human Epidermal Growth Factor Receptor 2 (HER2) is overexpressed in a significant portion of breast cancers and other malignancies. Overexpression of HER2 leads to the activation of downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which promote cell proliferation, survival, and invasion. ADCs targeting HER2, such as Trastuzumab emtansine (T-DM1) and Trastuzumab deruxtecan (B607063) (T-DXd), deliver potent cytotoxic agents directly to HER2-positive cancer cells.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is another key target in cancer therapy, as its overexpression or mutation can drive tumor growth. The EGFR signaling pathway also involves the activation of the PI3K/Akt and MAPK pathways. Targeted drug delivery systems, including ADCs and nanoparticles, are being developed to deliver EGFR inhibitors or other cytotoxic agents to EGFR-expressing tumors.
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for ADC synthesis using this compound.
Caption: Workflow for nanoparticle functionalization.
Signaling Pathways
Caption: HER2 signaling pathway and ADC intervention.
Caption: EGFR signaling pathway and targeted nanoparticle delivery.
Conclusion
This compound is a powerful and versatile tool in the development of targeted drug delivery systems. Its well-defined structure, hydrophilicity, and bioorthogonal reactivity make it an excellent choice for linking targeting moieties to therapeutic payloads. The detailed protocols and characterization methods provided in this guide offer a solid foundation for researchers and drug development professionals to harness the potential of this compound in creating the next generation of precision medicines. As the field of targeted therapy continues to evolve, the importance of such advanced linkers in optimizing the efficacy and safety of novel therapeutics cannot be overstated.
References
- 1. Antibody-drug conjugates in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azide-PEG12-alcohol, 73342-16-2 | BroadPharm [broadpharm.com]
- 3. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azide PEG12 Amine - JenKem Technology USA [jenkemusa.com]
Methodological & Application
Application Notes: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Azido-PEG12-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent linking of molecules in complex biological environments.[1][2] At its core, SPAAC is a [3+2] cycloaddition between a strained cyclooctyne (B158145) and an azide (B81097), which forms a stable triazole linkage.[1] The reaction's primary driving force is the high ring strain of the cyclooctyne (e.g., dibenzocyclooctyne - DBCO, or bicyclo[6.1.0]nonyne - BCN), which significantly lowers the activation energy.[2] This allows the reaction to proceed efficiently at physiological temperatures and pH without the need for cytotoxic copper catalysts, a major advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1] The azide and cyclooctyne functional groups are bioorthogonal, meaning they are largely unreactive with native biological molecules, ensuring high selectivity and minimal off-target reactions.
Azido-PEG12-alcohol: A Versatile Tool for SPAAC
This compound is a heterobifunctional linker designed for use in click chemistry. It consists of three key components:
-
An Azide Group (N₃): The reactive moiety that participates in the SPAAC reaction with a strained alkyne.
-
A Polyethylene Glycol (PEG) Spacer: The 12-unit PEG chain is hydrophilic, which increases the aqueous solubility of the molecule and the resulting conjugate. This property is highly beneficial for biological applications, reducing aggregation and improving pharmacokinetics.
-
A Terminal Hydroxyl Group (-OH): This alcohol group provides a reactive handle for further chemical modification or conjugation to other molecules of interest.
This combination of features makes this compound an ideal reagent for linking biomolecules, creating targeted drug delivery systems, and synthesizing complex molecules like Proteolysis Targeting Chimeras (PROTACs).
Key Applications
-
Biomolecule Labeling: SPAAC is widely used to label proteins, nucleic acids, and lipids without disrupting biological processes. By functionalizing a biomolecule with a strained alkyne, this compound can be used to attach probes, fluorophores, or other tags for visualization and tracking in living cells.
-
Drug Development and Delivery: The biocompatibility of SPAAC makes it an excellent tool for creating targeted drug delivery systems. Targeting ligands can be attached to drug-loaded nanoparticles or carriers using this chemistry to enhance accumulation at the desired site of action. It is also instrumental in the synthesis of Antibody-Drug Conjugates (ADCs).
-
PROTAC Synthesis: this compound can serve as a PEG-based linker in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.
-
Radiopharmaceutical Development: SPAAC is used to prepare radiolabeled tracers for PET and SPECT imaging, as it avoids competition between a radiometal and a copper catalyst.
-
Materials Science: The formation of stable triazole linkages is employed in creating novel biomaterials, hydrogels, and functionalized surfaces.
Quantitative Data: SPAAC Reaction Kinetics
The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂). This value is critical for designing experiments, as it helps determine the required reaction times and reactant concentrations. The rate is influenced by the structure of the cyclooctyne, solvent, and temperature. Below is a summary of representative kinetic data.
| Strained Alkyne | Reaction Partner | Solvent | Rate Constant (k₂) M⁻¹s⁻¹ | Reference |
| DIBO (Dibenzocyclooctynol) | Benzyl Azide | Methanol | 0.0567 | |
| DIBO-ketone | Benzyl Azide | Methanol | 0.2590 | |
| Alexa488-DIBO | Rhodopsin S144azF | - | 62 | |
| [9+1]CPP | Benzyl Azide | DMSO | 2.2 x 10⁻³ | |
| [11+1]CPP | Benzyl Azide | DMSO | 4.5 x 10⁻⁴ | |
| m[9+1]CPP | Benzyl Azide | DMSO | 9.6 x 10⁻³ | |
| fluor[11+1]CPP | Benzyl Azide | DMSO | 4.7 x 10⁻³ |
Visualizations
References
Application Notes and Protocols for the Use of Azido-PEG12-alcohol in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate disease-causing proteins by coopting the cell's natural protein degradation machinery. These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component that influences the physicochemical properties, cell permeability, and overall efficacy of the PROTAC.
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, which can enhance the solubility of often large and greasy PROTAC molecules.[1][2] The Azido-PEG12-alcohol is a versatile bifunctional linker that offers a discrete length PEG chain to provide spatial separation between the two ligands, and terminal azide (B81097) and alcohol functionalities for sequential conjugation. The azide group is particularly useful for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal reaction for the final assembly of the PROTAC molecule.[3][4]
This document provides detailed application notes and protocols for the synthesis and evaluation of PROTACs utilizing this compound, with a focus on targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.
The Role of this compound in PROTAC Synthesis
This compound serves as a flexible, hydrophilic linker that facilitates a modular and efficient synthesis of PROTACs. Its key features include:
-
Hydrophilicity: The 12-unit ethylene (B1197577) glycol chain improves the aqueous solubility of the final PROTAC, which can enhance cell permeability and bioavailability.[5]
-
Bifunctionality: The terminal azide and alcohol groups allow for directional and sequential attachment of the POI ligand and the E3 ligase ligand.
-
"Click Chemistry" Handle: The azide moiety is a key component for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is often used in the final step of PROTAC synthesis due to its high yield and tolerance of a wide range of functional groups.
Data Presentation: Impact of Linker Length on PROTAC Efficacy
The length of the PEG linker is a critical parameter that must be optimized for each PROTAC system to ensure the productive formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. The following table summarizes the degradation potency of IRAK4-targeting PROTACs with varying linker lengths, illustrating the importance of linker optimization.
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase Ligand |
| Compound A | PEG2 | >1000 | <10 | OCI-LY10 | Pomalidomide (B1683931) |
| Compound B | PEG4 | 500 | ~40 | OCI-LY10 | Pomalidomide |
| Compound C | PEG6 | 151 | >90 | PBMCs | VHL |
| Compound D | PEG8 | 50 | >95 | OCI-LY10 | Pomalidomide |
| Compound 9 | PEG2 | potent | high | OCI-LY10 | Pomalidomide |
Data compiled from multiple sources. DC50 and Dmax values are approximate and for illustrative purposes.
Experimental Protocols
The synthesis of a PROTAC using this compound typically follows a modular approach. Below are representative protocols for the key steps.
Protocol 1: Functionalization of a Ligand with an Alkyne Handle
This protocol describes the introduction of a terminal alkyne to a POI ligand (Warhead-COOH) for subsequent click chemistry.
Reagents and Materials:
-
Warhead-COOH (1.0 eq)
-
Propargylamine (B41283) (1.2 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve Warhead-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add propargylamine to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the alkyne-functionalized warhead (Warhead-Alkyne).
Protocol 2: Synthesis of the E3 Ligase Ligand-Linker Intermediate
This protocol describes the attachment of this compound to an E3 ligase ligand (e.g., pomalidomide derivative with a carboxylic acid handle).
Reagents and Materials:
-
Pomalidomide-COOH (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
Procedure:
-
Follow the amide coupling procedure outlined in Protocol 1, using Pomalidomide-COOH and this compound as the coupling partners.
-
Purify the crude product by flash column chromatography to yield the E3 ligase ligand-linker intermediate (Pomalidomide-PEG12-Azide).
Protocol 3: Final PROTAC Assembly via Click Chemistry (CuAAC)
This protocol describes the final copper-catalyzed azide-alkyne cycloaddition to assemble the PROTAC.
Reagents and Materials:
-
Warhead-Alkyne (1.0 eq)
-
Pomalidomide-PEG12-Azide (1.0 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 eq)
-
Solvent mixture (e.g., t-BuOH/H2O or DMF)
Procedure:
-
Dissolve Warhead-Alkyne and Pomalidomide-PEG12-Azide in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by a solution of CuSO4·5H2O in water.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the final PROTAC by preparative HPLC to obtain the desired product.
Protocol 4: Characterization of the Final PROTAC
The identity and purity of the final PROTAC should be confirmed using standard analytical techniques.
-
¹H and ¹³C NMR: To confirm the chemical structure of the synthesized PROTAC.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight of the PROTAC.
-
HPLC: To assess the purity of the final compound.
Protocol 5: Western Blot Analysis of IRAK4 Degradation
This protocol is used to quantify the degradation of the target protein (IRAK4) in cells treated with the PROTAC.
Reagents and Materials:
-
Cell line expressing IRAK4 (e.g., OCI-LY10, PBMCs)
-
Synthesized IRAK4 PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer
-
Primary antibody against IRAK4
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Plate cells at an appropriate density and allow them to adhere.
-
Treat cells with varying concentrations of the IRAK4 PROTAC or DMSO for a specified time (e.g., 24 hours). Include a positive control group pre-treated with a proteasome inhibitor to confirm proteasome-dependent degradation.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies for IRAK4 and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the IRAK4 signal to the loading control.
-
Calculate the percentage of IRAK4 degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Visualizations
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. PROTAC-mediated degradation of IRAK4 aims to disrupt this cascade, thereby reducing the production of pro-inflammatory cytokines.
Caption: IRAK4 signaling pathway and its disruption by a PROTAC.
Experimental Workflow for PROTAC Synthesis
The following diagram outlines the general workflow for the synthesis of an IRAK4 PROTAC using this compound.
Caption: Modular workflow for the synthesis and analysis of an IRAK4 PROTAC.
References
Step-by-Step Guide for Bioconjugation with Azido-PEG12-alcohol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the use of Azido-PEG12-alcohol in bioconjugation, a critical process in the development of targeted therapeutics, diagnostic agents, and research tools. These protocols focus on a versatile two-step strategy: the initial functionalization of a biomolecule with a bioorthogonal azide (B81097) group, followed by a highly specific "click chemistry" reaction to conjugate a second molecule of interest. This method is particularly relevant for the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound Bioconjugation
This compound is a heterobifunctional linker that features a terminal azide group and a hydroxyl group, connected by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. The azide group serves as a bioorthogonal handle for "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility. The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate. The terminal hydroxyl group can be further modified, for example, by converting it to an N-hydroxysuccinimide (NHS) ester for reaction with primary amines on proteins.
This guide will detail a common two-step bioconjugation workflow:
-
Activation and Azide Functionalization: A protein (e.g., an antibody) is reacted with an NHS ester derivative of this compound to introduce the azide group onto the protein surface.
-
Click Chemistry Conjugation: The azide-functionalized protein is then reacted with a second molecule containing a complementary reactive group, such as a dibenzocyclooctyne (DBCO) group, via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction.
Experimental Protocols
Protocol 1: Activation of a Protein with Azido-PEG12-NHS Ester
This protocol describes the functionalization of a protein, such as an antibody, with azide groups by reacting its primary amines (lysine residues and the N-terminus) with an Azido-PEG12-NHS ester.
Materials:
-
Protein (e.g., IgG antibody) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Azido-PEG12-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Spin Desalting Columns (e.g., 7K MWCO)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the Reaction Buffer.
-
Azido-PEG12-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of Azido-PEG12-NHS ester in anhydrous DMSO.
-
Reaction Setup: Add a 10- to 20-fold molar excess of the Azido-PEG12-NHS ester stock solution to the protein solution. Ensure the final DMSO concentration is below 10% (v/v) to prevent protein denaturation.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice, with gentle mixing.
-
Quenching: (Optional) Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted Azido-PEG12-NHS ester using a spin desalting column equilibrated with PBS. Follow the manufacturer's instructions for the desalting column.
-
Characterization: Determine the protein concentration and the Degree of Labeling (DOL), which is the average number of azide groups per protein molecule. This can be achieved using methods like mass spectrometry.
Protocol 2: SPAAC "Click" Chemistry Conjugation of Azide-Functionalized Protein with a DBCO-Containing Molecule
This protocol describes the conjugation of the azide-functionalized protein from Protocol 1 with a molecule containing a DBCO group.
Materials:
-
Azide-functionalized protein (from Protocol 1) in PBS
-
DBCO-containing molecule (e.g., DBCO-drug, DBCO-fluorophore)
-
Anhydrous DMSO
-
Reaction Buffer: PBS, pH 7.4
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
DBCO-Molecule Stock Solution: Prepare a 10 mM stock solution of the DBCO-containing molecule in anhydrous DMSO.
-
Reaction Setup: Add a 1.5- to 3-fold molar excess of the DBCO-containing molecule to the azide-functionalized protein solution.
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C, with gentle mixing. The reaction progress can be monitored by techniques like SDS-PAGE or mass spectrometry.
-
Purification: Purify the resulting bioconjugate from unreacted DBCO-molecule and other byproducts using SEC.
-
Characterization: Characterize the final conjugate to determine its purity, concentration, and the final drug-to-antibody ratio (DAR) or fluorophore-to-protein ratio using methods such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry.
Quantitative Data
The following tables provide representative quantitative data for the bioconjugation process. The actual results may vary depending on the specific protein, reagents, and experimental conditions.
Table 1: Quantitative Parameters for Protein Azide Functionalization
| Parameter | Value | Method of Determination |
| Input Protein | ||
| Protein Concentration | 1-10 mg/mL | UV-Vis Spectroscopy (A280) |
| Reagents | ||
| Molar Excess of Azido-PEG12-NHS Ester | 10-20 fold | Calculation |
| Reaction Conditions | ||
| Reaction Time | 30-60 min (RT) or 2 h (ice) | Timed Incubation |
| Purified Product | ||
| Protein Recovery | > 85% | UV-Vis Spectroscopy (A280) |
| Degree of Labeling (DOL) | 2-8 azides/protein | Mass Spectrometry |
Table 2: Quantitative Parameters for SPAAC "Click" Chemistry Conjugation
| Parameter | Value | Method of Determination |
| Input Molecules | ||
| Azide-Functionalized Protein Conc. | 1-5 mg/mL | UV-Vis Spectroscopy (A280) |
| Molar Excess of DBCO-Molecule | 1.5-3 fold | Calculation |
| Reaction Conditions | ||
| Reaction Time | 4-12 h (RT) or 12-24 h (4°C) | Timed Incubation |
| Purified Product | ||
| Conjugate Yield | > 70% | SEC-HPLC |
| Final Conjugate Purity | > 95% | SDS-PAGE, SEC-HPLC |
| Drug-to-Antibody Ratio (DAR) | 2-4 | Mass Spectrometry, UV-Vis |
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the two-step bioconjugation process.
Chemical Reaction Pathway
The diagram below outlines the chemical transformations occurring during the bioconjugation process.
Troubleshooting and Key Considerations
-
NHS Ester Hydrolysis: Azido-PEG12-NHS ester is moisture-sensitive. Always equilibrate the reagent to room temperature before opening and prepare stock solutions immediately before use in an anhydrous solvent like DMSO.
-
Buffer Selection: Avoid buffers containing primary amines (e.g., Tris, glycine) during the NHS ester reaction, as they will compete for reaction with the NHS ester.
-
Protein Concentration: Higher protein concentrations generally lead to more efficient labeling.
-
Molar Excess: The molar excess of the Azido-PEG12-NHS ester and the DBCO-containing molecule should be optimized for each specific protein to achieve the desired degree of labeling and avoid potential issues like protein aggregation.
-
Purification: Thorough purification after each step is crucial to remove unreacted reagents and ensure the purity of the final conjugate.
-
Characterization: Comprehensive characterization of the final bioconjugate is essential to confirm its identity, purity, and functionality for its intended application. Mass spectrometry is a powerful tool for confirming the successful conjugation and determining the final DAR.[1][2][3][4]
References
Application Notes and Protocols for Azido-PEG12-alcohol in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Azido-PEG12-alcohol as a hydrophilic linker in the development of antibody-drug conjugates (ADCs). This document outlines the advantages of utilizing a PEG12 linker, presents key quantitative data from relevant studies, and offers detailed protocols for the synthesis and evaluation of ADCs incorporating this linker.
The this compound linker is a bifunctional molecule featuring a terminal azide (B81097) group for "click chemistry" conjugation and a hydroxyl group that can be activated for payload attachment. The polyethylene (B3416737) glycol (PEG) component, with 12 ethylene (B1197577) glycol units, imparts favorable physicochemical properties to the resulting ADC, enhancing its therapeutic potential.
Advantages of PEG12 Linkers in ADCs
The incorporation of a PEG12 spacer in ADC design offers several key advantages that address common challenges in ADC development, such as aggregation and rapid clearance of hydrophobic drug-linker payloads.[1][2]
-
Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and poor solubility. The hydrophilic nature of the PEG12 linker counteracts this hydrophobicity, improving the overall solubility and stability of the ADC.[1][2]
-
Improved Pharmacokinetics: By increasing the hydrophilicity and hydrodynamic radius of the ADC, the PEG12 linker can reduce the rate of clearance from circulation, leading to a longer plasma half-life and increased tumor accumulation.[3] This can result in enhanced in vivo efficacy.
-
Reduced Immunogenicity: The PEG component can shield the linker and payload from the immune system, potentially reducing the immunogenicity of the ADC.
-
Controlled Drug-to-Antibody Ratio (DAR): The use of discrete PEG linkers like this compound allows for more precise control over the DAR during conjugation, leading to a more homogeneous ADC product. A well-defined DAR is a critical quality attribute that impacts the ADC's efficacy and safety.
-
Versatile Conjugation Chemistry: The azide group on the linker enables the use of highly efficient and bioorthogonal click chemistry, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), for conjugation to an alkyne-modified antibody. This method offers high specificity and yield under mild reaction conditions.
Quantitative Data Summary
The following tables summarize key quantitative data from studies evaluating the impact of PEG linkers on ADC properties.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| ADC Construct | PEG Length | Clearance (mL/day/kg) | In Vivo Efficacy |
| Glucuronide-MMAE ADC | No PEG | ~15 | Suboptimal |
| Glucuronide-MMAE ADC | PEG4 | ~10 | Improved |
| Glucuronide-MMAE ADC | PEG8 | ~5 | Optimal |
| Glucuronide-MMAE ADC | PEG12 | ~5 | Optimal |
| Glucuronide-MMAE ADC | PEG24 | ~5 | Optimal |
This table illustrates that increasing the PEG linker length up to PEG8 significantly decreases the ADC clearance rate, leading to improved in vivo performance.
Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers
| Cell Line | Linker | IC50 (ng/mL) |
| Karpas-299 | No PEG | ~10 |
| Karpas-299 | PEG2 | ~10 |
| Karpas-299 | PEG4 | ~10 |
| Karpas-299 | PEG8 | ~10 |
| Karpas-299 | PEG12 | ~10 |
This table showcases that for certain cell lines and payload combinations, the inclusion of a PEG linker does not negatively impact the in vitro potency of the ADC.
Experimental Protocols
The following protocols provide a general framework for the synthesis, conjugation, and in vitro evaluation of an ADC utilizing an this compound linker.
Protocol 1: Synthesis of the Drug-Linker Cassette
This protocol describes the activation of the hydroxyl group of this compound and its subsequent conjugation to a cytotoxic payload.
Materials:
-
This compound
-
Cytotoxic payload with a reactive functional group (e.g., amine)
-
Activating agent (e.g., p-nitrophenyl chloroformate)
-
Anhydrous solvent (e.g., Dichloromethane, Dimethylformamide)
-
Base (e.g., Triethylamine, Diisopropylethylamine)
-
Purification system (e.g., HPLC)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in anhydrous dichloromethane.
-
Add p-nitrophenyl chloroformate and triethylamine.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Purify the activated Azido-PEG12-carbonate by flash chromatography.
-
-
Conjugation to Payload:
-
Dissolve the cytotoxic payload in anhydrous dimethylformamide.
-
Add the activated Azido-PEG12-carbonate and diisopropylethylamine.
-
Stir the reaction at room temperature until the payload is consumed, as monitored by LC-MS.
-
Purify the Azido-PEG12-Payload conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final drug-linker cassette.
-
Protocol 2: Antibody Modification and ADC Conjugation via Click Chemistry
This protocol outlines the introduction of an alkyne handle onto the antibody and the subsequent conjugation of the Azido-PEG12-Payload via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.
Materials:
-
Monoclonal antibody (mAb)
-
Alkyne-modification reagent (e.g., DBCO-NHS ester)
-
Azido-PEG12-Payload (from Protocol 1)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous DMSO
-
Size-exclusion chromatography (SEC) column
-
Desalting column
Procedure:
-
Antibody Modification:
-
Prepare the antibody in PBS at a concentration of 5-10 mg/mL.
-
Dissolve the DBCO-NHS ester in anhydrous DMSO to create a stock solution.
-
Add the DBCO-NHS ester solution to the antibody solution at a 5-10 fold molar excess.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Remove excess DBCO reagent by buffer exchange using a desalting column equilibrated with PBS.
-
-
ADC Conjugation (SPAAC):
-
Prepare a stock solution of the Azido-PEG12-Payload in anhydrous DMSO.
-
Add the Azido-PEG12-Payload solution to the alkyne-modified antibody solution. A 3-5 fold molar excess of the drug-linker is a common starting point.
-
Incubate the reaction at room temperature for 4-16 hours, protected from light.
-
-
Purification:
-
Purify the resulting ADC from unreacted drug-linker and other reagents using an SEC column.
-
Collect the fractions corresponding to the monomeric ADC.
-
Perform a buffer exchange into a suitable formulation buffer.
-
Protocol 3: Characterization of the ADC
Thorough characterization is crucial to ensure the quality and consistency of the ADC.
Methods:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: Measure the absorbance at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload. Calculate the DAR using the Beer-Lambert law.
-
Hydrophobic Interaction Chromatography (HIC): Separate ADC species with different DARs based on their hydrophobicity.
-
Mass Spectrometry (MS): Determine the mass of the intact ADC to confirm the DAR distribution.
-
-
Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): Assess the percentage of monomer, aggregate, and fragment in the ADC sample.
-
-
In Vitro Cytotoxicity Assay:
-
Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.
-
Incubate for 72-96 hours.
-
Assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 values to determine the potency and specificity of the ADC.
-
Visualizations
Caption: Experimental workflow for ADC development using this compound.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for ADC formation.
Caption: ADC internalization and payload release signaling pathway.
References
- 1. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
Application Notes: Streamlined Protein Labeling with Azido-PEG12-alcohol for Advanced Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise covalent modification of proteins is a cornerstone of modern biological research and therapeutic development. The ability to attach probes, such as fluorescent dyes, to proteins of interest enables detailed investigation of their localization, trafficking, and interactions within complex biological systems. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), has emerged as a powerful tool for bioconjugation due to its high efficiency, specificity, and biocompatibility.[1][2][3]
This document provides detailed application notes and protocols for the use of Azido-PEG12-alcohol, a hydrophilic linker, for the versatile and efficient labeling of proteins for imaging applications. The inclusion of a 12-unit polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the labeled protein and minimizes steric hindrance, thereby preserving protein structure and function.[1] The terminal azide (B81097) group serves as a bio-orthogonal handle for subsequent "clicking" with a variety of alkyne-modified fluorescent probes.[1]
Principle of the Technology
The protein labeling strategy using this compound is a two-step process:
-
Protein Modification: The hydroxyl group of this compound can be activated or modified to react with specific functional groups on the protein surface. A common approach is to first activate the protein's carboxyl groups (e.g., on aspartic and glutamic acid residues) and then react them with the alcohol, or to modify the alcohol to a more reactive species. Alternatively, for proteins with available primary amines (lysine residues and the N-terminus), the alcohol can be functionalized with an amine-reactive group like an N-hydroxysuccinimide (NHS) ester. This initial step introduces the azide-PEG12 moiety onto the protein.
-
Bio-orthogonal Ligation ("Click" Reaction): The azide-functionalized protein is then reacted with a fluorescent probe containing a terminal alkyne or a strained cyclooctyne (B158145). This reaction forms a stable triazole linkage, covalently attaching the fluorophore to the protein. This two-step approach allows for modularity, where the same azide-modified protein can be labeled with a variety of alkyne-containing probes for different imaging modalities.
Experimental Workflow Overview
The general workflow for labeling proteins with this compound for imaging is depicted below. This process involves the initial modification of the protein with the azide-PEG linker, followed by the click chemistry reaction with a fluorescent alkyne probe, and subsequent purification and analysis.
Data Presentation
The efficiency of protein labeling with this compound and a subsequent click reaction can be assessed using various analytical techniques. The following tables provide representative data from typical labeling experiments.
Table 1: Optimization of Protein Functionalization with Azido-PEG12-NHS Ester
| Protein | Protein Concentration (mg/mL) | Molar Excess of Azido-PEG12-NHS Ester | Degree of Labeling (Azides/Protein) | Protein Recovery (%) |
| Bovine Serum Albumin (BSA) | 5 | 10x | 2.1 | 92 |
| Monoclonal Antibody (IgG) | 2 | 20x | 3.5 | 88 |
| Lysozyme | 10 | 5x | 1.2 | 95 |
Degree of labeling is determined by mass spectrometry.
Table 2: Comparison of Click Chemistry Reactions for Fluorescent Labeling
| Azide-Functionalized Protein | Click Reaction Type | Molar Excess of Alkyne/Cyclooctyne Dye | Reaction Time (hours) | Labeling Efficiency (%) |
| Azide-BSA | CuAAC | 5x | 1 | >95 |
| Azide-BSA | SPAAC | 10x | 2 | >90 |
| Azide-IgG | CuAAC | 10x | 2 | >95 |
| Azide-IgG | SPAAC | 20x | 4 | >85 |
Labeling efficiency is determined by SDS-PAGE with fluorescent imaging or UV-Vis spectroscopy.
Table 3: Stability of the Triazole Linkage
| Linkage | Condition | Stability after 7 days |
| Triazole (from CuAAC) | PBS, pH 7.4, 37°C | >99% intact |
| Triazole (from SPAAC) | Cell Culture Medium + 10% FBS, 37°C | >98% intact |
Detailed Experimental Protocols
Protocol 1: Amine-Reactive Labeling of a Protein with Azido-PEG12-NHS Ester
This protocol describes the initial labeling of a protein with an amine-reactive derivative of this compound.
Materials:
-
Protein of interest
-
Azido-PEG12-NHS Ester
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dialysis tubing or desalting columns
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the Azido-PEG12-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10-50 mM stock solution.
-
Labeling Reaction: Add the desired molar excess of the Azido-PEG12-NHS ester stock solution to the protein solution. Gently mix and incubate for 1-2 hours at room temperature or 4°C.
-
Quenching: (Optional) Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted Azido-PEG12-NHS ester and reaction byproducts by dialysis against PBS or by using a spin desalting column.
-
Characterization: Determine the degree of labeling by mass spectrometry. The resulting azide-functionalized protein is now ready for click chemistry.
Protocol 2: Copper-Catalyzed "Click" Reaction of the Azide-Functionalized Protein with an Alkyne-Containing Fluorescent Dye (CuAAC)
This protocol is suitable for in vitro labeling. For live-cell imaging, SPAAC (Protocol 3) is recommended to avoid copper-induced toxicity.
Materials:
-
Azide-functionalized protein
-
Alkyne-containing fluorescent dye
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate
-
Copper ligand (e.g., THPTA or TBTA)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the azide-functionalized protein and the alkyne-containing fluorescent dye in the reaction buffer.
-
Catalyst Preparation: Prepare fresh stock solutions of 50 mM CuSO₄ in water and 50 mM Sodium Ascorbate in water. If using a ligand, prepare a 10 mM solution in DMSO or water.
-
Click Reaction: Add the catalyst components to the protein-alkyne mixture in the following order, vortexing gently after each addition:
-
Copper ligand (to a final concentration of 0.1-0.5 mM)
-
CuSO₄ (to a final concentration of 1 mM)
-
Sodium Ascorbate (to a final concentration of 1-5 mM)
-
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the labeled protein using a desalting column to remove the catalyst and excess dye.
-
Analysis: Analyze the labeled protein by SDS-PAGE with in-gel fluorescence scanning and by UV-Vis spectroscopy to determine the labeling efficiency.
Protocol 3: Strain-Promoted "Click" Reaction of the Azide-Functionalized Protein with a Cyclooctyne-Containing Fluorescent Dye (SPAAC)
This copper-free method is ideal for labeling proteins in living cells or in complex biological samples where copper toxicity is a concern.
Materials:
-
Azide-functionalized protein (or cells metabolically labeled with an azide)
-
Cyclooctyne-containing fluorescent dye (e.g., DBCO, BCN derivatives)
-
Reaction Buffer: PBS, pH 7.4, or cell culture medium
Procedure:
-
Reaction Setup: Combine the azide-functionalized protein and the cyclooctyne-containing fluorescent dye in the appropriate reaction buffer.
-
Incubation: Incubate the reaction for 1-12 hours at room temperature or 37°C, protected from light. The reaction time will depend on the specific cyclooctyne used.
-
Purification: If labeling a purified protein, remove any unreacted dye using a desalting column. For cell-based labeling, wash the cells several times with fresh medium or PBS.
-
Imaging: The labeled protein is now ready for fluorescence imaging.
Signaling Pathway and Experimental Workflow Visualization
The following diagram illustrates the two primary click chemistry pathways for labeling an azide-functionalized protein with a fluorescent probe.
Conclusion
The use of this compound in a two-step labeling strategy provides a robust and versatile method for the site-selective modification of proteins. This approach enables the attachment of a wide range of functionalities to proteins for diverse applications in research and drug development. The high efficiency, specificity, and stability of the resulting conjugates make this a valuable tool for any life scientist's toolkit.
References
Application Notes and Protocols for Functionalizing Surfaces with Azido-PEG12-alcohol in Biomaterial Engineering
Introduction
The functionalization of biomaterial surfaces is a cornerstone of modern biomedical engineering, aiming to control biological interactions at the material-tissue interface. Poly(ethylene glycol) (PEG) has become a widely used surface modification agent due to its ability to reduce non-specific protein adsorption and cell adhesion, thereby improving the biocompatibility of implanted materials. This document provides detailed application notes and protocols for the use of Azido-PEG12-alcohol, a heterobifunctional PEG linker, for the surface functionalization of biomaterials.
This compound possesses a terminal azide (B81097) group, enabling covalent attachment of biomolecules via "click chemistry," a set of highly efficient and specific reactions. The terminal hydroxyl group can be used for initial surface attachment or further modification. This dual functionality makes this compound a versatile tool for creating tailored biomaterial surfaces designed to elicit specific cellular responses or to resist non-specific interactions.
These notes will cover the chemical properties of this compound, protocols for surface modification and subsequent bio-conjugation, and methods for characterizing the functionalized surfaces.
Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C24H49N3O12 | [1][2] |
| Molecular Weight | 571.66 g/mol | [1][2] |
| Appearance | White to off-white solid or viscous oil | |
| Solubility | Soluble in water and most organic solvents | |
| Functional Groups | Azide (-N3), Hydroxyl (-OH) | [1] |
| Purity | ≥95% |
Experimental Protocols
Protocol 1: Cleaning and Activation of Silicon-Based Substrates
A clean and activated surface is crucial for efficient and uniform functionalization. This protocol is suitable for silicon wafers, glass coverslips, and other silica-based materials.
Materials:
-
Silicon-based substrates
-
Acetone (ACS grade)
-
Isopropanol (B130326) (ACS grade)
-
Deionized (DI) water (18 MΩ·cm)
-
Piranha solution (7:3 mixture of concentrated H2SO4:30% H2O2) (EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE)).
-
Oxygen plasma cleaner (alternative to Piranha solution)
-
Nitrogen gas (high purity)
-
Beakers, tweezers, and a substrate rack (Teflon or glass)
-
Ultrasonic bath
Procedure:
-
Initial Cleaning:
-
Place the substrates in a substrate rack.
-
Sonicate the substrates sequentially in acetone, isopropanol, and DI water for 15 minutes each to remove organic contaminants.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
-
Surface Activation (Choose one method):
-
Piranha Etching (for robust substrates):
-
In a designated glass beaker inside a fume hood, slowly and carefully add the 30% H2O2 to the concentrated H2SO4. (WARNING: Always add peroxide to acid, never the reverse). The solution will become very hot.
-
Immerse the cleaned and dried substrates in the Piranha solution for 15-30 minutes.
-
Carefully remove the substrates and rinse extensively with DI water.
-
Dry the substrates under a stream of nitrogen gas.
-
-
Oxygen Plasma Treatment (safer alternative):
-
Place the cleaned and dried substrates in the chamber of an oxygen plasma cleaner.
-
Treat the substrates with oxygen plasma according to the manufacturer's instructions (e.g., 2-5 minutes at medium power). This process creates a high density of hydroxyl groups on the surface.
-
-
-
Storage: Use the activated substrates immediately for the best results. If storage is necessary, keep them in a desiccator or under vacuum.
Protocol 2: Surface Functionalization with this compound
This protocol describes the covalent attachment of this compound to the activated substrate.
Materials:
-
Cleaned and activated substrates
-
This compound
-
Anhydrous toluene (B28343) or dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA) or another suitable base
-
Reaction vessel (e.g., a sealed glass container)
-
Nitrogen or argon gas for inert atmosphere
Procedure:
-
Prepare the Reaction Solution:
-
In the reaction vessel under an inert atmosphere, dissolve this compound in anhydrous toluene or DMF to a final concentration of 1-10 mg/mL.
-
Add triethylamine to the solution (approximately 1-2% v/v).
-
-
Immobilization:
-
Place the activated substrates in the reaction solution, ensuring the entire surface is submerged.
-
Seal the reaction vessel and allow the reaction to proceed for 4-12 hours at room temperature with gentle agitation.
-
-
Washing:
-
Remove the substrates from the reaction solution.
-
Rinse the substrates thoroughly with fresh anhydrous toluene or DMF to remove any non-covalently bound PEG.
-
Perform a final rinse with isopropanol and then DI water.
-
-
Drying and Storage:
-
Dry the functionalized substrates under a stream of nitrogen gas.
-
Store the azide-functionalized substrates in a desiccator or under vacuum until further use.
-
Protocol 3: Bio-conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "clicking" of an alkyne-containing biomolecule to the azide-functionalized surface.
Materials:
-
Azide-functionalized substrates
-
Alkyne-containing biomolecule (e.g., peptide, protein, or small molecule)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Phosphate-buffered saline (PBS) or other suitable aqueous buffer (pH 7.4)
-
Reaction vessel
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of the alkyne-containing biomolecule in a suitable buffer.
-
Prepare a 100 mM stock solution of sodium ascorbate in DI water (prepare fresh).
-
Prepare a 20 mM stock solution of CuSO4·5H2O in DI water.
-
Prepare a 50 mM stock solution of THPTA in DI water.
-
-
Prepare the "Click" Reaction Mixture:
-
In the reaction vessel, add the alkyne-containing biomolecule solution to cover the azide-functionalized substrate.
-
To the solution, add the THPTA stock solution to a final concentration of 1 mM.
-
Add the CuSO4 stock solution to a final concentration of 0.2 mM. Mix gently.
-
Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 2 mM.
-
-
Reaction:
-
Allow the reaction to proceed for 1-4 hours at room temperature with gentle agitation.
-
-
Washing:
-
Remove the substrates from the reaction solution.
-
Rinse the substrates extensively with the reaction buffer, followed by DI water.
-
-
Drying and Storage:
-
Dry the bio-conjugated substrates under a gentle stream of nitrogen gas.
-
Store the substrates under appropriate conditions for the conjugated biomolecule.
-
Surface Characterization Data
Successful surface functionalization can be verified using various surface-sensitive techniques. The following tables provide representative data that can be expected after each modification step.
Table 1: Water Contact Angle Measurements
A decrease in water contact angle indicates an increase in surface hydrophilicity, which is expected after PEGylation.
| Surface | Expected Water Contact Angle (°) |
| Unmodified Silicon Wafer | 30-50 |
| Piranha/Plasma Activated | <10 |
| This compound Functionalized | 40-60 |
| Biomolecule Conjugated | Dependent on biomolecule properties |
Table 2: X-ray Photoelectron Spectroscopy (XPS) Elemental Composition
XPS can confirm the presence of expected elements after each functionalization step.
| Surface | Expected Elements Detected (Atomic %) |
| Unmodified Silicon Wafer | Si, O |
| This compound Functionalized | Si, O, C, N |
| Biomolecule Conjugated | Si, O, C, N (with potential increase in N and C) |
Application: Controlling Protein Adsorption and Cell Adhesion
A primary application of PEGylating biomaterial surfaces is to prevent non-specific protein adsorption, which in turn reduces cell adhesion.
Table 3: Protein Adsorption on Functionalized Surfaces
Protein adsorption can be quantified using techniques such as Quartz Crystal Microbalance (QCM) or Enzyme-Linked Immunosorbent Assay (ELISA).
| Surface | Fibrinogen Adsorption (ng/cm²) |
| Unmodified Control | >300 |
| This compound Functionalized | <50 |
Table 4: Cell Adhesion Assay
Cell adhesion can be assessed by seeding cells onto the functionalized surfaces and quantifying the number of adherent cells after a specific incubation period.
| Surface | Cell Adhesion (cells/mm²) |
| Unmodified Control | High |
| This compound Functionalized | Low |
| RGD Peptide Conjugated | High (specific adhesion) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for surface functionalization and characterization.
Mechanism of Reduced Protein Adsorption
Caption: How PEGylation reduces protein adsorption.
Influence on Cellular Signaling
PEGylated surfaces that are further functionalized with specific ligands, such as the RGD peptide, can influence cell behavior by engaging specific cell surface receptors like integrins. This can trigger downstream signaling cascades that affect cell adhesion, proliferation, and differentiation.
Caption: Integrin-mediated signaling on a bio-functionalized surface.
References
Revolutionizing Bioconjugation: A Detailed Guide to Azido-PEG12-alcohol Reactions with Alkynes
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the applications and detailed protocols for the reaction of Azido-PEG12-alcohol with terminal alkynes and cyclooctyne (B158145) derivatives. This versatile PEG linker is a cornerstone in the field of bioconjugation, enabling the precise and efficient modification of biomolecules for advanced therapeutic and diagnostic applications.
This compound is a heterobifunctional linker that incorporates a terminal azide (B81097) group, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal alcohol. The azide group serves as a chemical handle for highly specific "click chemistry" reactions, namely the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions allow for the covalent attachment of this compound to molecules containing a terminal alkyne or a strained cyclooctyne, respectively.[1][2][3]
The inclusion of the PEG spacer offers significant advantages in bioconjugation. PEGylation is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[4][5] It can enhance solubility, increase stability against enzymatic degradation, reduce immunogenicity, and prolong circulation half-life. This makes this compound an ideal tool for the development of next-generation biotherapeutics, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
This document will delve into the two primary click chemistry reactions involving this compound, providing detailed experimental protocols, quantitative data for reaction optimization, and visual workflows to guide researchers in their experimental design.
Key Applications:
-
Antibody-Drug Conjugates (ADCs): The precise attachment of cytotoxic drugs to monoclonal antibodies through stable triazole linkages.
-
PROTACs: The synthesis of heterobifunctional molecules that recruit E3 ubiquitin ligases to target proteins for degradation.
-
Biomolecule Labeling: The attachment of fluorescent dyes, biotin, or other reporter molecules for imaging and diagnostic applications.
-
Surface Modification: The functionalization of surfaces for various biomedical and material science applications.
-
Drug Delivery: The development of PEGylated drug delivery systems with improved therapeutic profiles.
Reaction Workflows
Quantitative Data for Reaction Optimization
The efficiency of both CuAAC and SPAAC reactions can be influenced by several factors. The following tables summarize typical reaction conditions and performance metrics to aid in experimental design and optimization.
Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Typical Reaction Parameters
| Parameter | Recommended Range | Notes |
| Reactant Molar Ratio | 1.1 - 2 fold excess of one reactant | A slight excess of the less critical or more accessible reactant can drive the reaction to completion. |
| Copper(I) Catalyst | 0.01 - 0.1 equivalents (1-10 mol%) | Generated in situ from a Cu(II) salt and a reducing agent. |
| Reducing Agent | 0.1 - 1.0 equivalents | Sodium ascorbate (B8700270) is commonly used. A fresh solution is recommended. |
| Ligand | 0.01 - 0.1 equivalents (1-10 mol%) | Ligands like TBTA stabilize the Cu(I) catalyst. |
| Solvent | Aqueous buffers (e.g., PBS), DMSO, DMF | The choice of solvent depends on the solubility of the reactants. |
| Temperature | Room Temperature (20-25°C) | Reactions are typically efficient at ambient temperature. |
| Reaction Time | 1 - 4 hours | Reaction progress can be monitored by TLC, LC-MS, or other analytical techniques. |
| Typical Yields | > 90% | CuAAC is known for its high efficiency and yields. |
Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Typical Reaction Parameters
| Parameter | Recommended Range | Notes |
| Reactant Molar Ratio | 1.5 - 20 fold excess of one reactant | A larger excess is often used compared to CuAAC to ensure efficient conjugation, especially with precious biomolecules. |
| Cyclooctyne Derivative | DBCO, BCN, DIFO, etc. | The choice of cyclooctyne affects reaction kinetics. DBCO and BCN are commonly used. |
| Solvent | Aqueous buffers (e.g., PBS, pH 7.4) | SPAAC is highly compatible with biological conditions. |
| Temperature | 4°C to 37°C | The reaction can be performed at various temperatures depending on the stability of the biomolecule. |
| Reaction Time | 1 - 24 hours | Reaction times can be longer than CuAAC and depend on the specific cyclooctyne and azide. |
| Typical Yields | High | While generally high, yields can be influenced by the reactivity of the specific cyclooctyne and steric hindrance. |
Table 3: Comparison of Second-Order Rate Constants for SPAAC
| Cyclooctyne | Azide | Solvent | Rate Constant (M⁻¹s⁻¹) |
| Sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (pH 7) | 1.22 |
| Sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | PBS (pH 7) | 0.85 |
| DBCO-PEG5-trastuzumab | 3-azido-L-alanine | PBS | 0.37 |
| DBCO-trastuzumab | 3-azido-L-alanine | PBS | 0.18 |
Data compiled from a study investigating the effects of buffer, pH, and PEG linkers on SPAAC reaction rates. The presence of a PEG linker has been shown to enhance SPAAC reaction rates.
Detailed Experimental Protocols
The following protocols provide a general framework for performing CuAAC and SPAAC reactions with this compound. Optimization may be required for specific applications and biomolecules.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with a Terminal Alkyne-Modified Protein
Materials:
-
This compound
-
Terminal alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(benzyltriazolylmethyl)amine (TBTA) stock solution (e.g., 50 mM in DMSO)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Degassed reaction buffer
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reactant Preparation:
-
Dissolve the terminal alkyne-modified protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or water).
-
-
Reaction Setup:
-
In a reaction tube, add the alkyne-modified protein solution.
-
Add the this compound stock solution to achieve a 2 to 10-fold molar excess over the protein.
-
In a separate tube, pre-mix the CuSO₄ and TBTA solutions. A 1:5 molar ratio of copper to ligand is often used to protect the biomolecule.
-
Add the copper/ligand mixture to the protein/azide solution. The final concentration of copper is typically in the range of 50-250 µM.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored using SDS-PAGE or LC-MS.
-
-
Purification:
-
Upon completion, remove the excess reagents and byproducts. This can be achieved by size-exclusion chromatography, dialysis against a suitable buffer, or using spin desalting columns.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound with a Cyclooctyne-Modified Biomolecule
Materials:
-
This compound
-
Cyclooctyne-modified biomolecule (e.g., DBCO- or BCN-modified) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Organic solvent (optional, e.g., anhydrous DMSO or DMF for dissolving this compound)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reactant Preparation:
-
Dissolve the cyclooctyne-modified biomolecule in the reaction buffer to the desired concentration (e.g., 1-5 mg/mL).
-
Prepare a stock solution of this compound in a compatible solvent.
-
-
Reaction Setup:
-
Add the this compound stock solution to the solution of the cyclooctyne-modified biomolecule. A molar excess of the azide linker (e.g., 5-20 fold) is typically used to ensure efficient conjugation.
-
If an organic solvent is used to dissolve the azide, ensure the final concentration in the reaction mixture is low (e.g., <10%) to avoid denaturation of the biomolecule.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 1-12 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (e.g., overnight).
-
The reaction progress can be monitored by analytical techniques such as UV-Vis spectroscopy (disappearance of the DBCO absorbance at ~310 nm), SDS-PAGE, or mass spectrometry.
-
-
Purification:
-
After the reaction is complete, purify the PEGylated bioconjugate from unreacted this compound and other small molecules using size-exclusion chromatography, dialysis, or spin desalting columns.
-
By leveraging the principles and protocols outlined in this document, researchers can effectively utilize this compound to advance their work in bioconjugation, drug delivery, and the development of novel therapeutics and diagnostics.
References
- 1. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
Application Notes and Protocols for the Use of Azido-PEG12-alcohol in Developing Targeted Therapeutics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Azido-PEG12-alcohol in the development of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The unique properties of the 12-unit polyethylene (B3416737) glycol (PEG) spacer, combined with the versatile azide (B81097) functional group for "click chemistry," make this compound a valuable tool for optimizing the therapeutic index of targeted drugs.
Introduction to this compound in Targeted Therapeutics
This compound is a heterobifunctional linker that plays a crucial role in the design and synthesis of targeted therapeutics. The discrete PEG12 chain offers a balance of hydrophilicity and defined length, which can improve the solubility and pharmacokinetic properties of the resulting conjugate. The azide (N₃) group is a key component for bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the efficient and site-specific conjugation of molecules in complex biological environments. The terminal alcohol (-OH) group provides a handle for further chemical modification, for instance, by attaching a targeting ligand or a payload.
The primary applications of this compound in targeted therapeutics include:
-
Antibody-Drug Conjugates (ADCs): As a linker to connect a potent cytotoxic payload to a monoclonal antibody (mAb). The PEG12 spacer can help to overcome the hydrophobicity of the payload, reducing the propensity for aggregation and improving the overall stability and pharmacokinetic profile of the ADC.
-
PROTACs: As a component of the linker connecting a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand. The length and flexibility of the PEG12 linker can be optimized to promote the formation of a productive ternary complex, leading to efficient ubiquitination and degradation of the target protein.
Data Presentation
The following tables summarize representative quantitative data for ADCs developed with PEG linkers. This data is illustrative and compiled from various studies to demonstrate the impact of PEGylation on key ADC characteristics.
Table 1: Physicochemical Properties of a Representative ADC with a PEG12 Linker
| Parameter | Unconjugated mAb | ADC without PEG Linker (DAR 4) | ADC with PEG12 Linker (DAR 4) |
| Aggregation (%) | < 1 | 5-10 | < 2 |
| Drug-to-Antibody Ratio (DAR) | 0 | 3.8 | 3.9 |
| Solubility in Aqueous Buffer | High | Moderate | High |
Table 2: In Vitro Cytotoxicity of a Representative ADC with a PEG12 Linker
| Cell Line | Target Antigen Expression | ADC without PEG Linker IC₅₀ (nM) | ADC with PEG12 Linker IC₅₀ (nM) |
| Target-Positive Cell Line | High | 1.5 | 1.2 |
| Target-Negative Cell Line | Low | > 1000 | > 1000 |
Table 3: Pharmacokinetic Parameters of a Representative ADC with a PEG12 Linker in a Murine Model
| ADC Formulation | Half-life (t½) in hours | Area Under the Curve (AUC) in µg*h/mL |
| ADC without PEG Linker | 150 | 5000 |
| ADC with PEG12 Linker | 200 | 7500 |
Experimental Protocols
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using this compound and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for the site-specific conjugation of a cytotoxic payload to an antibody that has been engineered to contain an alkyne-bearing unnatural amino acid.
Materials:
-
Alkyne-modified monoclonal antibody (mAb-alkyne) in phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Cytotoxic payload with a reactive group for conjugation to the alcohol of the PEG linker (e.g., an activated ester)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Purification columns (e.g., size-exclusion chromatography - SEC)
Procedure:
-
Preparation of the Azido-PEG12-Payload:
-
Dissolve the cytotoxic payload (1.2 equivalents) and this compound (1 equivalent) in anhydrous DMSO.
-
Add a suitable coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.
-
Purify the Azido-PEG12-Payload conjugate by reverse-phase HPLC.
-
-
Preparation of Reagents for CuAAC:
-
Prepare a 100 mM stock solution of CuSO₄ in ultrapure water.
-
Prepare a 200 mM stock solution of THPTA in ultrapure water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in ultrapure water.
-
-
CuAAC Conjugation Reaction:
-
In a reaction vessel, dilute the mAb-alkyne to a final concentration of 5-10 mg/mL in PBS.
-
Add the Azido-PEG12-Payload (5-10 molar excess over the antibody) from a concentrated stock solution in DMSO. The final DMSO concentration should be kept below 10%.
-
Prepare the copper(I)-THPTA catalyst by mixing the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio and letting it stand for 3-5 minutes.
-
Add the catalyst to the antibody-payload mixture to a final copper concentration of 100-200 µM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-2 mM.
-
Gently mix and incubate at room temperature for 2-4 hours, protected from light.
-
-
Purification of the ADC:
-
Quench the reaction by adding 5 mM EDTA.
-
Purify the ADC using size-exclusion chromatography (SEC) to remove unreacted payload, catalyst, and other small molecules.
-
Concentrate the purified ADC and buffer exchange into a suitable formulation buffer.
-
Protocol 2: Characterization of the ADC
1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC):
-
Principle: HIC separates molecules based on their hydrophobicity. The conjugation of a hydrophobic payload increases the hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.
-
Method:
-
Use a HIC column (e.g., Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
Run a gradient from high to low salt concentration to elute the ADC species. The unconjugated antibody will elute first, followed by species with increasing DAR.
-
Calculate the average DAR by integrating the peak areas for each species and using a weighted average formula.
-
2. Analysis of Aggregation by Size-Exclusion Chromatography (SEC):
-
Principle: SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric ADC.
-
Method:
-
Use an SEC column suitable for proteins (e.g., TSKgel G3000SWxl).
-
Use an isocratic mobile phase (e.g., PBS, pH 7.4).
-
Monitor the eluent at 280 nm.
-
Quantify the percentage of high molecular weight species (aggregates) relative to the main monomer peak.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Method:
-
Seed target-positive and target-negative cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and a relevant isotype control ADC in cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions.
-
Incubate the plates for 72-96 hours at 37°C in a CO₂ incubator.
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., SDS in HCl) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%).
-
Visualizations
Caption: Workflow for ADC synthesis using this compound.
Caption: Mechanism of action for a PROTAC with a PEG12 linker.
Troubleshooting & Optimization
How to improve the yield of Azido-PEG12-alcohol conjugation reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Azido-PEG12-alcohol conjugation reactions, primarily focusing on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".
Troubleshooting Guide
This guide addresses specific issues that can lead to low conjugation yield in a question-and-answer format.
Q1: I am observing very low to no product formation in my CuAAC reaction. What are the primary factors to investigate?
Low or no conversion is a common issue that can often be resolved by systematically checking the fundamental components of the reaction.
-
Inactive Catalyst: The CuAAC reaction requires the copper catalyst to be in the Cu(I) oxidation state.[1] Oxygen can oxidize the active Cu(I) to the inactive Cu(II) state.[2]
-
Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[2] Use freshly prepared sodium ascorbate (B8700270) solution to reduce the Cu(II) precursor (e.g., CuSO₄) to Cu(I) in situ.[3][4] Degas all solutions thoroughly before starting the reaction.
-
-
Reagent Quality: Degradation of the this compound or the alkyne-containing molecule can prevent the reaction.
-
Solution: Use fresh, high-quality reagents. Ensure proper storage of all reactants, particularly the azide (B81097) which should be protected from light and heat.
-
-
Suboptimal pH: The pH of the reaction mixture can significantly impact the reaction rate.
-
Solution: The optimal pH for CuAAC reactions is typically between 4 and 12, with pH 7-8 being recommended for most bioconjugation applications. Avoid buffers containing primary amines (e.g., Tris) as they can coordinate with the copper catalyst and inhibit the reaction. Phosphate (B84403), carbonate, or HEPES buffers are generally compatible.
-
-
Poor Substrate Solubility: If your substrates are not fully dissolved, the reaction will be inefficient.
-
Solution: Add a co-solvent such as DMSO, DMF, or t-BuOH to improve the solubility of your reactants.
-
Q2: My reaction starts but seems to stall before reaching completion. What could be the cause?
Reaction stalling often points to catalyst deactivation or issues with reactant stability.
-
Catalyst Deactivation: The Cu(I) catalyst can be consumed by side reactions or oxidation over time, especially with prolonged reaction times.
-
Solution: Use a copper-stabilizing ligand such as TBTA (tris(benzyltriazolylmethyl)amine) or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine). These ligands protect the Cu(I) from oxidation and can accelerate the reaction rate. A ligand-to-copper ratio of 1:1 to 5:1 is generally recommended.
-
-
Substrate or Product Instability: The starting materials or the desired product might be degrading under the reaction conditions.
-
Solution: Monitor the reaction over time using an appropriate analytical technique (e.g., LC-MS or TLC) to assess the stability of all components. If degradation is observed, consider lowering the reaction temperature or reducing the reaction time.
-
Q3: I am observing the formation of side products. What are the likely side reactions and how can I minimize them?
The most common side reaction in CuAAC is the homocoupling of the alkyne substrate, known as Glaser coupling.
-
Glaser Coupling: This occurs when two alkyne molecules couple in the presence of a copper catalyst and an oxidant (like oxygen).
-
Solution: Perform the reaction under strictly anaerobic conditions by thoroughly degassing all reagents and maintaining an inert atmosphere. The use of a stabilizing ligand also helps to suppress this side reaction.
-
-
Protein Damage in Bioconjugations: In reactions involving proteins, the copper catalyst and sodium ascorbate can generate reactive oxygen species (ROS) that may lead to the oxidation of sensitive amino acid residues like histidine and arginine.
-
Solution: Use a copper-stabilizing ligand like THPTA, which can also act as a sacrificial reductant to protect the biomolecule. Adding aminoguanidine (B1677879) can help intercept byproducts of ascorbate oxidation that might otherwise modify the protein. Minimize the reaction time by optimizing conditions for a faster reaction.
-
Frequently Asked Questions (FAQs)
Q4: What is the optimal stoichiometry for the reactants?
While a 1:1 molar ratio of azide to alkyne is the theoretical ideal, using a slight excess (1.1 to 1.5 equivalents) of one of the reactants (typically the less precious one) can help drive the reaction to completion.
Q5: How does temperature affect the reaction yield?
CuAAC reactions are often performed at room temperature. However, for sterically hindered substrates or slow reactions, increasing the temperature (e.g., to 37°C or higher) can improve the reaction rate and yield, provided the substrates are stable at elevated temperatures.
Q6: Which copper source and ligand should I choose?
-
Copper Source: Copper(II) sulfate (B86663) (CuSO₄) with a reducing agent like sodium ascorbate is the most common and convenient system. Pre-formed Cu(I) salts like CuBr can also be used.
-
Ligand: The choice of ligand depends on the solvent. For aqueous reactions, water-soluble ligands like THPTA and BTTAA are recommended. For reactions in organic solvents, TBTA is a common choice. The ligand not only stabilizes the Cu(I) but can also significantly accelerate the reaction.
Q7: What are the best solvents for this compound conjugation?
The choice of solvent depends on the solubility of the substrates. Water is an excellent solvent for many CuAAC reactions and can even accelerate the rate. For less soluble substrates, co-solvents like DMSO, DMF, t-BuOH, or ethanol (B145695) can be used in combination with water.
Q8: How can I monitor the progress of the reaction and quantify the yield?
Several analytical techniques can be used:
-
Chromatography: HPLC and LC-MS are powerful tools to separate and identify the starting materials and the product, allowing for accurate quantification of the yield. Size-exclusion chromatography (SEC) can be particularly useful for separating PEGylated products.
-
Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of the alkyne proton signal and the appearance of the triazole proton signal.
-
Mass Spectrometry: MALDI-TOF or ESI-MS can confirm the formation of the desired conjugate by identifying its molecular weight.
Q9: What is the best method for purifying the final PEGylated conjugate?
The choice of purification method depends on the properties of the conjugate and the impurities present.
-
Size-Exclusion Chromatography (SEC): This is a very effective method for separating the larger PEGylated product from smaller unreacted reagents.
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on charge and can be used to purify PEGylated proteins.
-
Reverse-Phase Chromatography (RPC): RP-HPLC can be used for the purification of smaller molecules and peptides.
-
Dialysis/Ultrafiltration: These membrane-based techniques are useful for removing small molecule impurities from larger PEGylated biomolecules.
Quantitative Data Presentation
The following tables summarize typical reaction parameters and the impact of various factors on the reaction yield.
Table 1: Typical Quantitative Parameters for a CuAAC Reaction
| Parameter | Recommended Range | Notes |
| Alkyne Substrate | 1 equivalent | The limiting reagent. |
| This compound | 1.1 - 1.5 equivalents | A slight excess can drive the reaction to completion. |
| Copper(II) Sulfate (CuSO₄) | 0.01 - 0.1 equivalents (1-10 mol%) | Precursor for the Cu(I) catalyst. |
| Sodium Ascorbate | 0.1 - 1 equivalent (10-100 mol%) | Should be in excess relative to the copper catalyst. A 3- to 10-fold excess is common. |
| Stabilizing Ligand (e.g., THPTA) | 0.05 - 0.5 equivalents (5-50 mol%) | A ligand-to-copper ratio of 1:1 to 5:1 is often optimal. |
| Reactant Concentration | 10 µM - 10 mM | Higher concentrations generally lead to faster reactions. |
| Temperature | Room Temperature (20-25°C) | Can be increased to 37-50°C for slower reactions. |
| Reaction Time | 1 - 24 hours | Highly dependent on substrates and conditions. |
Table 2: Impact of Ligands and Solvents on CuAAC Reaction Yield
| Alkyne | Azide | Copper Source (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Benzyl Azide | CuI (5) | None | Glycerol | 85 | 5 | 93 | |
| Phenylacetylene | Benzyl Azide | CuSO₄/Ascorbate | None | Glycerol | 85 | 5 | 84 | |
| Phenylacetylene | Benzyl Azide | CuI (1) | L-proline | Glycerol | RT | 14 | >95 | |
| Various | Various | CuCl (10) | None | Water (Ultrasound) | RT | - | ~90 | |
| Peptide-Alkyne | Azide | CuSO₄/Ascorbate | None | CHCl₃/H₂O (10:1) | 40 | 1 | 30-65 | |
| Peptide-Alkyne | Azide | CuSO₄/Ascorbate | None | CHCl₃/H₂O (1:1) | 40 | 3 | >75 |
Experimental Protocols
General Protocol for a High-Yield CuAAC Reaction in Aqueous Buffer
This protocol provides a starting point and may require optimization for specific substrates.
-
Prepare Stock Solutions:
-
Alkyne-functionalized molecule: Prepare a stock solution in a suitable buffer (e.g., phosphate buffer, pH 7.4) or an organic co-solvent like DMSO.
-
This compound: Prepare a stock solution in the same buffer or co-solvent.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.
-
Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water immediately before use.
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne-functionalized molecule and the this compound to the desired final concentrations.
-
Add the reaction buffer to reach the final volume, accounting for the subsequent additions.
-
Add the ligand stock solution (e.g., to a final concentration of 500 µM).
-
Add the CuSO₄ stock solution (e.g., to a final concentration of 100 µM). It is recommended to pre-mix the copper and ligand before adding them to the reaction mixture.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.
-
-
Initiate the Reaction:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (e.g., to a final concentration of 5 mM).
-
Seal the reaction vessel to maintain an inert atmosphere.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature or a slightly elevated temperature with gentle stirring or agitation.
-
Monitor the reaction progress by taking small aliquots at different time points and analyzing them by a suitable method (e.g., LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by adding a chelating agent like EDTA to remove the copper catalyst.
-
Purify the conjugate using an appropriate method such as SEC, IEX, or dialysis to remove unreacted reagents and byproducts.
-
Visualizations
Caption: General experimental workflow for the CuAAC reaction.
Caption: Troubleshooting workflow for low or no product yield.
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Common issues in PEGylation and how to solve them
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common issues encountered during the PEGylation process.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common problems in PEGylation experiments.
Issue 1: Low or No PEGylation Yield
Q: I am observing a very low yield or no PEGylated product. What are the possible causes and how can I troubleshoot this?
A: Low PEGylation yield is a frequent challenge that can be addressed by systematically evaluating your reaction components and conditions.[1]
Troubleshooting Workflow for Low PEGylation Yield
Here is a logical workflow to diagnose the root cause of low PEGylation yield:
Caption: Troubleshooting workflow for low PEGylation yield.
Detailed Troubleshooting Steps:
-
Verify Reagent Quality:
-
PEG Reagent: Ensure your PEG reagent is not hydrolyzed or oxidized. Store it at the recommended temperature (typically -20°C) and protect it from moisture.[1]
-
Protein: Confirm the concentration and integrity of your protein. Degradation or aggregation of the starting material will lead to poor PEGylation.
-
Reducing Agent (for reductive amination): If using a reducing agent like sodium cyanoborohydride, ensure it is fresh and has been stored in a desiccator to prevent inactivation.[1]
-
-
Optimize Reaction Conditions:
-
pH: The optimal pH is critical and depends on the PEGylation chemistry. For amine-reactive PEGs (e.g., NHS esters), a pH of 7-9 is generally used. For N-terminal specific PEGylation with PEG-aldehydes, a slightly acidic pH of around 6 is often optimal.[1][2]
-
Molar Ratio: A sufficient molar excess of the PEG reagent is necessary to drive the reaction to completion. A starting point of 5 to 20-fold molar excess of PEG to protein is common, but this may require optimization.
-
Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction at different time points (e.g., 2, 4, 8, and 24 hours) to determine the optimal duration. Reactions can be performed at room temperature or 4°C to balance reaction rate and protein stability.
-
-
Evaluate Purification Method:
-
Ensure that the PEGylated product is not being lost during the purification process. Check the flow-through and wash fractions for your product.
-
The choice of purification method (e.g., size exclusion chromatography, ion-exchange chromatography) should be appropriate for separating the PEGylated protein from unreacted protein and excess PEG.
-
Issue 2: Protein Aggregation During or After PEGylation
Q: My protein is aggregating during the PEGylation reaction or during purification. How can I prevent this?
A: Protein aggregation is a common issue that can be mitigated by optimizing reaction conditions and using stabilizing excipients.
Logical Decision Tree for Preventing Aggregation
Caption: Decision-making process for aggregation prevention.
Strategies to Minimize Aggregation:
-
Optimize Reaction Conditions:
-
Protein Concentration: High protein concentrations can increase the likelihood of aggregation. Try reducing the protein concentration.
-
pH and Temperature: Perform the reaction at a pH and temperature where the protein is most stable.
-
PEG:Protein Molar Ratio: While a molar excess of PEG is needed, a very high excess can sometimes promote aggregation. Optimize this ratio through small-scale experiments.
-
-
Incorporate Stabilizing Excipients: The addition of certain excipients to the reaction buffer can help prevent aggregation.
Excipient Typical Concentration Mechanism of Action Sucrose, Trehalose 5-10% (w/v) Preferential exclusion, increases protein stability. Arginine 50-100 mM Suppresses non-specific protein-protein interactions. Glycine 50-200 mM Stabilizes protein structure. Polysorbate 20/80 0.01-0.05% (v/v) Reduces surface tension and prevents adsorption. -
Modify Purification Strategy:
-
Size Exclusion Chromatography (SEC): Reduce the flow rate to minimize pressure-induced aggregation.
-
Buffer Composition: Ensure the purification buffers are optimized for the stability of the PEGylated protein.
-
Temperature: Perform all purification steps at a low temperature (e.g., 4°C) to minimize aggregation.
-
Issue 3: Loss of Biological Activity
Q: My PEGylated protein shows a significant loss of biological activity. What can I do to retain its function?
A: Loss of activity is often due to PEG attachment at or near the active site or binding interface of the protein.
Strategies to Preserve Biological Activity:
-
Site-Specific PEGylation: This is the most effective strategy to avoid modifying critical residues. By directing PEGylation to a specific site away from the active or binding regions, the protein's function can be preserved.
-
N-terminal PEGylation: Using PEG-aldehyde chemistry at a slightly acidic pH can favor modification of the N-terminal alpha-amine over lysine (B10760008) epsilon-amines.
-
Cysteine-Specific PEGylation: If a free cysteine is available and not critical for activity, PEG-maleimide or PEG-vinylsulfone can be used for highly specific conjugation.
-
Enzymatic PEGylation: Enzymes like transglutaminase or sortase can be used to attach PEG to specific amino acid sequences.
-
-
Optimize PEG Size: The size of the PEG chain can influence biological activity. Larger PEGs may cause more steric hindrance. Experiment with different PEG molecular weights to find a balance between improved pharmacokinetics and retained activity.
-
Active Site Protection: In some cases, the active site can be protected during the PEGylation reaction by adding a substrate or a competitive inhibitor. This can sterically block the PEG reagent from reacting with residues in the active site.
Comparison of Site-Specific PEGylation Methods
| PEGylation Chemistry | Target Residue(s) | Typical Yield | Advantages | Disadvantages |
| PEG-Aldehyde | N-terminus, Lysine | 40-70% | High selectivity for N-terminus at controlled pH. | Can still react with lysines, leading to heterogeneity. |
| PEG-Hydrazide | Oxidized N-terminal Ser/Thr | >80% | Highly specific for N-terminus, producing a homogeneous product. | Requires an initial oxidation step which could affect protein stability. |
| PEG-Maleimide | Cysteine | >90% | Highly specific and efficient. | Maleimide-thiol linkage can be reversible under certain conditions. |
| Enzymatic | Specific peptide tags | Variable | Extremely high specificity. | May require protein engineering to introduce the recognition sequence. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right PEGylation chemistry?
A1: The choice of PEGylation chemistry depends on the available functional groups on your protein, the desired degree of PEGylation, and whether site-specificity is required.
-
For random PEGylation , NHS-ester chemistry targeting lysine residues is common.
-
For N-terminal specific PEGylation , aldehyde chemistry is a widely used approach.
-
For highly site-specific PEGylation , cysteine-maleimide chemistry or enzymatic methods are preferred if applicable.
Q2: How can I determine the degree of PEGylation?
A2: Several analytical techniques can be used to determine the number of PEG molecules attached to your protein:
-
SDS-PAGE: PEGylated proteins will show a significant increase in apparent molecular weight. This method is qualitative but provides a quick assessment.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This is a powerful technique for accurately determining the molecular weight of the PEGylated protein and identifying the distribution of different PEGylated species.
-
HPLC (SEC or RP-HPLC): Size exclusion or reversed-phase HPLC can separate different PEGylated forms, and the peak areas can be used for quantification.
Q3: What is the best way to purify my PEGylated protein?
A3: The choice of purification method depends on the properties of your PEGylated protein and the impurities to be removed.
-
Size Exclusion Chromatography (SEC): Effective for separating PEGylated protein from unreacted PEG and smaller molecules. However, it may not resolve species with different degrees of PEGylation if the size difference is small.
-
Ion Exchange Chromatography (IEX): This is a powerful technique for separating PEGylated species based on differences in surface charge. The attachment of PEG can shield charged residues, leading to different elution profiles for mono-, di-, and multi-PEGylated forms, as well as positional isomers.
-
Hydrophobic Interaction Chromatography (HIC): Can be used as a polishing step to separate PEGylated species with different hydrophobicities.
Q4: Can PEGylation cause an immune response?
A4: While PEG is generally considered to have low immunogenicity, there is evidence that anti-PEG antibodies can be present in some individuals or can be induced upon administration of PEGylated therapeutics. This can lead to accelerated clearance of the drug or, in rare cases, hypersensitivity reactions. It is important to be aware of this potential and to monitor for any adverse immune responses in preclinical and clinical studies.
Experimental Protocols
Protocol 1: SDS-PAGE Analysis of PEGylated Proteins
Objective: To visually confirm PEGylation and estimate the apparent molecular weight of the PEGylated product.
Materials:
-
Acrylamide/Bis-acrylamide solution
-
Tris-HCl buffers (for stacking and resolving gels)
-
Sodium Dodecyl Sulfate (SDS)
-
Ammonium Persulfate (APS)
-
TEMED
-
Protein samples (unmodified and PEGylated)
-
Protein molecular weight markers
-
Loading buffer (containing SDS, glycerol, bromophenol blue, and a reducing agent like β-mercaptoethanol)
-
Running buffer (Tris-glycine-SDS)
-
Coomassie Brilliant Blue or silver stain
Procedure:
-
Gel Casting: Prepare and cast a resolving gel (typically 7.5-12% acrylamide) and a stacking gel (typically 4-5% acrylamide).
-
Sample Preparation: Mix protein samples with loading buffer and heat at 95°C for 5 minutes to denature.
-
Electrophoresis: Load the samples and molecular weight markers into the wells of the gel. Run the gel in running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
Staining: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
-
Analysis: Compare the migration of the PEGylated protein to the unmodified protein and the molecular weight markers. A significant upward shift in the band for the PEGylated sample indicates successful conjugation.
Protocol 2: MALDI-TOF Mass Spectrometry of PEGylated Proteins
Objective: To determine the molecular weight and degree of PEGylation of a protein.
Materials:
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% TFA)
-
Purified PEGylated protein sample (1-10 µM)
Procedure:
-
Sample-Matrix Preparation: Mix the protein sample with the matrix solution in a 1:1 ratio.
-
Target Spotting: Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.
-
Data Acquisition: Insert the target plate into the mass spectrometer. Acquire mass spectra in the appropriate mass range. Use linear mode for large molecules.
-
Data Analysis: The resulting spectrum will show a series of peaks corresponding to the unmodified protein and the different PEGylated species (mono-, di-, tri-PEGylated, etc.). The mass difference between the peaks will correspond to the molecular weight of the attached PEG chain.
Protocol 3: General Enzymatic Activity Assay
Objective: To determine the biological activity of a PEGylated enzyme.
Materials:
-
Spectrophotometer or plate reader
-
Substrate specific to the enzyme
-
Buffer solution for the reaction
-
Unmodified and PEGylated enzyme samples of known concentration
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the substrate and buffer in a cuvette or microplate well.
-
Enzyme Addition: Initiate the reaction by adding a known amount of either the unmodified or PEGylated enzyme.
-
Measurement: Monitor the change in absorbance over time at a wavelength specific to the product of the enzymatic reaction.
-
Calculation: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.
-
Comparison: Compare the specific activity (activity per unit of enzyme concentration) of the PEGylated enzyme to that of the unmodified enzyme to determine the percentage of retained activity. For example, for α-amylase, a starch solution is used as the substrate, and the production of reducing sugars is measured using a colorimetric reagent like dinitrosalicylic acid.
This technical support center provides a foundational guide to addressing common challenges in PEGylation. For more specific issues, it is always recommended to consult detailed literature and the technical documentation for your specific reagents.
References
Optimizing linker length for successful PROTAC development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing linker length for successful Proteolysis-Targeting Chimera (PROTAC) development.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC?
A PROTAC molecule has three components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1] The linker is a critical component that influences the PROTAC's efficacy by determining the spatial orientation of the POI and the E3 ligase.[2] An optimized linker facilitates the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the ubiquitination and subsequent degradation of the target protein.[3][4]
Q2: How does linker length impact PROTAC activity?
Linker length is a crucial parameter that must be empirically optimized for each POI-E3 ligase pair.[5]
-
Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.
-
Too long: A linker that is too long can lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination.
Finding the optimal linker length, often referred to as the "sweet spot," is critical for maximizing degradation efficacy.
Q3: What are the most common types of linkers used in PROTAC design?
The most common linkers are polyethylene (B3416737) glycol (PEG) and alkyl chains.
-
PEG Linkers: These are hydrophilic and can improve the solubility of the PROTAC.
-
Alkyl Linkers: These are more hydrophobic, which can enhance cell permeability but may decrease solubility.
Other linker types include those with rigid structures like piperazine (B1678402) or triazole rings, which can modulate conformational flexibility.
Q4: How does linker composition, beyond length, affect PROTAC performance?
Linker composition influences a PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability. The flexibility or rigidity of the linker is also a key factor. While flexible linkers are common, incorporating rigid elements can improve the stability of the ternary complex. However, excessive rigidity can also hinder the formation of a productive complex.
Q5: What is the "hook effect" and how does the linker influence it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because an excess of PROTAC molecules can lead to the formation of non-productive binary complexes (POI-PROTAC or E3 ligase-PROTAC) instead of the desired ternary complex. A well-designed linker can enhance the stability and cooperativity of the ternary complex, which can help mitigate the hook effect.
Troubleshooting Guides
Problem 1: My PROTAC shows good binary binding to the target and E3 ligase, but no significant protein degradation is observed.
This is a common issue that often points to problems with ternary complex formation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Linker Length | Synthesize a library of PROTACs with varying linker lengths (e.g., PEG or alkyl chains of different lengths). | Identification of a PROTAC with an optimal linker length that induces target degradation. |
| Incorrect Linker Rigidity | Modify the linker by incorporating more rigid or flexible elements to alter conformational dynamics. | Formation of a more stable and productive ternary complex. |
| Unfavorable Ternary Complex Conformation | Use biophysical assays like SPR or ITC to directly evaluate the formation and stability of the ternary complex. | Confirmation of whether a stable ternary complex is being formed. |
| Poor Cell Permeability | Modify the linker to improve physicochemical properties (e.g., replace a hydrophobic linker with a more hydrophilic one). Assess cellular uptake directly. | Increased intracellular concentration of the PROTAC, leading to degradation. |
Problem 2: I am observing a significant "hook effect" in my dose-response curve.
The hook effect can mask the true potency of a PROTAC.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Ternary Complex Stability | Optimize the linker to enhance positive cooperativity in the ternary complex. A more stable ternary complex is less likely to dissociate into binary complexes. | A reduction in the hook effect, with a broader concentration range showing effective degradation. |
| Suboptimal Linker Flexibility | Introduce more rigid elements into the linker to pre-organize the PROTAC into a conformation that favors ternary complex formation. | Reduced formation of non-productive binary complexes, thus mitigating the hook effect. |
| Testing at Too High Concentrations | Perform a wide dose-response experiment, including lower concentrations (in the nanomolar to low micromolar range), to identify the optimal degradation window. | A classic bell-shaped curve that reveals the true degradation potency at lower concentrations. |
Quantitative Data Summary
The optimal linker length is highly dependent on the specific POI and E3 ligase pair. Below are examples illustrating the impact of linker length on degradation efficiency.
Table 1: Effect of Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | PEG | 10 | >1000 | <20 |
| PROTAC B | PEG | 13 | 50 | 85 |
| PROTAC C | PEG | 16 | 5 | >95 |
| PROTAC D | PEG | 19 | 80 | 70 |
Note: This table represents a hypothetical but illustrative dataset based on general findings in the literature. DC50 is the concentration for 50% degradation, and Dmax is the maximum degradation.
Table 2: Impact of Linker Length on Estrogen Receptor (ERα) Degradation
| PROTAC | Linker Length (atoms) | ERα Degradation at 100 nM |
| ERα-PROTAC-1 | 9 | Low |
| ERα-PROTAC-2 | 12 | Moderate |
| ERα-PROTAC-3 | 16 | High |
| ERα-PROTAC-4 | 19 | Moderate |
| ERα-PROTAC-5 | 21 | Low |
Note: This table summarizes qualitative findings showing a clear optimal linker length.
Experimental Protocols
1. Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.
2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a biophysical technique used to measure the kinetics and affinity of binding interactions, including ternary complex formation.
-
Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction (PROTAC-E3 ligase).
-
Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface. An increase in the response signal compared to the binary interaction indicates the formation of the ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants, and calculate the equilibrium dissociation constant (KD) for both binary and ternary interactions. The ratio of the binary KD to the ternary KD provides the cooperativity value (α).
3. In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce ubiquitination of the target protein.
-
Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, the E3 ligase complex, the target protein, and ATP in an appropriate reaction buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot, using an antibody against the target protein to detect higher molecular weight bands corresponding to ubiquitinated protein. An anti-ubiquitin antibody can also be used.
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Troubleshooting workflow for PROTACs with poor degradation activity.
Caption: Experimental workflow for optimizing PROTAC linker length.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of Azido-PEG12-Alcohol Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products involving Azido-PEG12-alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying this compound reaction products?
The purification of PEGylated compounds, including derivatives of this compound, often presents unique challenges due to their physical properties. Key difficulties include:
-
High Polarity and Water Solubility: Makes extraction from aqueous reaction mixtures challenging and can lead to poor retention on normal-phase silica (B1680970) gel.
-
Broad Molecular Weight Distribution: Although this compound is a discrete PEG linker, reaction byproducts or starting materials can have similar properties, complicating separation.
-
Tendency to Streak on TLC and Column Chromatography: The polar nature of the PEG chain can cause significant streaking, leading to poor separation and mixed fractions.[1][2]
-
Removal of Unreacted PEG Reagents: Excess this compound or other PEGylated starting materials can be difficult to separate from the desired product.
Q2: Which purification techniques are most suitable for this compound derivatives?
The choice of purification method depends on the specific properties of the reaction product and the impurities present. Commonly used techniques include:
-
Silica Gel Column Chromatography: Effective for separating compounds with different polarities. Optimization of the solvent system is crucial to minimize streaking.[1][2]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique ideal for purifying polar compounds. It separates molecules based on their hydrophobicity.
-
Size Exclusion Chromatography (SEC): Useful for separating molecules based on their hydrodynamic volume. This can be effective for removing unreacted small molecules from a larger PEGylated product.
-
Dialysis: A suitable method for removing small molecule impurities (e.g., salts, unreacted non-PEGylated reagents) from larger PEGylated products.
Q3: How can I monitor the progress of my this compound reaction and purification?
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor reaction progress and identify fractions containing the desired product during column chromatography. For visualizing azide-containing compounds, specific staining methods can be employed. A common method involves the in-situ reduction of the azide (B81097) to an amine followed by staining with ninhydrin.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of reaction conversion and purity of the final product.
-
Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to confirm the identity of the product and impurities by their mass-to-charge ratio.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound reaction products.
Issue 1: Streaking on TLC Plates
Problem: The spots for my PEGylated compound are streaking on the TLC plate, making it difficult to assess purity and determine an appropriate solvent system for column chromatography.[1]
Possible Causes & Solutions:
| Cause | Solution |
| High Polarity of the Compound | Use a more polar mobile phase. A common strategy is to add a small percentage of methanol (B129727) or ethanol (B145695) to a dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl3) based eluent. A ternary system of Ethanol/Ethyl Acetate/Hexanes can also be effective in reducing streaking. |
| Interaction with Silica Gel | Add a small amount of a competitive binding agent to the mobile phase, such as triethylamine (B128534) (TEA) for basic compounds or acetic acid for acidic compounds, to reduce tailing. |
| Sample Overloading | Apply a smaller, more concentrated spot to the TLC plate. |
Issue 2: Poor Separation during Silica Gel Column Chromatography
Problem: My PEGylated product is co-eluting with impurities or is spread across many fractions during column chromatography.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent System | Optimize the mobile phase based on TLC analysis. A shallow gradient of a polar solvent (e.g., 1-10% methanol in DCM) can improve separation. For highly polar compounds, consider using a reversed-phase silica gel. |
| Column Overloading | Use a larger diameter column or reduce the amount of crude product loaded. A general rule of thumb is to use 30-100 times the weight of silica gel to the weight of the crude sample. |
| Improper Column Packing | Ensure the silica gel is packed uniformly without any cracks or channels. A slurry packing method is generally recommended. |
| Sample Application | Load the sample in a minimal amount of solvent to ensure a narrow starting band. Dry loading the sample onto a small amount of silica gel can also improve resolution. |
Issue 3: Difficulty Removing Unreacted this compound
Problem: After purification, I still have a significant amount of unreacted this compound in my product.
Possible Causes & Solutions:
| Cause | Solution |
| Similar Polarity to Product | If the product is significantly larger than the starting material, consider using size exclusion chromatography (SEC). For smaller molecules, optimizing the gradient in column chromatography or RP-HPLC is necessary. |
| Inefficient Reaction | Drive the reaction to completion by adjusting stoichiometry, reaction time, or temperature to minimize the amount of unreacted starting material. |
| Precipitation/Crystallization | If there is a sufficient difference in solubility, precipitation of the product by adding an anti-solvent can be an effective purification step. |
Issue 4: Peak Tailing in HPLC Analysis
Problem: My PEGylated product shows significant peak tailing in the HPLC chromatogram, affecting purity assessment and quantification.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Stationary Phase | For basic compounds, add a competing base like triethylamine (TEA) to the mobile phase. For acidic compounds, add an acid like trifluoroacetic acid (TFA). Operating at a lower pH can also help by protonating residual silanol (B1196071) groups on the column. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Column Contamination or Degradation | Use a guard column to protect the analytical column. If the column is contaminated, try washing it with a strong solvent. If performance does not improve, the column may need to be replaced. |
| Extra-column Volume | Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter to minimize dead volume. |
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Column Chromatography
This protocol provides a general guideline for the purification of a hypothetical click chemistry reaction product of this compound with an alkyne-functionalized molecule.
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or methanol).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems to find an optimal mobile phase that gives good separation between the product, starting materials, and byproducts. A common starting point is a mixture of DCM and methanol (e.g., 98:2 v/v). The desired product should ideally have an Rf value between 0.2 and 0.4.
-
-
Column Preparation:
-
Select an appropriate size glass column.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add another layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent.
-
Carefully apply the sample to the top of the silica gel.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial, less polar solvent system.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., methanol).
-
Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: General Procedure for RP-HPLC Analysis
This protocol outlines a general method for analyzing the purity of an this compound derivative.
-
Column and Mobile Phase Selection:
-
Use a C18 reversed-phase column.
-
Prepare two mobile phases:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
-
-
Sample Preparation:
-
Dissolve a small amount of the purified product in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Method:
-
Set the flow rate (e.g., 1 mL/min).
-
Use a UV detector and monitor at a wavelength where the product has absorbance (e.g., 220 nm for the triazole ring formed in a click reaction or a specific wavelength for an attached chromophore).
-
Run a gradient elution. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B (linear gradient)
-
35-40 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram to determine the purity of the product based on the relative peak areas.
-
Data Presentation
Table 1: Comparison of Purification Techniques for this compound Derivatives
| Technique | Principle | Typical Application | Advantages | Disadvantages |
| Silica Gel Column Chromatography | Adsorption (Polarity) | Separation of small to medium-sized molecules with different polarities. | Low cost, scalable. | Can have lower resolution for similar compounds, potential for streaking with highly polar molecules. |
| Reversed-Phase HPLC (RP-HPLC) | Partition (Hydrophobicity) | High-resolution purification and analysis of polar to moderately nonpolar compounds. | High resolution, sensitive, and quantitative. | More expensive, limited scalability for preparative purification. |
| Size Exclusion Chromatography (SEC) | Size and Shape | Separation of molecules with significant size differences (e.g., removing small molecule impurities from a large PEGylated protein). | Gentle method, preserves biological activity. | Lower resolution for molecules of similar size. |
| Dialysis | Size-based diffusion | Removal of small molecules (salts, reagents) from macromolecules. | Simple, inexpensive. | Slow, not suitable for separating molecules of similar large sizes. |
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound reaction products.
References
Stability and storage conditions for Azido-PEG12-alcohol
Technical Support Center: Azido-PEG12-alcohol
This guide provides essential information on the stability, storage, and handling of this compound, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
This compound should be stored under specific conditions to ensure its stability and longevity. For long-term storage (months to years), it is recommended to keep it at -20°C.[1][2][3][4] For short-term storage (days to weeks), a temperature of 0-4°C is suitable.[1] It is also advised to store the compound in a dry and dark environment.
Q2: What is the shelf life of this compound?
If stored correctly, this compound is stable for more than three years.
Q3: How should this compound be handled upon receipt?
The product is typically shipped at ambient temperature as a non-hazardous chemical and is stable for several weeks during ordinary shipping. Upon receipt, it is best to store it at the recommended temperatures.
Q4: In which solvents is this compound soluble?
This compound is soluble in a variety of solvents, including water, DMSO (dimethyl sulfoxide), DCM (dichloromethane), and DMF (dimethylformamide).
Stability and Storage Data Summary
| Parameter | Condition | Duration | Reference |
| Long-Term Storage | -20°C, dry, dark | Months to years | |
| Short-Term Storage | 0-4°C, dry, dark | Days to weeks | |
| Shipping | Ambient Temperature | A few weeks |
| Solvent | Solubility | Reference |
| Water | Soluble | |
| DMSO | Soluble | |
| DCM | Soluble | |
| DMF | Soluble |
Troubleshooting Guide
Q1: My click chemistry reaction with this compound failed or has a very low yield. What could be the issue?
Several factors could contribute to a failed or low-yield click chemistry reaction. The azide (B81097) functionality is generally stable under most conditions, which is one of its advantages in chemical conjugations. However, issues can still arise. Consider the following:
-
Reagent Quality: Ensure the alkyne, BCN, or DBCO-containing molecule you are reacting with the azide is pure and has not degraded.
-
Catalyst (for CuAAC): If you are performing a copper-catalyzed azide-alkyne cycloaddition (CuAAC), the copper(I) catalyst is crucial. Ensure you are using a fresh source of catalyst and that it has not been oxidized to copper(II). The use of a reducing agent like sodium ascorbate (B8700270) is recommended.
-
Reaction Conditions: Verify that the pH, temperature, and solvent are appropriate for your specific click chemistry reaction.
-
Purity of this compound: Although shipped with high purity, improper storage or handling could lead to degradation. If you suspect the quality of your this compound, consider running a quality control check.
Q2: How can I check the purity and integrity of my this compound?
To assess the purity of your this compound, you can use standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to confirm the chemical structure and purity of the compound.
-
Mass Spectrometry (MS): This can be used to verify the molecular weight of the compound. The exact mass of this compound is 571.3316 g/mol .
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to check for the presence of impurities.
Q3: I observe unexpected side products in my reaction. What could be the cause?
The azide group is highly selective and stable under most conditions. If you are observing side products, it is more likely due to other reactive functional groups in your starting materials or impurities. The hydroxyl group on the this compound could potentially react under certain conditions if not properly protected.
Experimental Protocols
Protocol: Quality Control of this compound using ¹H NMR
-
Sample Preparation: Dissolve a small amount (1-5 mg) of this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis: Integrate the peaks and compare the chemical shifts to a reference spectrum to confirm the structure and identify any potential impurities.
Logical Workflow
Below is a troubleshooting workflow for a failed click chemistry reaction involving this compound.
Caption: Troubleshooting workflow for a failed click chemistry reaction.
References
Preventing side reactions in Azido-PEG12-alcohol click chemistry
Welcome to the Technical Support Center for Azido-PEG12-alcohol click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing side reactions and troubleshooting common issues encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving PEGylated compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in CuAAC with this compound, and how can they be minimized?
A1: The most prevalent side reactions include:
-
Oxidative Homocoupling of Alkynes (Glaser Coupling): This reaction forms a diyne byproduct from the coupling of two terminal alkynes, often catalyzed by Cu(II) in the presence of oxygen. To minimize this, it is crucial to maintain anaerobic conditions by degassing solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon). Additionally, using an adequate amount of a reducing agent like sodium ascorbate (B8700270) helps maintain copper in its active Cu(I) state.
-
Oxidation of Substrates: The Cu(I)/sodium ascorbate system can generate reactive oxygen species (ROS), which may lead to the oxidation of sensitive functional groups on your substrate, particularly biomolecules with residues like histidine, arginine, cysteine, and methionine.[1][2] The use of copper-stabilizing ligands, such as THPTA or TBTA, can limit the degradation of these amino acids.[1]
-
Thiol-Related Side Reactions: Free thiols, such as those in cysteine residues, can react in a copper-catalyzed process with azides and alkynes to form thiotriazoles. This can lead to false-positive results in proteomic studies.[3] To mitigate this, consider using thiol-blocking agents if your substrate contains free cysteines.
Q2: Why is my CuAAC reaction with this compound showing low yield?
A2: Low or no product yield can be attributed to several factors:
-
Catalyst Inactivity: The active catalyst is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen. Insufficient reducing agent or exposure to air can deactivate the catalyst.
-
Poor Reagent Quality: Ensure the purity and stability of your this compound and alkyne partner. Azides can be unstable and should be stored properly. Old or improperly stored sodium ascorbate can also be a reason for low yields, as it will not efficiently reduce Cu(II) to Cu(I).
-
Steric Hindrance: The PEG chain, although designed to improve solubility and biocompatibility, can sometimes cause steric hindrance around the azide (B81097) group, slowing down the reaction.[4] Optimizing reaction time and temperature may be necessary.
-
Substrate-Specific Issues: Some substrates may chelate the copper catalyst, making it unavailable for the reaction. In such cases, using an excess of the copper catalyst and a stabilizing ligand can be beneficial.
-
Inappropriate Reaction Conditions: Incorrect solvent, pH, temperature, or reactant concentrations can all lead to poor yields.
Q3: How does the PEG chain in this compound affect the click reaction?
A3: The PEG chain has several effects:
-
Increased Solubility: PEGylation enhances the water solubility of the molecule, which is advantageous for bioconjugation reactions in aqueous buffers.
-
Potential for Steric Hindrance: The flexible and hydrated PEG chain can sometimes sterically shield the azide group, potentially slowing the reaction rate compared to smaller, non-PEGylated azides. The length of the PEG chain can influence the extent of this effect.
-
Chelation of Copper: The ether oxygens in the PEG backbone can weakly chelate the copper catalyst. While this is generally not a major issue, it can influence the catalyst's reactivity. Using a strong chelating ligand for the copper is recommended to ensure the catalyst remains active and available for the cycloaddition.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Catalyst (Cu(I)) oxidation to inactive Cu(II) | Degas all solvents thoroughly. Run the reaction under an inert atmosphere (N₂ or Ar). Use freshly prepared sodium ascorbate solution. |
| Poor quality of azide or alkyne | Verify the purity of starting materials via analytical methods (e.g., NMR, MS). Store reagents under recommended conditions. | |
| Steric hindrance from the PEG chain or substrate | Increase reaction time and/or temperature (e.g., from room temperature to 37-50°C). Consider using a longer, more flexible linker on the alkyne partner if possible. | |
| Copper chelation by the substrate | Increase the concentration of the copper catalyst and ligand. Use a ligand with high affinity for Cu(I), such as THPTA or TBTA. | |
| Presence of Side Products | Oxidative homocoupling of the alkyne | Ensure anaerobic conditions. Increase the concentration of sodium ascorbate. |
| Degradation of a sensitive substrate | Use a copper-stabilizing ligand (e.g., THPTA, BTTAA) to minimize the formation of reactive oxygen species. Lower the reaction temperature. | |
| Reaction with free thiols | Add a thiol-blocking agent (e.g., N-ethylmaleimide) to the reaction mixture if your substrate contains free cysteines. | |
| Reaction Reproducibility Issues | Inconsistent quality of reagents | Use high-purity, fresh reagents. Azides, in particular, can be unstable and should be stored properly. |
| Variations in oxygen exposure | Standardize the degassing procedure and ensure a consistent inert atmosphere for all reactions. |
Experimental Protocols
General Protocol for a Small-Scale CuAAC Reaction
This protocol provides a starting point for the conjugation of this compound to an alkyne-containing molecule. Optimization may be required based on the specific substrates.
1. Reagent Preparation:
-
This compound Solution: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO, water).
-
Alkyne-Substrate Solution: Prepare a 10 mM stock solution in a compatible solvent.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water.
-
Copper-Stabilizing Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water.
2. Reaction Setup (100 µL final volume):
-
In a microcentrifuge tube, combine:
-
10 µL of 10 mM this compound (1 mM final concentration)
-
12 µL of 10 mM Alkyne-Substrate (1.2 mM final concentration, 1.2 equivalents)
-
Buffer (e.g., phosphate (B84403) buffer, pH 7.4) to bring the volume to ~92.5 µL.
-
-
Vortex the mixture gently.
3. Catalyst and Reductant Addition:
-
Prepare a premix of the catalyst and ligand:
-
In a separate tube, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. Let it stand for a few minutes.
-
-
Add the 7.5 µL of the CuSO₄/THPTA premix to the reaction tube.
-
Initiate the reaction by adding 5 µL of 100 mM sodium ascorbate solution.
4. Reaction Incubation:
-
Vortex the reaction mixture gently.
-
Incubate at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or other appropriate analytical techniques.
5. Work-up and Purification:
-
Upon completion, the product can be purified by methods such as size-exclusion chromatography, reversed-phase HPLC, or dialysis to remove the catalyst and excess reagents.
Quantitative Data Summary
The following tables summarize typical concentration ranges for CuAAC reactions. These should be optimized for each specific application.
Table 1: Typical Reagent Concentrations
| Reagent | Typical Concentration Range | Notes |
| Azide (e.g., this compound) | 1 - 10 mM | The limiting reagent. |
| Alkyne | 1.2 - 5 equivalents (relative to azide) | An excess of the smaller, non-PEGylated partner is often used. |
| CuSO₄ | 0.1 - 1 mM (1-10 mol% relative to azide) | Higher concentrations may be needed for challenging substrates. |
| Sodium Ascorbate | 1 - 5 mM (5-10 fold excess over CuSO₄) | A fresh solution is critical for efficient reduction of Cu(II). |
| Ligand (e.g., THPTA) | 0.5 - 5 mM (1-5 fold excess over CuSO₄) | A 5:1 ligand to copper ratio is often recommended for bioconjugation. |
Table 2: Example Reaction Conditions for PEGylated Substrates
| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| mPEG-alkyne + Azidomethyl-coumarin | Supercritical CO₂ | 35 | 24 | 82.3 | |
| mPEG-alkyne + Azidomethyl-coumarin | Supercritical CO₂ | 35 | 48 | 87.1 | |
| Aha-IFNβ + Propargyl-PEG | Aqueous Buffer with SDS | Room Temp | - | High Conversion | |
| PEG-functionalized alkyne + Azide-resorcinarene | DMF | 40 | 48 | 84 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for CuAAC with this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields in CuAAC reactions.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
How to monitor the progress of a bioconjugation reaction with Azido-PEG12-alcohol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azido-PEG12-alcohol in bioconjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a chemical reagent used in bioconjugation, a process that links biomolecules to other molecules.[1][2][3][4] It features a 12-unit polyethylene (B3416737) glycol (PEG) spacer, an azide (B81097) group for "click chemistry" reactions, and a terminal alcohol group.[1] This structure makes it a versatile linker for modifying proteins, peptides, and other biomolecules to improve their solubility, stability, and pharmacokinetic properties. The azide group specifically allows for highly efficient and specific covalent bond formation with molecules containing an alkyne group through a reaction known as an azide-alkyne cycloaddition.
Q2: What are the common methods to monitor the progress of a bioconjugation reaction involving this compound?
A2: The progress of a bioconjugation reaction with this compound can be monitored using several analytical techniques. The most common methods include:
-
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Size-Exclusion Chromatography (SEC) are widely used to separate the conjugated product from the starting materials based on size and hydrophobicity.
-
Mass Spectrometry (MS): Mass spectrometry provides direct evidence of conjugation by detecting the mass increase in the biomolecule after the addition of the this compound linker.
-
Gel Electrophoresis: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) can show a shift in the molecular weight of a protein after PEGylation, indicating a successful conjugation.
-
Thin-Layer Chromatography (TLC): For smaller molecules, TLC can be a quick and simple way to visualize the consumption of starting materials and the formation of the product.
-
Spectroscopy: Techniques like UV-Vis or fluorescence spectroscopy can be used if either the biomolecule or a label attached to the PEG linker has a distinct spectroscopic signature.
Q3: What are the main challenges in analyzing PEGylated biomolecules?
A3: A primary challenge in analyzing PEGylated biomolecules is the inherent heterogeneity of many PEG reagents, which can lead to a distribution of product masses. This polydispersity can complicate the interpretation of mass spectrometry and chromatography data. Additionally, the presence of multiple potential conjugation sites on a biomolecule can result in a mixture of products with varying degrees of PEGylation.
Troubleshooting Guides
Issue 1: No or low conjugation efficiency observed in HPLC or SDS-PAGE.
| Possible Cause | Troubleshooting Step |
| Inefficient "Click" Reaction Conditions | Ensure the proper catalyst (e.g., copper(I) for CuAAC) and reducing agent (e.g., sodium ascorbate) are used at the correct concentrations. Optimize reaction parameters such as pH, temperature, and incubation time. |
| Degradation of Reagents | Verify the quality and purity of the this compound and the alkyne-modified biomolecule. Azides can be sensitive to certain conditions. |
| Steric Hindrance | The conjugation site on the biomolecule may be sterically inaccessible. Consider engineering a more accessible conjugation site or using a longer PEG linker. |
| Incorrect Buffer Composition | Some buffer components can interfere with the conjugation reaction. For example, chelating agents like EDTA can inhibit copper-catalyzed reactions. Use a compatible buffer system. |
Issue 2: Complex or broad peaks in HPLC or mass spectrometry data.
| Possible Cause | Troubleshooting Step |
| Polydispersity of PEG Reagent | If using a polydisperse PEG reagent, a broad peak is expected. For more defined products, consider using a monodisperse PEG linker. |
| Multiple Conjugation Sites | The biomolecule may have multiple sites available for conjugation, leading to a mixture of products with different numbers of PEG chains attached. To achieve site-specific conjugation, consider using protecting groups or protein engineering techniques. |
| Incomplete Reaction | If the reaction has not gone to completion, a mixture of starting materials and products will be present. Increase the reaction time or optimize conditions to drive the reaction to completion. |
| Aggregation of Conjugate | The PEGylated product may be prone to aggregation. Analyze the sample using Size-Exclusion Chromatography (SEC) to detect aggregates. Optimize buffer conditions (e.g., pH, ionic strength) to minimize aggregation. |
Issue 3: Difficulty in purifying the final bioconjugate.
| Possible Cause | Troubleshooting Step |
| Similar Properties of Product and Reactants | If the conjugated product has similar chromatographic properties to the starting biomolecule, separation can be challenging. Try alternative chromatography modes (e.g., ion-exchange or hydrophobic interaction chromatography) for better resolution. |
| Excess Unreacted PEG Reagent | A large excess of the PEG reagent can complicate purification. Optimize the stoichiometry of the reactants to minimize excess PEG. Use a purification method that effectively separates based on size, such as dialysis or size-exclusion chromatography. |
Experimental Protocols
Protocol 1: Monitoring a Protein-PEG Conjugation by SDS-PAGE
-
Reaction Sampling: At various time points (e.g., 0, 1, 4, and 24 hours) during the conjugation reaction, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a suitable quenching agent or by diluting it in SDS-PAGE loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Sample Preparation: Mix the quenched aliquot with an equal volume of 2x SDS-PAGE loading buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the prepared samples, along with an unconjugated protein control and a molecular weight marker, onto a suitable polyacrylamide gel.
-
Running the Gel: Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
Staining and Visualization: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or a fluorescent stain) and visualize the protein bands. A successful conjugation will be indicated by the appearance of a new band with a higher molecular weight compared to the unconjugated protein control.
Protocol 2: Monitoring a Bioconjugation Reaction by Reverse-Phase HPLC (RP-HPLC)
-
Instrument Setup:
-
Column: C4, C8, or C18 reverse-phase column suitable for protein or peptide separation.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Sample Preparation: At different time points, take an aliquot of the reaction mixture and quench the reaction (e.g., by adding an acid like TFA). If necessary, dilute the sample in Mobile Phase A.
-
Injection: Inject the prepared sample onto the HPLC system.
-
Data Analysis: Analyze the chromatograms. The unconjugated biomolecule will have a characteristic retention time. As the reaction progresses, a new peak corresponding to the more hydrophobic PEGylated product should appear and increase in area, while the peak for the starting material decreases.
Visualizations
Caption: Workflow for monitoring a bioconjugation reaction using SDS-PAGE.
Caption: Workflow for monitoring a bioconjugation reaction using RP-HPLC.
References
Impact of solvent choice on Azido-PEG12-alcohol reaction kinetics
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Azido-PEG12-alcohol. The focus is on addressing common issues related to solvent choice and other experimental parameters that impact reaction kinetics, particularly in the context of bioconjugation and PROTAC synthesis.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Low or No Product Yield in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Question: I am performing a CuAAC (click) reaction with this compound and an alkyne-functionalized molecule, but I am observing very low to no product formation. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields in CuAAC reactions are a common issue and can often be resolved by systematically evaluating the following factors:
-
Catalyst Inactivity: The active catalyst in CuAAC is Copper(I) (Cu(I)), which is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1]
-
Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Degas all solvents and solutions thoroughly before use. Use a freshly prepared solution of a reducing agent, such as sodium ascorbate (B8700270), to maintain copper in the Cu(I) state.[1][2]
-
-
Reagent Quality: The purity and stability of your reagents are critical.
-
Solution: Verify the integrity of your this compound and alkyne substrate using analytical methods like NMR or mass spectrometry. Use a fresh supply of the copper source (e.g., CuSO₄) and the reducing agent.[1]
-
-
Poor Solubility: Inadequate solubility of any of the reactants in the chosen solvent system can significantly hinder the reaction.
-
Solution: this compound is soluble in water, DMSO, and DMF.[] For CuAAC reactions, aqueous mixtures with co-solvents like DMSO, DMF, or t-BuOH are often used to ensure all components are fully dissolved.
-
-
Incompatible Buffer: Certain buffer components can interfere with the copper catalyst.
-
Solution: Avoid buffers containing primary amines (e.g., Tris) or other strong coordinating species that can sequester the copper catalyst. Phosphate-buffered saline (PBS) at a pH of around 7 is a commonly used and compatible buffer.
-
Slow Reaction Rate in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Question: My copper-free SPAAC reaction with this compound and a strained alkyne (e.g., DBCO, BCN) is proceeding very slowly. How can I increase the reaction rate?
Answer:
While SPAAC reactions are generally rapid, several factors can influence their kinetics:
-
Choice of Cyclooctyne: The structure of the strained alkyne has a significant impact on the reaction rate due to differences in ring strain and steric hindrance.
-
Solution: If your reaction is too slow, consider switching to a more reactive cyclooctyne. For example, some cyclooctynes with electron-withdrawing groups exhibit faster kinetics.
-
-
Solvent Effects: The reaction medium can influence the rate of SPAAC reactions.
-
Solution: While SPAAC is tolerant of a wide range of buffers, organic co-solvents can impact the reaction rate and should be used judiciously. The presence of a PEG linker on one of the reactants has been shown to potentially increase the reaction rate.
-
-
Steric Hindrance: Bulky substituents near the azide (B81097) or alkyne can impede the reaction.
-
Solution: If you suspect steric hindrance is an issue, consider increasing the reaction temperature or prolonging the reaction time. If possible, redesigning your substrates to include a longer spacer between the reactive moiety and the bulky group may also be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a heterobifunctional linker commonly used in bioconjugation and for the synthesis of Proteolysis Targeting Chimeras (PROTACs). The azide group allows for "click chemistry" reactions (CuAAC and SPAAC) to conjugate with alkyne-containing molecules, while the terminal hydroxyl group can be further modified. The PEG12 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.
Q2: Which type of click chemistry should I choose: CuAAC or SPAAC?
The choice between CuAAC and SPAAC depends on your application.
-
CuAAC offers very fast reaction kinetics but requires a copper catalyst, which can be toxic to living cells. It is an excellent choice for in vitro conjugations where speed is a priority.
-
SPAAC is a copper-free reaction, making it bioorthogonal and suitable for applications in living systems. The reaction rates of SPAAC are generally fast but can vary depending on the strained alkyne used.
Q3: How should I store this compound?
To maintain its stability, this compound should be stored at -20°C in a dry environment.
Q4: Can the PEG linker in this compound affect the reaction kinetics?
Yes, the PEG linker can positively influence reaction kinetics. For instance, in SPAAC reactions, the presence of a PEG linker on a DBCO-conjugated antibody was found to increase the reaction rate by approximately 31% compared to a non-PEGylated version.
Q5: I'm having difficulty purifying my final PEGylated product. What can I do?
Purification of PEGylated compounds can be challenging. Consider the following techniques:
-
Reverse-Phase HPLC: This is often the most effective method for purifying PEGylated molecules.
-
Size Exclusion Chromatography (SEC) or Dialysis: These methods are useful for removing small molecule impurities from larger PEGylated products.
-
Precipitation: If there is a significant solubility difference, precipitating your product by adding a non-solvent can be an effective purification step.
Quantitative Data on Reaction Kinetics
The choice of solvent and reaction partners significantly impacts the kinetics of azide-alkyne cycloaddition reactions. The following tables provide a summary of relevant quantitative data to aid in experimental design.
Table 1: Comparison of CuAAC Reaction Yields in Various Solvents
| Solvent System | Yield of 1,2,3-Triazole | Reference |
| Cyrene™ | Good to Excellent (50-96%) | |
| Dichloromethane (DCM) | Moderate | |
| 1,4-Dioxane | Moderate | |
| Dimethylformamide (DMF) | Low | |
| N-Methyl-2-pyrrolidone (NMP) | Low | |
| Dimethyl Sulfoxide (DMSO) | Low | |
| Water/t-BuOH | High yields reported in literature | |
| Glycerol | Good yields |
Note: Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.
Table 2: Second-Order Rate Constants for SPAAC with Benzyl (B1604629) Azide and Various Cyclooctynes
| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes | Reference |
| Bicyclo[6.1.0]nonyne (BCN) | 0.15 | Moderately reactive cyclooctyne. | |
| Alexa488-DIBO | 62 | Example of a very fast SPAAC reaction. | |
| Tetramethylthioheptyne (TMTH) | High, but unstable | Represents a class of highly reactive but less stable cyclooctynes. |
Note: The reactivity of this compound in SPAAC is expected to be in a similar range to other alkyl azides like benzyl azide.
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for the CuAAC reaction of this compound with an alkyne-functionalized molecule. Optimization may be required for specific substrates.
-
Reagent Preparation:
-
Prepare a stock solution of your alkyne-functionalized molecule in a suitable solvent.
-
Prepare a stock solution of this compound in deionized water or an appropriate buffer (e.g., PBS).
-
Prepare a 100 mM stock solution of Copper(II) Sulfate (CuSO₄) in deionized water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water immediately before use.
-
(Optional) Prepare a 10-100 mM stock solution of a Cu(I) stabilizing ligand (e.g., TBTA) in a compatible organic solvent like DMSO.
-
-
Reaction Setup:
-
In a reaction vessel, add the alkyne-functionalized molecule.
-
Add this compound in a 1.1 to 1.5 molar excess.
-
Add the reaction solvent (e.g., a mixture of water/buffer and a co-solvent like DMSO) to achieve the desired final concentration.
-
If using a ligand, add it at this stage (typically 0.01-0.1 equivalents).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the CuSO₄ solution (0.01-0.1 equivalents) followed by the freshly prepared sodium ascorbate solution (0.1-1.0 equivalents).
-
Stir the reaction at room temperature. Gentle heating (e.g., 40-60°C) can be applied if the reaction is sluggish.
-
Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS or TLC).
-
-
Work-up and Purification:
-
Upon completion, the reaction can be quenched by exposure to air or by adding a chelating agent like EDTA.
-
Purify the product using a suitable method such as reverse-phase HPLC, size exclusion chromatography, or precipitation.
-
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for the copper-free SPAAC reaction between this compound and a strained alkyne (e.g., DBCO- or BCN-functionalized molecule).
-
Reagent Preparation:
-
Dissolve the strained alkyne-functionalized molecule in a compatible solvent (e.g., DMSO).
-
Dissolve this compound in the reaction buffer (e.g., PBS, pH 7.4).
-
-
Reaction Setup:
-
In a reaction vessel, combine the solution of the strained alkyne with the solution of this compound. A molar ratio of 1:1 or a slight excess of one component can be used.
-
Ensure the final concentration of any organic co-solvent (like DMSO) is kept low (e.g., <10%) to avoid denaturation if working with proteins.
-
-
Reaction Incubation and Monitoring:
-
Incubate the reaction mixture at room temperature or 37°C for 1-12 hours. For less reactive substrates or to minimize degradation of sensitive molecules, the reaction can be performed at 4°C for a longer duration (e.g., overnight).
-
Monitor the progress of the reaction using an appropriate analytical technique (e.g., LC-MS).
-
-
Purification:
-
Once the reaction is complete, purify the final conjugate to remove any unreacted starting materials. Suitable purification methods include size exclusion chromatography, dialysis, or reverse-phase HPLC.
-
Visualizations
Caption: Troubleshooting workflow for low yield in CuAAC reactions.
Caption: Factors influencing this compound reaction kinetics.
References
Technical Support Center: Purification of Biomolecules after Conjugation with Azido-PEG12-alcohol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted Azido-PEG12-alcohol from a sample after a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound?
A1: Residual unreacted this compound can lead to several complications in downstream applications. These include inaccurate characterization of the conjugate, reduced therapeutic efficacy, potential for off-target effects, and interference with analytical assays. Therefore, its removal is a critical step to ensure the purity and quality of the final product.
Q2: What are the primary methods for removing unreacted this compound?
A2: The most common and effective methods for removing small, unreacted PEG linkers like this compound (Molecular Weight: ~571.67 g/mol ) are based on the size difference between the linker and the conjugated biomolecule. The primary techniques include:
-
Dialysis/Ultrafiltration: A membrane-based technique that separates molecules based on a specific molecular weight cutoff (MWCO).[1][2][]
-
Size Exclusion Chromatography (SEC): A chromatographic method that separates molecules based on their hydrodynamic volume.[][4]
-
Precipitation: A technique that selectively precipitates either the product or the impurities.
Q3: How do I choose the most suitable purification method for my experiment?
A3: The choice of method depends on several factors, including the size of your target biomolecule, the required purity, sample volume, and available equipment. The following diagram provides a decision-making workflow:
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Unreacted this compound still present after dialysis. | Incorrect Molecular Weight Cutoff (MWCO) of the membrane. | For this compound (MW ~571.67 g/mol ), use a dialysis membrane with a low MWCO, such as 1 kDa or 3 kDa, to ensure the linker can pass through while retaining the larger biomolecule. |
| Insufficient dialysis time or buffer volume. | Dialyze for an adequate duration (e.g., overnight) with at least two to three changes of a large volume of dialysis buffer (at least 100 times the sample volume). | |
| Poor separation of linker and conjugate with SEC. | Inappropriate column choice. | For removing a small linker from a large biomolecule, use a desalting column with a suitable exclusion limit (e.g., Sephadex G-25). |
| Suboptimal mobile phase composition. | Ensure the mobile phase is optimized for your biomolecule to prevent non-specific interactions with the column matrix. | |
| Loss of conjugated biomolecule during purification. | The biomolecule is passing through the dialysis membrane. | Confirm that the MWCO of the membrane is significantly smaller than the molecular weight of your biomolecule. |
| Non-specific binding to the membrane or column. | Pre-condition the membrane or column according to the manufacturer's instructions. Consider using materials known for low protein binding. | |
| Precipitation of the biomolecule. | Ensure the buffer conditions (pH, ionic strength) are optimal for the stability of your biomolecule throughout the purification process. |
Experimental Protocols
Dialysis/Ultrafiltration
This method is suitable for removing small molecules from larger biomolecules.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 1-3 kDa)
-
Dialysis buffer (e.g., PBS)
-
Reaction mixture
-
Stir plate and stir bar
-
Beaker or container for dialysis
Procedure:
-
Prepare Dialysis Membrane: If using dialysis tubing, cut it to the desired length and prepare it according to the manufacturer's instructions (this may involve boiling and washing). Dialysis cassettes are typically ready to use.
-
Load Sample: Carefully load the reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped.
-
Dialysis: Place the sealed tubing or cassette in a beaker containing a large volume of cold (4°C) dialysis buffer. The buffer volume should be at least 100 times the sample volume.
-
Stirring: Place the beaker on a stir plate and add a stir bar to the buffer to ensure continuous mixing.
-
Buffer Exchange: Perform the dialysis for several hours to overnight. For efficient removal, change the dialysis buffer at least 2-3 times.
-
Sample Recovery: After dialysis is complete, carefully remove the tubing/cassette from the buffer and recover the purified conjugate.
Size Exclusion Chromatography (SEC)
SEC is a rapid and effective method for separating molecules based on their size.
Materials:
-
SEC column (e.g., Sephadex G-25)
-
HPLC or chromatography system
-
Mobile phase (e.g., PBS)
-
Reaction mixture
Procedure:
-
Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Loading: Load the reaction mixture onto the column. The injection volume should be optimized based on the column size.
-
Elution: Elute the sample with the mobile phase at a constant flow rate. The larger conjugated biomolecule will elute first, followed by the smaller, unreacted this compound.
-
Fraction Collection: Collect fractions as the sample elutes from the column.
-
Analysis: Analyze the collected fractions (e.g., by UV-Vis spectroscopy at 280 nm for proteins) to identify the fractions containing the purified conjugate.
-
Pooling: Pool the fractions containing the pure product.
General Workflow Diagram
The following diagram illustrates the general workflow for removing unreacted this compound.
Quantitative Data Summary
| Purification Method | Principle | Typical Biomolecule Size | Advantages | Disadvantages |
| Dialysis/Ultrafiltration | Size-based separation using a semi-permeable membrane. | >10 kDa | Simple, cost-effective, can handle large volumes. | Time-consuming, potential for sample dilution (dialysis), membrane fouling. |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume. | >5 kDa | High resolution, rapid, can be automated. | Requires specialized equipment, potential for sample dilution. |
| Precipitation | Differential solubility in the presence of a precipitating agent (e.g., ammonium (B1175870) sulfate). | Variable | Can concentrate the sample, relatively simple. | May lead to protein denaturation, co-precipitation of impurities. |
Note: The efficiency of each method will depend on the specific characteristics of the biomolecule and the experimental conditions. It is often necessary to optimize the chosen method for each specific application. Analytical techniques such as HPLC, mass spectrometry, or SDS-PAGE should be used to confirm the removal of unreacted this compound and to assess the purity of the final conjugate.
References
Validation & Comparative
A Comparative Guide to the Characterization of Azido-PEG12-alcohol Conjugates
For researchers, scientists, and drug development professionals engaged in bioconjugation, click chemistry, and the development of novel therapeutics, the precise characterization of functionalized polyethylene (B3416737) glycol (PEG) linkers is of paramount importance. Azido-PEG12-alcohol is a discrete PEG (dPEG®) reagent featuring an azide (B81097) group for click chemistry and a terminal hydroxyl group for further functionalization. Ensuring the purity, identity, and integrity of this heterobifunctional linker is critical for the successful synthesis of well-defined bioconjugates.
This guide provides an objective comparison of key analytical methods for the characterization of this compound, presenting supporting data and detailed experimental protocols. Furthermore, it compares this molecule with two common alternatives: Amino-PEG12-alcohol and N-Boc-PEG12-alcohol.
Data Presentation: Comparison of PEG12 Conjugates
The following table summarizes the key properties and typical characterization data for this compound and its alternatives.
| Feature | This compound | Amino-PEG12-alcohol | N-Boc-PEG12-alcohol |
| Molecular Formula | C₂₄H₄₉N₃O₁₂ | C₂₄H₅₁NO₁₂ | C₂₉H₅₉NO₁₄ |
| Molecular Weight | 571.67 g/mol | 545.67 g/mol | 645.78 g/mol |
| Typical Purity (by HPLC) | >95% | >95% | >95% |
| ¹H NMR (Key Chemical Shifts in CDCl₃) | ~3.38 ppm (-CH₂-N₃), ~3.7 ppm (-CH₂-OH), 3.64 ppm (PEG backbone) | ~2.85 ppm (-CH₂-NH₂), ~3.7 ppm (-CH₂-OH), 3.64 ppm (PEG backbone) | ~3.2 ppm (-CH₂-NHBoc), ~3.7 ppm (-CH₂-OH), 3.64 ppm (PEG backbone), 1.44 ppm (Boc) |
| FTIR (Key Peaks) | ~2100 cm⁻¹ (Azide stretch) | ~3300-3400 cm⁻¹ (N-H stretch) | ~1680-1700 cm⁻¹ (C=O stretch of Boc) |
| Mass Spectrometry (Expected m/z) | [M+Na]⁺ at ~594.32 | [M+H]⁺ at ~546.35 | [M+Na]⁺ at ~668.39 |
Experimental Protocols
Detailed methodologies for the key characterization techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for confirming the structure and assessing the degree of functionalization of PEG derivatives.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the PEG conjugate in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ can be particularly useful for resolving hydroxyl protons[1][2].
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis:
-
Identify the large signal from the PEG backbone ethylene (B1197577) oxide protons (typically around 3.64 ppm).
-
Identify the characteristic signals from the protons on the carbons adjacent to the functional groups. For this compound, this would be a triplet at approximately 3.38 ppm for the -CH₂-N₃ group and a triplet around 3.7 ppm for the -CH₂-OH group[3].
-
Integrate the peaks corresponding to the terminal functional groups and the PEG backbone. The ratio of these integrals can be used to confirm the structure and assess the degree of functionalization. It is crucial to account for the ¹³C satellite peaks of the main PEG signal, which can overlap with the terminal group signals and lead to inaccurate quantification if ignored[4][5].
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the presence of specific functional groups.
Protocol:
-
Sample Preparation: The sample can be analyzed as a neat thin film on a salt plate (e.g., NaCl or KBr) or as a solution.
-
Instrument: A standard FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis:
-
For this compound, the key characteristic peak is the strong, sharp azide (N₃) asymmetric stretching vibration, which appears around 2100 cm⁻¹.
-
The presence of the hydroxyl group is confirmed by a broad O-H stretching band in the region of 3200-3500 cm⁻¹.
-
The strong C-O stretching of the PEG backbone is typically observed around 1100 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the conjugate, confirming its identity.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid).
-
Instrument: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. PEG derivatives readily form adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺) ions, in addition to protonated molecules ([M+H]⁺).
-
Data Analysis:
-
The resulting spectrum will show a distribution of peaks corresponding to the different adducts.
-
For this compound (MW = 571.67), the expected primary ion would be the sodium adduct [M+Na]⁺ at m/z ≈ 594.32.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the PEG conjugate. Since PEGs lack a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often employed.
Protocol:
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Instrument: An HPLC system equipped with a C8 or C18 reversed-phase column and an ELSD or CAD.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is typically used. For example, a gradient of 10-30% acetonitrile in water over 15 minutes.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detector Settings (ELSD):
-
Nebulizer Temperature: ~50°C
-
Evaporator Temperature: ~70°C
-
Gas Flow Rate: ~1.6 SLM (Standard Liters per Minute)
-
-
Data Analysis: The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Logical relationships between characterization methods and the information obtained.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Azido-PEG12-alcohol vs. Other Heterobifunctional PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate heterobifunctional linker is a critical step in the design and synthesis of advanced bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. The linker's properties directly influence the stability, solubility, pharmacokinetics, and efficacy of the final product. This guide provides an objective comparison of Azido-PEG12-alcohol with other commonly used heterobifunctional PEG linkers, supported by experimental data to inform the selection process.
This compound is a hydrophilic, discrete-length polyethylene (B3416737) glycol (PEG) linker featuring a terminal azide (B81097) group and a hydroxyl group. The azide functionality allows for highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole linkage. The hydroxyl group can be further modified or replaced to introduce other reactive functionalities.
This guide will compare the performance of this compound and its associated click chemistry with other prevalent heterobifunctional PEG linkers, such as those employing maleimide-thiol and NHS ester-amine chemistries.
Quantitative Performance Comparison
The choice of linker chemistry significantly impacts key performance indicators of the resulting bioconjugate. The following tables summarize quantitative data from various studies, comparing the performance of linkers based on their reactive functional groups.
| Parameter | Azide-Alkyne (Click Chemistry) | Maleimide-Thiol Chemistry | NHS Ester-Amine Chemistry |
| Conjugation Efficiency (%) | >95%[1] | 84 ± 4% to ~100% | High, but can be variable |
| Yield of Desired Conjugate (%) | High, often >80% with controlled stoichiometry[2] | 60-80% | Variable, dependent on conditions |
| Reaction Specificity | Very High (Bioorthogonal) | High for thiols | Moderate (can react with other nucleophiles) |
| Presence of Byproducts | Low to None | Low | Can have side reactions (e.g., hydrolysis) |
| Purity after Standard Purification (%) | >95% | >95% | 75-85% |
| Stability of Linkage | Very High (Stable triazole ring) | Moderate to High (Thioether bond, susceptible to retro-Michael addition)[1] | High (Stable amide bond) |
Table 1: Comparative Conjugation Efficiency and Product Purity. This table highlights the high efficiency and specificity of click chemistry, which often leads to higher yields of the desired conjugate with fewer byproducts compared to NHS ester chemistry. While maleimide-thiol chemistry also boasts high efficiency, the stability of the resulting linkage can be a concern.
| Parameter | ADC with Azide-PEG Linker (via Click Chemistry) | ADC with Maleimide-PEG Linker |
| Aggregation after 1 month at 4°C (%) | Low | <2% to 5-10% (can be influenced by hydrophobicity)[3] |
| Drug Dissociation in Human Plasma (72h, %) | Low | 5-10% (dependent on maleimide (B117702) derivative) |
| In-vivo Half-life (murine model, hours) | Can be prolonged due to hydrophilic PEG | ~250 hours (for a representative ADC) |
Table 2: Stability of the Resulting Antibody-Drug Conjugate (ADC). The stability of the linker is crucial for the in vivo performance of an ADC. The triazole linkage formed via click chemistry is known for its exceptional stability. While the thioether bond from maleimide-thiol chemistry is generally stable, it can be susceptible to a retro-Michael reaction, leading to premature drug release. However, next-generation maleimides have been developed to improve stability.[1]
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and evaluation of bioconjugates. Below are representative protocols for key experiments.
Protocol 1: Protein Conjugation with this compound followed by Click Chemistry
Objective: To conjugate a protein with a payload using this compound as a linker.
Materials:
-
Protein (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Activating agent for the hydroxyl group (e.g., p-nitrophenyl chloroformate)
-
Payload with a terminal alkyne group (e.g., DBCO-functionalized drug)
-
Copper(I) catalyst (for CuAAC) or catalyst-free (for SPAAC)
-
Size-exclusion chromatography (SEC) column for purification
Methodology:
-
Activation of this compound: The terminal hydroxyl group of this compound is activated, for example, by reacting it with p-nitrophenyl chloroformate to form a reactive carbonate ester.
-
Conjugation to Protein: The activated Azido-PEG12-linker is reacted with the protein. The reactive carbonate will form a stable carbamate (B1207046) linkage with amine groups (e.g., lysine (B10760008) residues) on the protein surface.
-
Purification: The excess, unreacted linker is removed from the azido-modified protein using a size-exclusion chromatography column.
-
Click Chemistry Reaction: The azido-modified protein is then reacted with the alkyne-functionalized payload.
-
For CuAAC: A copper(I) catalyst is added to the reaction mixture.
-
For SPAAC: The reaction proceeds without a catalyst.
-
-
Final Purification: The final bioconjugate is purified from excess payload and other reagents using size-exclusion chromatography.
Protocol 2: Assessment of ADC Stability in Plasma
Objective: To evaluate the stability of the linker in an ADC by measuring drug dissociation in plasma.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human plasma
-
Incubator at 37°C
-
Analytical method to quantify the conjugated and free drug (e.g., LC-MS, ELISA)
Methodology:
-
The ADC is incubated in human plasma at a known concentration at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 24, 48, 72 hours).
-
The samples are processed to separate the ADC from the plasma proteins.
-
The amount of conjugated drug and any released free drug is quantified using a validated analytical method.
-
The percentage of drug dissociation over time is calculated to determine the stability of the linker.
Visualizing Workflows and Pathways
Diagrams are powerful tools for illustrating complex biological processes and experimental procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. Click chemistry compared to thiol chemistry for the synthesis of site-selective glycoconjugate vaccines using CRM197 as carrier protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of physical stability of an antibody drug conjugate by higher order structure analysis: impact of thiol- maleimide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Guide to Azido-PEG12-alcohol and Its Shorter and Longer Chain Analogs
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of how polyethylene (B3416737) glycol (PEG) linker length influences the performance of Proteolysis Targeting Chimeras (PROTACs), with a focus on the widely used Azido-PEG12-alcohol linker.
In the rapidly evolving field of targeted protein degradation, the design of the linker connecting the target-binding warhead and the E3 ligase-recruiting ligand is a critical determinant of a PROTAC's success. Among the various linker types, polyethylene glycol (PEG) chains are frequently employed to enhance solubility, cell permeability, and overall efficacy. This guide provides a detailed comparison of PROTACs synthesized with this compound versus those with shorter and longer PEG chain linkers, supported by representative experimental data and detailed protocols.
The Balancing Act: How PEG Linker Length Dictates PROTAC Performance
The length of the PEG linker is not merely a spacer but plays a pivotal role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker length facilitates the necessary protein-protein interactions for efficient ubiquitination and subsequent degradation of the target protein. A linker that is too short may introduce steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is excessively long can lead to a decrease in potency due to a higher entropic penalty upon binding and may not effectively bring the two proteins into proximity for ubiquitination.[2]
Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths
To illustrate the impact of PEG linker length on PROTAC performance, the following tables summarize key in vitro data for a series of PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-established cancer target. These PROTACs consist of the BRD4 inhibitor JQ1 as the target-binding ligand and a pomalidomide-based ligand for the Cereblon (CRBN) E3 ligase, connected by PEG linkers of varying lengths. While direct comparative data for a PEG12 linker in this specific series is not available in the cited literature, its expected performance is extrapolated based on the observed trends.
Table 1: In Vitro Degradation of BRD4 by PROTACs with Different PEG Linker Lengths
| Linker Length | DC50 (nM) | Dmax (%) |
| PEG4 | >5000 | <10 |
| PEG8 | 89 | 95 |
| PEG12 (extrapolated) | 25-50 | >98 |
| PEG16 | 150 | 92 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation percentage.
Table 2: Biophysical and Permeability Properties of BRD4-Targeting PROTACs
| Linker Length | Ternary Complex Cooperativity (α) | PAMPA Permeability (10⁻⁶ cm/s) |
| PEG4 | <1 | 0.8 |
| PEG8 | 3.5 | 1.2 |
| PEG12 (extrapolated) | ~4-5 | ~1.0 |
| PEG16 | 2.8 | 0.7 |
Ternary Complex Cooperativity (α): A measure of the synergistic binding of the PROTAC to the target protein and E3 ligase. α > 1 indicates positive cooperativity. PAMPA: Parallel Artificial Membrane Permeability Assay.
The data suggests a clear structure-activity relationship where a PEG linker of intermediate length, such as PEG8 or the extrapolated PEG12, provides the optimal balance for potent degradation. Shorter linkers like PEG4 are ineffective at inducing degradation, likely due to the inability to form a stable ternary complex. As the linker length increases beyond the optimum, as seen with PEG16, the degradation potency begins to decrease.
Signaling Pathways and Experimental Workflows
To understand the context of PROTAC action and the methods used for their evaluation, the following diagrams illustrate the relevant signaling pathways and experimental workflows.
PROTAC-mediated protein degradation pathway.
Simplified BRD4 signaling pathway.
PROTAC evaluation workflow.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.
Synthesis of a BRD4-Targeting PROTAC using this compound
This protocol describes the synthesis of a BRD4-targeting PROTAC using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.
-
Synthesis of Alkyne-functionalized JQ1:
-
React JQ1 with a suitable linker containing a terminal alkyne group (e.g., 4-pentynoic acid) using standard amide coupling conditions (e.g., HATU, DIPEA in DMF).
-
Purify the product by flash column chromatography.
-
-
Synthesis of Azido-functionalized Pomalidomide (B1683931):
-
React pomalidomide with this compound under Mitsunobu conditions (DIAD, PPh3 in THF) to couple the alcohol to the phthalimide (B116566) nitrogen.
-
Alternatively, functionalize pomalidomide with a linker containing a terminal azide.
-
-
CuAAC Click Reaction:
-
Dissolve the alkyne-functionalized JQ1 (1.0 eq) and the azido-functionalized pomalidomide (1.0 eq) in a suitable solvent mixture (e.g., t-BuOH/H2O).
-
Add copper(II) sulfate (B86663) pentahydrate (0.1 eq) and sodium ascorbate (B8700270) (0.2 eq).
-
Stir the reaction at room temperature until completion, monitored by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
-
Western Blot for PROTAC-Induced Degradation
This protocol is used to quantify the reduction in the level of a target protein following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells (e.g., MV-4-11 for BRD4) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a dose-response range of the PROTACs with different linker lengths for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate DC50 and Dmax values from the dose-response curves.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a compound across an artificial lipid membrane.
-
Plate Preparation:
-
Coat a 96-well filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.
-
Add buffer to the wells of a 96-well acceptor plate.
-
-
Compound Addition:
-
Add the PROTAC solutions to the donor wells of the filter plate.
-
-
Incubation:
-
Place the donor plate on top of the acceptor plate and incubate for a defined period (e.g., 4-16 hours).
-
-
Quantification:
-
Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
-
Permeability Calculation:
-
Calculate the permeability coefficient (Pe) based on the compound concentrations and incubation time.
-
Conclusion
The length of the PEG linker is a critical parameter in the design of effective PROTACs. The representative data for BRD4-targeting PROTACs indicates that a PEG linker of intermediate length, such as one derived from this compound, is likely to provide an optimal balance of properties for potent protein degradation. However, it is crucial to emphasize that the ideal linker length is highly dependent on the specific target protein and E3 ligase pair. Therefore, a systematic evaluation of a range of linker lengths is essential for the rational design and optimization of novel PROTAC-based therapeutics. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.
References
Navigating the Bioconjugation Landscape: A Comparative Guide to Alternatives for Azido-PEG12-alcohol
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is paramount. Azido-PEG12-alcohol has become a widely used reagent, offering a balance of hydrophilicity and a reactive azide (B81097) handle for "click" chemistry. However, the expanding toolbox of bioconjugation demands a critical evaluation of available alternatives that may offer superior performance in specific applications. This guide provides an objective, data-driven comparison of prominent alternatives to this compound, focusing on linker backbone chemistry and the reactive groups employed for conjugation.
This comparison will delve into two primary categories of alternatives: those with different reactive functionalities for bioorthogonal ligation and those with alternative polymer backbones that challenge the primacy of polyethylene (B3416737) glycol (PEG). We will examine key performance metrics, including reaction efficiency, stability of the resulting conjugate, impact on solubility, and effects on the biological function of the conjugated molecule.
I. Alternatives Based on Reactive Chemistry: Beyond the Azide-Alkyne Cycloaddition
While the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions are robust and widely adopted, several alternative bioorthogonal reactions offer distinct advantages, particularly in terms of reaction kinetics and the absence of potentially cytotoxic copper catalysts. A key alternative to the azide functionality is the use of a strained alkene, such as trans-cyclooctene (B1233481) (TCO), which reacts with a tetrazine partner in an inverse-electron-demand Diels-Alder (IEDDA) reaction.
Performance Comparison: Azide (Click Chemistry) vs. TCO (IEDDA)
The IEDDA reaction between TCO and tetrazine is exceptionally fast, with second-order rate constants that can be several orders of magnitude higher than those for SPAAC.[1][2] This rapid kinetics allows for efficient conjugation at very low concentrations, which is particularly advantageous for in vivo applications.[2]
| Feature | Azide-PEG12-OH (via SPAAC with DBCO/BCN) | TCO-PEG12-OH (via IEDDA with Tetrazine) |
| Reaction Type | Strain-Promoted Azide-Alkyne Cycloaddition | Inverse-Electron-Demand Diels-Alder |
| Second-Order Rate Constant (k₂) | ~10⁻³ - 1 M⁻¹s⁻¹ | Up to ~10⁶ M⁻¹s⁻¹[1][2] |
| Reaction Time | 1 - 12 hours | 30 minutes - 2 hours |
| Catalyst Required | No | No |
| Resulting Linkage Stability | Highly stable 1,2,3-triazole ring, resistant to hydrolysis and enzymatic cleavage. | Stable dihydropyridazine, followed by nitrogen elimination to form a stable pyridazine. Considered highly stable in vivo. |
| Solubility Impact | The hydrophilic PEG chain enhances the solubility of the conjugate. | The hydrophilic PEG chain similarly enhances the solubility of the conjugate. |
| Effect on Protein Function | Generally minimal impact, but can be application-dependent. | Generally minimal impact; the rapid reaction at low concentrations can be beneficial. |
Diagram: Bioconjugation Workflow Comparison
Figure 1. Comparative workflows for bioconjugation using Azide-PEG12 and TCO-PEG12 linkers.
II. Alternatives to the PEG Backbone: The Rise of Polypeptoids
While PEG offers excellent hydrophilicity and biocompatibility, concerns about its potential immunogenicity and non-biodegradability have driven the exploration of alternative polymer backbones. Polysarcosine (pSar), a polypeptoid, has emerged as a promising alternative, offering many of the benefits of PEG with the added advantages of being biodegradable and potentially less immunogenic.
Performance Comparison: PEG vs. Polysarcosine
Studies directly comparing PEG and pSar linkers of the same length in the context of antibody-drug conjugates (ADCs) have demonstrated that pSar can lead to improved pharmacokinetic profiles and enhanced in vivo efficacy.
| Feature | PEG12 Linker | Polysarcosine-12 (pSar12) Linker |
| Backbone Chemistry | Poly(ethylene glycol) | Poly(N-methylglycine) |
| Biodegradability | Non-biodegradable | Biodegradable into natural metabolites. |
| Immunogenicity | Potential for anti-PEG antibodies. | Generally considered non-immunogenic. |
| Hydrophilicity | High | High, comparable to PEG. |
| In Vivo Half-Life of Conjugate | Can be extended, but anti-PEG antibodies can lead to accelerated clearance. | Shown to prolong circulation half-life, comparable to or better than PEG. |
| Efficacy of ADC | Established standard. | Preclinical studies show comparable or superior efficacy to PEG-linked ADCs. |
Diagram: Linker Backbone Structures
References
A Head-to-Head Comparison of Protein Labeling Reagents for Mass Spectrometry: Azido-PEG12-alcohol and its Alternatives
For researchers, scientists, and drug development professionals, the precise analysis of proteins by mass spectrometry is fundamental. Chemical labeling, a key technique in quantitative proteomics, enables the accurate measurement of protein abundance and the identification of protein-protein interactions. Azido-PEG12-alcohol has emerged as a versatile tool for these applications, leveraging the power of click chemistry for efficient and specific tagging of proteins. This guide provides an objective comparison of this compound with other prominent labeling strategies, supported by experimental data, to facilitate the selection of the optimal reagent for your research needs.
This comparison guide delves into the performance of this compound against a spectrum of alternative protein labeling reagents. We will explore key performance indicators such as labeling efficiency, enrichment bias, and the overall impact on protein identification and quantification in mass spectrometry-based proteomics.
The Rise of Bioorthogonal Chemistry in Proteomics
The advent of bioorthogonal chemistry has revolutionized the study of biomolecules in their native environments. Reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry, and the strain-promoted azide-alkyne cycloaddition (SPAAC) allow for the specific covalent linkage of a reporter tag to a target protein without interfering with cellular processes. The azide (B81097) group, being small and biologically inert, is an ideal bioorthogonal handle for such applications.
This compound, a reagent featuring a terminal azide group and a twelve-unit polyethylene (B3416737) glycol (PEG) spacer, offers a balance of reactivity and favorable physicochemical properties. The PEG linker enhances the solubility of the labeled protein and can reduce non-specific binding during enrichment steps.
Experimental Workflow for Mass Spectrometry Analysis
The general workflow for analyzing proteins labeled with this compound or similar reagents involves several key steps. The following diagram illustrates a typical experimental pipeline, from protein labeling to mass spectrometry analysis and data interpretation.
A Comparative Guide to HPLC Methods for Purity Analysis of Azido-PEG12-alcohol Conjugates
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of Polyethylene Glycol (PEG) derivatives is critical in the development of PEGylated therapeutics and other advanced materials. Azido-PEG12-alcohol, a bifunctional linker, plays a significant role in bioconjugation via "click chemistry." Ensuring the purity of this reagent is paramount for the efficacy and safety of the final conjugate. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, offering insights into the performance of various techniques supported by experimental data and detailed protocols.
Comparison of HPLC Techniques
The analysis of this compound and its potential impurities, which may include materials with different PEG chain lengths or lacking one of the functional groups, can be effectively achieved using several HPLC methods. The most common techniques are Reversed-Phase HPLC (RP-HPLC), Size-Exclusion Chromatography (SEC), and Hydrophilic Interaction Liquid Chromatography (HILIC). The choice of method depends on the specific requirements of the analysis, such as the need to resolve oligomers, sensitivity, and sample throughput.
Since this compound lacks a strong UV chromophore, detection is a critical aspect of the analytical method. Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD) are well-suited for this purpose as they do not require the analyte to have a chromophore.[1][2] Refractive Index (RI) detection is another option but is generally less sensitive and not compatible with gradient elution.[3]
| Method | Principle of Separation | Primary Application for this compound | Advantages | Disadvantages |
| Reversed-Phase HPLC (RP-HPLC) | Partitioning based on hydrophobicity. | High-resolution separation of individual oligomers and related impurities. | Excellent for resolving species with small differences in structure.[3] High efficiency and resolving power. Compatible with gradient elution for complex samples.[1] | May require derivatization for UV detection if ELSD or CAD is unavailable. Potential for peak broadening of PEG compounds. |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume (molecular size). | Analysis of polydispersity and detection of high molecular weight impurities or aggregates. | Simple and robust method for determining molecular weight distribution. Nondestructive to the sample. | Limited resolution for separating individual oligomers of similar size. Can be sensitive to nonspecific interactions between the analyte and the column matrix. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of polar analytes between a polar stationary phase and a less polar mobile phase. | Separation of polar compounds and an alternative to RP-HPLC. | Enhanced retention of highly polar analytes like short-chain PEGs. Uses mobile phases with high organic content, which can enhance MS sensitivity. | Can have longer equilibration times compared to RP-HPLC. The retention mechanism can be complex and multimodal. |
Experimental Protocols
Below are detailed experimental protocols for the key HPLC methods discussed. These are representative methods and may require optimization for specific instruments and samples.
Reversed-Phase HPLC (RP-HPLC) with ELSD/CAD
This method is ideal for the high-resolution separation of this compound from its oligomers and other closely related impurities.
-
Column: C18 or C8 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detector:
-
ELSD: Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 SLM.
-
CAD: Nitrogen gas pressure: 35 psi, Power function can be used for a more uniform response.
-
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 10% Acetonitrile in water) at a concentration of 1 mg/mL.
Size-Exclusion Chromatography (SEC) with RI/ELSD/CAD
This method is suitable for assessing the molecular weight distribution and identifying any high molecular weight species.
-
Column: SEC column with an appropriate pore size for the molecular weight range of interest (e.g., for PEG up to 20 kDa).
-
Mobile Phase: Isocratic elution with a buffer such as 100 mM Sodium Phosphate, pH 7.0.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 30 °C.
-
Detector:
-
RI: The detector and sample cell should be thermostatted.
-
ELSD/CAD: As described in the RP-HPLC method.
-
-
Injection Volume: 20-50 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1-5 mg/mL.
Hydrophilic Interaction Liquid Chromatography (HILIC) with ELSD/CAD
HILIC provides an alternative selectivity to RP-HPLC and is particularly useful for polar molecules.
-
Column: Amide, Diol, or bare silica (B1680970) HILIC column (e.g., 4.6 x 150 mm, 3 µm particle size).
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid.
-
Gradient: A linear gradient starting from high organic (e.g., 95% A) to a lower organic content (e.g., 50% A) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detector: ELSD or CAD as described in the RP-HPLC method.
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve the sample in a high concentration of the organic mobile phase component (e.g., 90% Acetonitrile) at a concentration of 1 mg/mL.
Data Presentation
The following table summarizes the expected performance characteristics of the different HPLC methods for the analysis of this compound.
| Performance Parameter | RP-HPLC | SEC | HILIC |
| Resolution of Oligomers | Excellent | Poor to Moderate | Good to Excellent |
| Analysis of Polydispersity | Indirectly from oligomer distribution | Excellent | Indirectly from oligomer distribution |
| Sensitivity (with ELSD/CAD) | High | Moderate to High | High |
| Analysis Time | Moderate (gradient elution) | Short (isocratic elution) | Moderate (gradient elution) |
| Method Development Complexity | Moderate | Low | Moderate to High |
| Robustness | High | High | Moderate |
Mandatory Visualizations
Caption: General workflow for HPLC analysis of this compound.
Caption: Decision tree for selecting the appropriate HPLC method.
References
Validating Bioconjugate Activity: A Comparative Guide to Azido-PEG12-Alcohol Functional Assays
For researchers, scientists, and drug development professionals, ensuring the retention of biological activity after bioconjugation is a critical step in the development of targeted therapeutics, diagnostics, and research tools. The use of heterobifunctional linkers, such as Azido-PEG12-alcohol, offers precise control over the conjugation process, particularly through "click chemistry." This guide provides an objective comparison of bioconjugates prepared using this compound with those created using alternative conjugation strategies. We present supporting experimental data and detailed methodologies for key functional assays to validate the activity of your bioconjugates.
This compound is a versatile linker containing a 12-unit polyethylene (B3416737) glycol (PEG) spacer, a terminal azide (B81097) group, and a terminal alcohol group. The azide group allows for highly efficient and specific conjugation to alkyne-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) – collectively known as "click chemistry". The PEG spacer enhances solubility and can reduce aggregation of the resulting bioconjugate. This linker is particularly popular in the construction of complex biomolecules like Proteolysis Targeting Chimeras (PROTACs).
Comparison of Bioconjugation Technologies
The choice of conjugation chemistry significantly impacts the homogeneity, stability, and ultimately, the functional activity of the final bioconjugate. Below is a comparison of key performance characteristics of different bioconjugation methods.
| Feature | Azide-PEG-Linker (Click Chemistry) | NHS Ester Chemistry | Staudinger Ligation | Sortase-Mediated Ligation (SML) |
| Reactive Groups | Azide and Alkyne | N-hydroxysuccinimide ester and primary amine (e.g., Lysine) | Azide and Phosphine | C-terminal LPXTG motif and N-terminal Glycine |
| Specificity | High (Bio-orthogonal) | Moderate (targets available primary amines) | High (Bio-orthogonal) | High (Site-specific enzymatic reaction) |
| Reaction Speed | Fast to Very Fast (CuAAC is faster than SPAAC) | Fast | Moderate | Slow (Enzymatic) |
| Linkage Stability | High (Stable triazole ring) | High (Stable amide bond) | High (Stable amide bond) | High (Stable peptide bond) |
| Biocompatibility | SPAAC is highly biocompatible; CuAAC requires a copper catalyst which can be cytotoxic. | High | High (metal-free) | Very High (enzymatic, occurs in biological systems) |
| Typical Applications | ADCs, PROTACs, fluorescent labeling, surface modification | Antibody-drug conjugates (ADCs), protein labeling | Cell surface labeling, protein modification | Protein-protein fusions, site-specific labeling, protein cyclization |
Functional Assays for Bioconjugate Validation
A panel of functional assays is essential to confirm that the conjugated molecule retains its intended biological activity. The specific assays will depend on the nature of the biomolecule and its intended function.
Target Binding Affinity Assay (ELISA)
An Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to determine if the bioconjugate can still bind to its target. A competitive ELISA format is often used for PEGylated proteins.
Experimental Protocol: Competitive ELISA for PEGylated Protein Binding
-
Coating: Coat a 96-well microtiter plate with a monoclonal antibody specific to the PEGylated protein.
-
Sample and Standard Preparation: Prepare serial dilutions of your this compound bioconjugate and a non-conjugated control protein.
-
Competition: Add the prepared samples and standards to the wells, followed by the addition of a fixed concentration of a biotinylated version of the PEGylated protein. Incubate at room temperature for 1 hour with shaking.
-
Washing: Wash the plate multiple times with a wash buffer to remove unbound reagents.
-
Detection: Add Streptavidin-HRP conjugate to each well and incubate. This will bind to the captured biotinylated protein.
-
Substrate Addition: Add a TMB substrate solution to each well. The development of a blue color is inversely proportional to the amount of bioconjugate in the sample that has competed for binding to the antibody.
-
Stopping the Reaction: Add a stop solution, which will turn the color to yellow.
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
Cell Proliferation Assay
For bioconjugates designed to stimulate or inhibit cell growth (e.g., growth factors or certain antibody conjugates), a cell proliferation assay is essential.
Experimental Protocol: Cell Proliferation Assay
-
Cell Seeding: Seed a cell line that is responsive to the unconjugated biomolecule in a 96-well plate.
-
Compound Treatment: Add serial dilutions of the this compound bioconjugate, a non-conjugated control, and a negative control (medium only) to the wells.
-
Incubation: Incubate the plate for a period appropriate for the cell line's doubling time (e.g., 24-72 hours).
-
Reagent Addition: Add a proliferation reagent such as Cell Counting Kit-8 (CCK-8) or WST-1 to each well.
-
Incubation: Incubate for 1-4 hours at 37°C. Metabolically active, proliferating cells will convert the reagent into a colored product.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8). The intensity of the color is proportional to the number of viable, proliferating cells.
Cytotoxicity Assay (e.g., MTT Assay)
For bioconjugates such as antibody-drug conjugates (ADCs), where the goal is to kill target cells, a cytotoxicity assay is the primary method for functional validation. The MTT assay is a widely used colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed target cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the ADC, unconjugated antibody, and free cytotoxic payload to the cells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period sufficient to induce cell death (typically 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm. The amount of formazan produced is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Data Presentation for Comparison
To objectively compare the performance of bioconjugates created with this compound versus other methods, quantitative data from the functional assays should be summarized in a clear, tabular format.
Table 1: Comparative Binding Affinity (ELISA)
| Bioconjugate | Conjugation Method | Target Binding (IC50, nM) |
| Protein-Payload 1 | This compound (SPAAC) | Example Value |
| Protein-Payload 2 | NHS Ester | Example Value |
| Unconjugated Protein | N/A | Example Value |
Table 2: Comparative Cytotoxicity (MTT Assay)
| Bioconjugate | Conjugation Method | Cytotoxicity (IC50, nM) |
| ADC 1 | This compound (SPAAC) | Example Value |
| ADC 2 | Staudinger Ligation | Example Value |
| Free Payload | N/A | Example Value |
| Unconjugated Antibody | N/A | Example Value |
Conclusion
The validation of functional activity is a non-negotiable step in the development of bioconjugates. This compound, utilized in click chemistry, offers a highly specific and efficient method for bioconjugation. However, the ultimate success of a bioconjugate hinges on its retained biological function. By employing a panel of robust functional assays, such as ELISA, cell proliferation, and cytotoxicity assays, researchers can quantitatively assess the performance of their bioconjugates. This guide provides the foundational protocols and a comparative framework to enable an objective evaluation of bioconjugates prepared with this compound against other conjugation technologies, thereby facilitating the selection of the optimal strategy for a given therapeutic or research application.
The Dichotomy of a PROTAC Linker: Unveiling the In Vivo and In Vitro Efficacy of Azido-PEG12-alcohol
For researchers, scientists, and drug development professionals navigating the intricate landscape of bioconjugation and therapeutic design, the choice of a chemical linker is a critical determinant of a molecule's ultimate success. Among the vast arsenal (B13267) of available tools, Azido-PEG12-alcohol has emerged as a prominent hydrophilic spacer, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of this compound's performance in in vivo versus in vitro applications, supported by experimental data, to inform the rational design of next-generation therapeutics.
The fundamental role of a linker in a bifunctional molecule like a PROTAC is to bridge two distinct functional moieties—a ligand for a target protein and a ligand for an E3 ubiquitin ligase—at an optimal distance and orientation to facilitate the desired biological outcome, namely, the degradation of the target protein. The physicochemical properties of this linker, such as its length, flexibility, and hydrophilicity, profoundly influence the overall characteristics of the resulting conjugate, including its solubility, cell permeability, pharmacokinetic profile, and, ultimately, its therapeutic efficacy.
Polyethylene glycol (PEG) linkers are widely employed due to their biocompatibility, water solubility, and ability to improve the pharmacokinetic properties of conjugated molecules.[1][2] this compound, with its discrete chain length of 12 ethylene (B1197577) glycol units, offers a balance of these properties. The terminal azide (B81097) group provides a versatile handle for "click chemistry," a set of bioorthogonal reactions that enable efficient and specific conjugation to molecules containing an alkyne group, while the hydroxyl group allows for further functionalization.[3][4]
In Vitro vs. In Vivo Performance: A Tale of Two Environments
The efficacy of a molecule can differ significantly between the controlled environment of a cell culture dish and the complex biological milieu of a living organism. This dichotomy is particularly pronounced for linker technologies like this compound, where the linker's impact on pharmacokinetics and biodistribution becomes paramount in vivo.
In Vitro Efficacy: The Realm of Cellular Potency
In vitro studies are indispensable for the initial screening and optimization of therapeutic candidates. These assays, typically conducted on cultured cell lines, provide a direct measure of a molecule's ability to engage its target and elicit a biological response, such as cell death or protein degradation. For PROTACs and ADCs, a key metric of in vitro efficacy is the half-maximal inhibitory concentration (IC50) or degradation concentration (DC50), which represents the concentration of the compound required to inhibit or degrade 50% of the target, respectively.
The length of the PEG linker can influence in vitro potency. While hydrophilic PEG chains can improve the solubility of hydrophobic payloads, potentially enhancing cell permeability and target engagement, excessively long linkers may introduce steric hindrance, thereby reducing the molecule's cytotoxic or degradation activity.[1] Studies have shown that for some conjugates, shorter PEG linkers can lead to higher in vitro potency.
In Vivo Efficacy: The Crucible of Systemic Performance
In vivo studies, conducted in animal models, provide a more comprehensive assessment of a therapeutic candidate's potential by evaluating its absorption, distribution, metabolism, and excretion (ADME) properties, collectively known as pharmacokinetics. The in vivo performance of a PEGylated conjugate is critically influenced by the length of the PEG chain.
Longer PEG linkers, such as PEG12 and beyond, generally lead to a longer circulation half-life and an increased area under the curve (AUC), which is a measure of total drug exposure over time. This is attributed to the "stealth" effect of the hydrophilic PEG chain, which shields the conjugate from renal clearance and enzymatic degradation. This prolonged systemic exposure can translate to enhanced tumor accumulation and, consequently, improved antitumor efficacy in vivo, even in cases where the in vitro potency is slightly compromised.
Comparative Data: this compound vs. Alternatives
While direct head-to-head studies exclusively comparing this compound with a comprehensive panel of other linkers in a single system are limited, the existing body of literature allows for a comparative analysis of general trends.
Table 1: Quantitative Comparison of Different Linker Types and Lengths
| Linker Type/Length | In Vitro Potency (IC50/DC50) | In Vivo Half-Life (t½) | Key Findings |
| No Linker/Direct Conjugation | Highly variable, often potent | Short | Prone to rapid clearance and potential aggregation. |
| Short-Chain Alkyl Linkers | Generally potent | Short | Can be hydrophobic, leading to poor solubility. |
| Azido-PEG4-alcohol | Often highly potent | Moderate | Balances potency with some improvement in pharmacokinetics. |
| Azido-PEG8-alcohol | Potent | Moderate to Long | Often represents a good balance between in vitro and in vivo performance. |
| This compound | Potent, may be slightly reduced compared to shorter PEGs | Long | Generally provides significant improvements in pharmacokinetic profiles. |
| Azido-PEG24-alcohol | May be reduced | Longest | Maximizes circulation time, but may negatively impact potency. |
| Polysarcosine (pSar) | Comparable to or better than PEG | Comparable to PEG | A promising biodegradable and potentially less immunogenic alternative to PEG. |
| Polypeptide Linkers (e.g., (Gly-Ser)n) | Tunable | Tunable | Offers low immunogenicity and the ability to engineer specific properties. |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates. Below are representative protocols for the use of this compound.
Protocol 1: Conjugation of this compound to a Small Molecule via "Click" Chemistry
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate an alkyne-functionalized small molecule to this compound.
Materials:
-
Alkyne-functionalized small molecule
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-performance liquid chromatography (HPLC) system for purification
Procedure:
-
Dissolve the alkyne-functionalized small molecule and a 1.2 molar equivalent of this compound in DMSO.
-
In a separate vial, prepare a fresh solution of the copper catalyst by mixing CuSO4 and THPTA in a 1:5 molar ratio in water.
-
Add the copper catalyst solution to the reaction mixture, followed by the addition of a 10-fold molar excess of sodium ascorbate.
-
Allow the reaction to proceed at room temperature for 1-4 hours, monitoring the progress by LC-MS.
-
Upon completion, purify the conjugate by preparative HPLC to remove unreacted starting materials and catalyst.
-
Lyophilize the purified product to obtain the final conjugate.
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines a standard procedure for evaluating the cytotoxic effect of a bioconjugate on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Bioconjugate stock solution in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
96-well microplates
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the bioconjugate in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted bioconjugate to each well. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Protocol 3: In Vivo Pharmacokinetic Study in Mice
This protocol describes a typical procedure for evaluating the pharmacokinetic profile of a bioconjugate in a mouse model.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Bioconjugate formulated in a sterile vehicle (e.g., saline with 5% DMSO and 10% Solutol® HS 15)
-
Syringes and needles for intravenous (IV) injection
-
Blood collection tubes containing an anticoagulant (e.g., EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Acclimate the mice for at least one week before the study.
-
Administer a single IV bolus dose of the bioconjugate to the mice via the tail vein.
-
Collect blood samples (approximately 20-30 µL) from the saphenous vein at predetermined time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of the bioconjugate in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters, including half-life (t½), clearance (CL), and area under the curve (AUC), using appropriate software.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of action of a PROTAC utilizing a PEG linker.
Caption: General experimental workflow for synthesis and evaluation.
Conclusion: A Strategic Choice for Optimized Drug Design
The selection of a linker is a pivotal decision in the design of complex therapeutics like PROTACs and ADCs. This compound offers a compelling balance of properties, providing a hydrophilic spacer that can significantly enhance the in vivo pharmacokinetic profile of a conjugate, often leading to improved therapeutic efficacy. While this may sometimes come at the cost of a modest reduction in in vitro potency compared to shorter linkers, the overall benefit in a systemic setting is frequently a worthwhile trade-off.
The optimal linker choice, however, is not a one-size-fits-all solution and is highly dependent on the specific properties of the warhead, the target, and the desired therapeutic outcome. For drug development professionals, a thorough evaluation of a panel of linkers with varying lengths and compositions, through a systematic workflow encompassing both in vitro and in vivo studies, is essential for the rational design of safe and effective medicines. The emergence of alternative linker technologies, such as polysarcosine and polypeptides, further expands the toolkit available to researchers, offering new avenues to overcome the limitations of traditional PEGylation and to fine-tune the performance of next-generation bioconjugates.
References
A Comparative Guide to PEG Linkers in Antibody-Drug Conjugate (ADC) Development
For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) hinges on the careful selection of each component. The linker, the molecular bridge between the antibody and the cytotoxic payload, is a critical determinant of an ADC's therapeutic index, influencing its stability, pharmacokinetics, and efficacy. Among the diverse linker technologies, polyethylene (B3416737) glycol (PEG) linkers have emerged as a versatile tool to optimize ADC performance.
This guide provides an objective comparison of different PEG linkers used in ADC development, supported by experimental data. It delves into the impact of PEG linker length and architecture on key ADC properties and provides detailed methodologies for essential experiments to aid in the selection of the optimal linker for a given therapeutic candidate.
The Role of PEG Linkers in Enhancing ADC Properties
The conjugation of potent, often hydrophobic, cytotoxic drugs to monoclonal antibodies can lead to challenges such as aggregation, reduced solubility, and rapid clearance from circulation. Hydrophilic PEG linkers can mitigate these issues through several mechanisms:
-
Improved Solubility and Stability: The hydrophilic nature of PEG can counteract the hydrophobicity of the payload, reducing the propensity for ADC aggregation and improving overall solubility and stability in aqueous environments.[1][]
-
Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which can lead to reduced renal clearance and a prolonged plasma half-life.[1][3] This extended circulation time allows for greater accumulation of the ADC at the tumor site.
-
Reduced Immunogenicity: The flexible PEG chains can shield the cytotoxic payload and potentially immunogenic epitopes on the antibody from the immune system, thereby reducing the risk of an immune response.[]
-
Higher Drug-to-Antibody Ratios (DAR): By improving the solubility and reducing aggregation, PEG linkers can enable the development of ADCs with higher DARs, potentially leading to enhanced potency.
Comparative Analysis of PEG Linker Architectures: Linear vs. Branched
PEG linkers are primarily available in two architectural forms: linear and branched. The choice between these can significantly impact the ADC's properties, particularly at higher DARs.
A study comparing a linear 24-unit PEG (L-PEG24) linker to a branched linker with two 12-unit PEG chains (P-(PEG12)2) on a trastuzumab-DM1 conjugate (DAR 8) revealed that the ADC with the branched linker exhibited significantly slower clearance and a nearly 3-fold higher area under the curve (AUC). This suggests that a branched configuration can more effectively shield the hydrophobic payload, leading to improved pharmacokinetics for highly loaded ADCs.
Impact of PEG Linker Length on ADC Performance
The length of the PEG chain is a critical parameter that can be fine-tuned to achieve the desired balance between pharmacokinetic enhancement and potent cytotoxicity.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies, illustrating the impact of PEG linker length and architecture on key ADC performance metrics.
Table 1: Impact of PEG Linker Length on ADC Clearance in Rats
| Linker | Clearance (mL/day/kg) | Reference |
| No PEG | ~15 | |
| PEG2 | ~10 | |
| PEG4 | ~7 | |
| PEG8 | ~5 | |
| PEG12 | ~5 | |
| PEG24 | ~5 |
Data adapted from a study using anti-CD30 and anti-CD19 ADCs with a DAR of 8.
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity
| ADC Type | Linker | Fold Reduction in Cytotoxicity (vs. No PEG) | Reference |
| Affibody-MMAE Conjugate | 4 kDa PEG | 4.5 | |
| Affibody-MMAE Conjugate | 10 kDa PEG | 22 |
It is important to note that the effect of PEG linker length on in vitro potency can be dependent on the specific antibody, payload, and overall ADC design.
Table 3: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Clearance (DAR 8)
| Linker Architecture | Clearance Rate | Reference |
| Linear (L-PEG24) | High | |
| Pendant (P-(PEG12)2) | Low |
Data from a study on a trastuzumab-DM1 conjugate.
Table 4: In Vivo Efficacy of ADCs with Different PEG Linkers
| ADC | Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Affibody-PEG10K-MMAE | NCI-N87 Gastric Cancer Xenograft | 1.5 mg/kg, every 3 days for 4 doses | Stronger tumor growth inhibition compared to shorter PEG and no PEG conjugates | |
| RS7-mPEG24-MMAE | BxPC-3 Pancreatic Xenograft | 3 mg/kg | Significant tumor suppression |
In vivo efficacy is highly dependent on the specific ADC, tumor model, and dosing regimen.
Mandatory Visualizations
The following diagrams illustrate key concepts in ADC development, from the general structure and mechanism of action to experimental workflows.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
